1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMNZIASWFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649790 | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-53-3 | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole
Introduction
This compound is a substituted aromatic triazole. The 1,2,4-triazole ring is a key structural motif in many pharmaceutical compounds, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The presence of a reactive chloromethyl group on the phenyl ring makes this compound a valuable intermediate for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, designed for researchers and professionals in drug development and organic synthesis. The proposed pathway is based on well-established chemical transformations and provides a logical, step-by-step approach for the preparation of this target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-aminobenzyl alcohol. This pathway involves the initial formation of the 1,2,4-triazole ring, followed by the conversion of the hydroxyl group to a chloromethyl group. This sequence is strategically chosen to avoid potential side reactions that could occur if the reactive chloromethyl group were present during the triazole ring formation.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole
The initial step involves the construction of the 1,2,4-triazole ring from 4-aminobenzyl alcohol. This transformation is a classic example of a cyclization reaction to form a heterocyclic system.
Reaction Scheme
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzyl alcohol (1.0 eq).
-
Add an excess of formic acid (e.g., 3-5 eq) and formamide (e.g., 5-10 eq).
-
Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable base, such as sodium carbonate, until a precipitate is formed.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism and Scientific Rationale
This reaction proceeds through a multi-step mechanism. Initially, the 4-aminobenzyl alcohol is formylated by formic acid to form N-(4-(hydroxymethyl)phenyl)formamide. This intermediate then reacts with formamide, which serves as both a reagent and a solvent. The formamide provides the additional nitrogen and carbon atoms required to close the five-membered triazole ring. The high temperature is necessary to drive the dehydration and cyclization steps, leading to the formation of the aromatic and stable 1,2,4-triazole ring.
Step 2: Synthesis of this compound
The final step is the conversion of the primary alcohol in 1-(4-(hydroxymethyl)phenyl)-1H-1,2,4-triazole to the corresponding chloride. This is a standard nucleophilic substitution reaction.
Reaction Scheme
Experimental Protocol
-
In a fume hood, dissolve 1-(4-(hydroxymethyl)phenyl)-1H-1,2,4-triazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Add a small amount of a base, such as pyridine (catalytic amount), to the solution.
-
Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Mechanism and Scientific Rationale
Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite ester intermediate, which is highly reactive. The lone pair on the oxygen of the alcohol attacks the sulfur atom of thionyl chloride, with subsequent loss of a chloride ion. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The chlorosulfite intermediate then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), with the concerted loss of sulfur dioxide and a proton, to yield the desired this compound. The use of anhydrous conditions is crucial as thionyl chloride reacts violently with water.
Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |
| 1 | 4-Aminobenzyl alcohol | Formic acid, Formamide | Formamide | 160-180°C | 4-6 hours | 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole |
| 2 | 1-(4-(Hydroxymethyl)phenyl)-1H-1,2,4-triazole | Thionyl chloride (SOCl₂), Pyridine | Dichloromethane (DCM) | 0°C to RT | 2-4 hours | This compound |
Conclusion
The proposed two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. This guide details the experimental protocols and explains the underlying chemical principles for each step. By following this guide, researchers can successfully synthesize this valuable intermediate for applications in medicinal chemistry and materials science. It is imperative to adhere to all laboratory safety protocols, particularly when handling corrosive reagents like thionyl chloride and working at high temperatures.
References
Synthesis of 1,2,4-Triazoles from Anilines. (URL: [Link]) Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (URL: [Link]) General Procedures for the Synthesis of 1,2,4-Triazoles. (URL: [Link])
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide delves into the mechanistic elucidation of a specific, yet highly promising derivative, 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole. While the direct mechanism of this particular compound is not yet fully characterized, its structural features—a reactive chloromethyl group and the versatile 1,2,4-triazole core—provide a strong foundation for hypothesizing and systematically investigating its mode of action.[2] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential mechanisms, detailed experimental protocols for their investigation, and a framework for interpreting the resulting data. Our approach is grounded in the established pharmacology of 1,2,4-triazole derivatives, which are known to act primarily through enzyme inhibition.[3]
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to engage in hydrogen bonding and coordinate with metal ions.[3] This has led to the development of a wide array of drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anticonvulsant agents.[4][5] The biological activity of these compounds is often attributed to their ability to inhibit key enzymes in pathogenic or disease pathways.[6]
This compound is an intriguing molecule that combines the established pharmacophore of the triazole ring with a reactive chloromethyl group on the phenyl substituent.[2] This chloromethyl group is an electrophilic center, suggesting a potential for covalent interaction with nucleophilic residues in biological targets, such as cysteine or histidine in proteins.[7] This raises the exciting possibility of this compound acting as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.
This guide will, therefore, explore the probable mechanisms of action of this compound, focusing on two primary hypotheses:
-
Hypothesis 1: Non-covalent Enzyme Inhibition. The compound acts as a reversible or irreversible inhibitor of a key enzyme through interactions mediated by the triazole and phenyl rings.
-
Hypothesis 2: Covalent Modification of a Target Protein. The chloromethyl group facilitates the formation of a covalent bond with a specific protein target, leading to its inactivation.
We will provide a roadmap for testing these hypotheses through a series of well-defined experimental workflows.
Hypothesized Mechanisms of Action and a Proposed Research Workflow
To systematically investigate the mechanism of action of this compound, we propose a multi-pronged approach that integrates target identification, validation, and pathway elucidation. The following diagram illustrates the proposed experimental workflow.
Caption: A proposed experimental workflow for elucidating the mechanism of action.
Target Identification: Casting a Wide Net
The initial step is to identify the potential biological targets of this compound.
Broad phenotypic screening in relevant disease models (e.g., fungal cultures, cancer cell lines) will provide initial clues about the compound's biological activity. This will guide the selection of appropriate cell lysates for subsequent target identification experiments.
This is a powerful technique for isolating and identifying proteins that bind to a small molecule.[7] A derivative of this compound, with a linker attached to a non-essential position, will be synthesized and immobilized on a solid support (e.g., agarose beads).[8] Cell lysates will be passed over this affinity matrix, and proteins that bind to the compound will be eluted and identified by mass spectrometry.[3]
Table 1: Hypothetical Mass Spectrometry Data from Affinity Chromatography Pulldown
| Protein ID (UniProt) | Protein Name | Peptide Count | Score | Putative Function |
| P00533 | Epidermal growth factor receptor | 25 | 1250 | Kinase, Cell signaling |
| P04035 | Cytochrome P450 14-alpha steroid 14-demethylase | 18 | 980 | Ergosterol biosynthesis |
| P07333 | Carbonic anhydrase 2 | 15 | 850 | pH regulation |
Target Validation: Confirming the Interaction
Once potential targets are identified, it is crucial to validate their interaction with the compound and their relevance to its biological activity.
For identified enzymes, in vitro kinetic assays will be performed to determine the compound's inhibitory potency (IC50) and its mode of inhibition (e.g., competitive, non-competitive).[9][10] Lineweaver-Burk plots will be generated to visualize the inhibition kinetics.[2][11][12]
Table 2: Sample Enzyme Inhibition Data for a 1,2,4-Triazole Derivative
| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| EGFR Kinase | 0.52 ± 0.08 | 0.25 ± 0.04 | Competitive |
| CYP51 | 1.2 ± 0.2 | 0.6 ± 0.1 | Non-competitive |
| Carbonic Anhydrase II | 5.8 ± 0.9 | 2.9 ± 0.5 | Competitive |
digraph "Lineweaver_Burk" { graph [bgcolor="#F1F3F4"]; node [shape=point, color="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];// Axes"origin" [shape=none, label=""]; "x_axis" [shape=none, label="1/[S]"]; "y_axis" [shape=none, label="1/V"]; "origin" -> "x_axis" [arrowhead=none]; "origin" -> "y_axis" [arrowhead=none];
// No inhibitor"no_inhib_x" [pos="-2,0!"]; "no_inhib_y" [pos="0,1!"]; "no_inhib_x" -> "no_inhib_y" [label=" No Inhibitor", fontcolor="#4285F4", color="#4285F4"];
// Competitive inhibitor"comp_inhib_x" [pos="-1,0!"]; "comp_inhib_y" [pos="0,1!"]; "comp_inhib_x" -> "comp_inhib_y" [label=" Competitive", fontcolor="#EA4335", color="#EA4335"];
// Non-competitive inhibitor"noncomp_inhib_x" [pos="-2,0!"]; "noncomp_inhib_y" [pos="0,2!"]; "noncomp_inhib_x" -> "noncomp_inhib_y" [label=" Non-competitive", fontcolor="#FBBC05", color="#FBBC05"]; }
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
To investigate the possibility of covalent inhibition, the purified target protein will be incubated with this compound, and the resulting mixture will be analyzed by high-resolution mass spectrometry.[13] An increase in the protein's mass corresponding to the mass of the compound would confirm covalent bond formation.[14] Tandem mass spectrometry (MS/MS) can then be used to identify the specific amino acid residue that has been modified.[5]
To confirm that the identified target is essential for the compound's biological effect, the gene encoding the target protein will be knocked out in the relevant cell line using CRISPR/Cas9 technology.[15] If the knockout cells show resistance to the compound compared to wild-type cells, it provides strong evidence for the target's role in the mechanism of action.[1][16]
Pathway Elucidation: Connecting the Dots
Once a validated target has been identified, the final step is to understand how the modulation of this target leads to the observed cellular phenotype.
If the target is part of a known signaling pathway (e.g., a kinase), western blotting can be used to assess the phosphorylation status of downstream substrates.[17][18] This will reveal how the compound's interaction with its target propagates signals through the cell.
Caption: A simplified signaling pathway illustrating potential points of inhibition.
Detailed Experimental Protocols
To ensure the reproducibility and rigor of the proposed research, the following are detailed, step-by-step protocols for the key experiments.
Protocol: Affinity Chromatography for Target Identification
Objective: To isolate and identify proteins that bind to this compound.
Materials:
-
Immobilized this compound affinity resin
-
Control resin (without the compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free compound or a denaturing buffer)
-
Mass spectrometer
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Affinity Resin Equilibration: Wash the affinity and control resins with lysis buffer.
-
Binding: Incubate the cell lysate with the equilibrated affinity and control resins for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resins using the elution buffer.
-
Sample Preparation for Mass Spectrometry: Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).
-
Mass Spectrometry and Data Analysis: Analyze the digested peptides by LC-MS/MS. Identify proteins that are significantly enriched in the affinity pulldown compared to the control.[4][19][20]
Protocol: Enzyme Kinetics Assay
Objective: To determine the IC50 and mode of inhibition of this compound against a purified enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the compound and the substrate in assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of the compound.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measure Activity: Measure the rate of the reaction over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Plot the reaction rates against the compound concentrations to determine the IC50. To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and generate Lineweaver-Burk plots.[21]
Protocol: CRISPR/Cas9-Mediated Gene Knockout
Objective: To generate a cell line with a knockout of the putative target gene to validate its role in the compound's mechanism of action.
Materials:
-
Target cell line
-
CRISPR/Cas9 plasmid or RNP complex targeting the gene of interest
-
Transfection reagent or electroporator
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
PCR reagents and primers
-
Sanger sequencing service
Procedure:
-
Design and Synthesize gRNA: Design and synthesize a guide RNA (gRNA) that specifically targets an early exon of the gene of interest.
-
Transfection/Electroporation: Deliver the CRISPR/Cas9 components (plasmid or RNP) into the target cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening for Knockouts: Expand the clonal populations and extract genomic DNA. Use PCR and Sanger sequencing to identify clones with frameshift mutations in the target gene.[22]
-
Functional Validation: Confirm the absence of the target protein in the knockout clones by western blot.
-
Phenotypic Assay: Test the sensitivity of the knockout and wild-type cells to this compound.
Conclusion and Future Directions
The elucidation of the mechanism of action of this compound holds significant promise for the development of novel therapeutics. The systematic approach outlined in this guide, which combines state-of-the-art techniques in chemical biology, biochemistry, and molecular biology, provides a robust framework for uncovering its biological targets and downstream effects. The potential for this compound to act as a covalent inhibitor is particularly noteworthy and warrants thorough investigation.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be essential to evaluate its therapeutic efficacy and safety profile. The insights gained from the mechanistic studies described herein will be invaluable in guiding these future drug development efforts.
References
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Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central (PMC). [Link]
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From Data to Discovery: Protein Identification and Quantification in MS-based Proteomics. (n.d.). Novogene. [Link]
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Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace. [Link]
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GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. (n.d.). GeneMedi. [Link]
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Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]
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A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health (NIH). [Link]
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Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. [Link]
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Lineweaver–Burk plot. (n.d.). Wikipedia. [Link]
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A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). PubMed. [Link]
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Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020, March 15). PubMed. [Link]
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CRISPR/Cas9-mediated Gene Knockout. (n.d.). OneLab - Andrew Alliance. [Link]
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). National Institutes of Health (NIH). [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. [Link]
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Identification of Direct Protein Targets of Small Molecules. (n.d.). PubMed Central (PMC). [Link]
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Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. [Link]
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Protein Identification and Quantification by Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]
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Affinity Chromatography Protocol. (2019, June 26). Conduct Science. [Link]
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Quantitative proteomics. (n.d.). Wikipedia. [Link]
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Chemoproteomic methods for covalent drug discovery. (n.d.). PubMed Central (PMC). [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PubMed Central (PMC). [Link]
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Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. [Link]
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Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). [Link]
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Top 4 Databases for Protein Mass Spectrometry Analysis. (2018, May 15). Medium. [Link]
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How to perform a CRISPR Knockout Experiment. (2017, March 21). YouTube. [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022, July 6). [Link]
-
6 Western Blotting Steps. (n.d.). Azure Biosystems. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central (PMC). [Link]
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CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. (2024, June 5). Bio-protocol. [Link]
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Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]
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Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. (n.d.). [Link]
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Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022, December 2). ACS Publications. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. [Link]
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Building diagrams using graphviz. (2021, March 26). Chad's Blog. [Link]
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Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. (n.d.). PubMed. [Link]
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The Alchemical Intermediate: A Technical Guide to 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
CAS Number: 143426-53-3 Molecular Formula: C₉H₈ClN₃ Molar Mass: 193.63 g/mol
Authored by: Gemini, Senior Application Scientist
Introduction: In the intricate world of pharmaceutical synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to complex and life-saving therapeutics. 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is one such unassuming yet critical building block. This technical guide offers an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in the development of modern pharmaceuticals. Designed for researchers, medicinal chemists, and process development scientists, this document provides a comprehensive understanding of this versatile intermediate.
Physicochemical Properties & Structural Elucidation
This compound is a solid at room temperature, characterized by the presence of a phenyl ring substituted with a reactive chloromethyl group and a 1H-1,2,4-triazole moiety. The 1,2,4-triazole ring is a stable aromatic system, and its nitrogen atoms can participate in hydrogen bonding and coordination complexes.[1] The chloromethyl group, in contrast, is a highly reactive electrophilic site, making it amenable to a wide range of nucleophilic substitution reactions.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 143426-53-3 | [3] |
| Molecular Formula | C₉H₈ClN₃ | [2] |
| Molar Mass | 193.63 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols | Inferred from structure |
Spectroscopic Characterization
While specific, publicly available spectra for this exact compound are scarce, its structure can be confidently elucidated using standard analytical techniques. The expected NMR and IR spectral data are outlined below, based on the analysis of analogous structures.[4][5][6]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the triazole ring, and the methylene protons of the chloromethyl group.
-
Aromatic Protons (Phenyl Ring): Two doublets in the range of δ 7.4-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Triazole Protons: Two singlets in the range of δ 8.0-9.0 ppm.
-
Methylene Protons (Chloromethyl Group): A singlet around δ 4.6-4.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Triazole Carbons: Signals in the range of δ 145-155 ppm.
-
Methylene Carbon (Chloromethyl Group): A signal around δ 45-50 ppm.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1500 cm⁻¹
-
C-N stretching: ~1300-1200 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common and industrially viable approach involves the reaction of 1H-1,2,4-triazole with 1-chloro-4-(chloromethyl)benzene or a related benzyl halide.
General Synthesis Protocol
Reaction: 1H-1,2,4-triazole + 1-chloro-4-(chloromethyl)benzene → this compound
Reagents and Conditions:
-
Starting Materials: 1H-1,2,4-triazole, 1-chloro-4-(chloromethyl)benzene
-
Base: A suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or a tertiary amine (e.g., triethylamine) is required to deprotonate the triazole ring, forming the more nucleophilic triazolide anion.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.
-
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.
Step-by-Step Methodology:
-
To a solution of 1H-1,2,4-triazole in the chosen solvent, the base is added portion-wise at room temperature.
-
The mixture is stirred for a period to allow for the formation of the triazolide anion.
-
A solution of 1-chloro-4-(chloromethyl)benzene in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is heated to the desired temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the triazolide anion more exposed and nucleophilic, thus accelerating the SN2 reaction.
-
The use of a base is essential to generate the triazolide anion, which is a much stronger nucleophile than the neutral 1H-1,2,4-triazole.
-
Elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.
Diagram 1: Synthesis Workflow
Caption: Alkylation of a piperazine derivative with the title compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its hazards can be inferred from the parent compound, 1,2,4-triazole, and related halogenated derivatives. [7][8] Potential Hazards:
-
Irritant: Likely to be an irritant to the skin, eyes, and respiratory tract. [3]* Harmful if swallowed: The parent compound, 1,2,4-triazole, is harmful if swallowed.
-
Sensitization: May cause skin sensitization upon repeated contact.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important intermediate in organic and medicinal chemistry. Its dual functionality, combining the stable and pharmacologically relevant 1,2,4-triazole ring with a reactive chloromethyl handle, makes it a valuable tool for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.
References
-
Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]
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PubMed. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Available at: [Link]
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Royal Society of Chemistry. 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. A Comprehensive review on 1, 2, 4 Triazole. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,2,4-Triazole in Modern Pharmaceutical Synthesis. Available at: [Link]
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Biolandes. CHEMICAL SAFETY DATA SHEET. Available at: [Link]
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National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]
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International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]
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Scilit. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Available at: [Link]
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PubMed Central. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available at: [Link]
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ISJRES. synthesis of 1,2,4 triazole compounds. Available at: [Link]
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PubMed Central. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Available at: [Link]
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PubMed Central. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Available at: [Link]
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ResearchGate. Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF. Available at: [Link]
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1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole molecular structure
An In-depth Technical Guide to the Molecular Structure and Application of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the mechanistic details of its synthesis, its strategic importance as a building block in medicinal chemistry—particularly for azole antifungal agents—and provide validated experimental protocols for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative resource on this versatile compound.
Introduction: A Key Intermediate in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Specific chemical building blocks, or intermediates, that provide reliable and versatile reactivity are invaluable. This compound is a prime example of such a compound. Its structure uniquely combines three key functional components: a para-substituted phenyl ring, a reactive chloromethyl group, and a 1,2,4-triazole heterocycle.
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, renowned for its metabolic stability and ability to engage in hydrogen bonding. Most notably, it is the cornerstone of the azole class of antifungal agents. The chloromethyl group on the phenyl ring acts as a potent and selective electrophile, enabling covalent bond formation with various nucleophiles through well-understood substitution reactions. This strategic combination makes this compound a crucial precursor in the multi-step synthesis of high-value pharmaceutical compounds. Its primary application lies in the synthesis of essential medicines, including the widely used antifungal drug Fluconazole.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central benzene ring substituted at the 1 and 4 positions. A 1H-1,2,4-triazol-1-yl group is attached to one carbon, and a chloromethyl group (-CH₂Cl) is attached to the para-position carbon. This arrangement provides a rigid scaffold with a highly reactive site, ideal for subsequent synthetic modifications.
Key Physicochemical Data
The following table summarizes the core physicochemical properties of the compound, which are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.64 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | 83-87 °C | |
| Boiling Point | 375.7±17.0 °C (Predicted) | |
| Density | 1.35±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. | |
| CAS Number | 86404-49-7 |
Spectroscopic Characterization: Verifying Identity and Purity
Rigorous structural confirmation is a cornerstone of chemical synthesis. The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy (in CDCl₃, 400 MHz): The proton NMR spectrum provides unambiguous evidence of the structure.
-
δ ~8.5-8.0 ppm: Two singlets corresponding to the two protons on the triazole ring (CH =N).
-
δ ~7.5 ppm: A doublet (2H) corresponding to the aromatic protons ortho to the triazole ring.
-
δ ~7.4 ppm: A doublet (2H) corresponding to the aromatic protons ortho to the chloromethyl group.
-
δ ~4.6 ppm: A sharp singlet (2H) for the methylene protons of the reactive chloromethyl (-CH ₂Cl) group.
-
-
¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):
-
δ ~152, 143 ppm: Peaks for the two distinct carbons within the triazole ring.
-
δ ~140-120 ppm: Four peaks corresponding to the carbons of the phenyl ring.
-
δ ~45 ppm: A peak for the methylene carbon of the chloromethyl group (-C H₂Cl).
-
-
Infrared (IR) Spectroscopy:
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic and triazole rings.
-
~1600, 1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and triazole rings.
-
~1250 cm⁻¹: C-N stretching bands.
-
~700-800 cm⁻¹: A strong band associated with the C-Cl stretching vibration.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z ≈ 193 and a characteristic [M+2]⁺ isotope peak at m/z ≈ 195 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.
-
A prominent fragment is often observed at m/z = 158, corresponding to the loss of the chlorine atom ([M-Cl]⁺).
-
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved via a multi-step process. A common and reliable route involves the nucleophilic substitution of a halide on a benzyl halide precursor by the triazole anion.
Synthetic Workflow Overview
The process begins with a readily available starting material, such as p-toluidine, and proceeds through functional group transformations to install the necessary components. The causality for this pathway is rooted in robust and high-yielding standard organic reactions.
Caption: A typical multi-step synthesis route from p-toluidine.
Rationale for Experimental Choices
-
Acetylation: The initial acetylation of the aniline nitrogen protects it. This is crucial because the free amine is sensitive to the subsequent chlorination conditions and would lead to undesired side products.
-
Chlorination: N-Chlorosuccinimide (NCS) is often chosen as the chlorinating agent for the benzylic position due to its selectivity and milder reaction conditions compared to using chlorine gas. A radical initiator like benzoyl peroxide is required to start the reaction.
-
Hydrolysis: Acid-catalyzed hydrolysis is a standard and efficient method to deprotect the amine, regenerating it for the final step.
-
Triazole Formation: The final step involves reacting the aniline derivative with reagents that construct the triazole ring, a reaction that leverages the nucleophilicity of the aniline nitrogen.
Role in Drug Development: The Gateway to Azole Antifungals
The primary value of this compound is its function as a key fragment in the synthesis of more complex APIs. The chloromethyl group is an ideal electrophilic handle for coupling with nucleophilic partners.
A prominent example is its use in the synthesis of Fluconazole. In this process, the chloromethyl group reacts with the anion of 1,3-difluorobenzene in a nucleophilic substitution reaction, forming the core diaryl structure of the final drug.
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole, a key intermediate in pharmaceutical and materials science research.[1] The document details validated protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers an in-depth analysis and interpretation of the resulting spectra, grounded in established principles of analytical chemistry. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural and electronic properties of this versatile molecule.
Introduction
This compound (Molecular Formula: C₉H₈ClN₃, Molar Mass: 193.63 g/mol ) is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a para-substituted chloromethylphenyl group.[1][2] The triazole moiety is a prevalent scaffold in medicinal chemistry, known for its role in antifungal and antibacterial agents.[1] The chloromethyl group serves as a reactive handle, enabling a variety of synthetic transformations such as nucleophilic substitutions, making it a valuable building block for creating more complex molecules and for bioconjugation.[1] Accurate and unambiguous characterization of this intermediate is critical for ensuring the quality, purity, and desired structure of downstream products. This guide establishes the foundational spectroscopic data required for such verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[3]
Experimental Protocol: ¹H and ¹³C NMR
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals.[4]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[6][7]
-
Instrumentation: Data acquisition is performed on a 400 MHz (or higher) NMR spectrometer.[6][7]
-
¹H NMR Acquisition: A standard single-pulse experiment is utilized. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[8] Typically, 8 to 16 scans are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
¹H NMR: Data Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.
-
Triazole Protons (2H): The two protons on the 1,2,4-triazole ring are expected to appear as distinct singlets in the downfield region, typically between δ 8.0-9.0 ppm . Their deshielded nature is due to the electronegativity of the adjacent nitrogen atoms and the aromatic character of the heterocyclic ring. For the parent 1,2,4-triazole, these protons resonate around 8.1 ppm.[9][10]
-
Aromatic Protons (4H): The phenyl ring is para-substituted, which creates a symmetrical A₂B₂ spin system. This typically results in two doublets in the aromatic region (δ 7.0-8.0 ppm ).[11][12]
-
The doublet closer to the electron-withdrawing triazole group is expected to be further downfield.
-
The doublet adjacent to the chloromethyl group will be slightly more upfield.
-
The coupling constant (J) between these adjacent protons is typically in the range of 7-10 Hz, characteristic of ortho-coupling.[13]
-
-
Chloromethyl Protons (2H): The benzylic protons of the -CH₂Cl group are expected to appear as a sharp singlet around δ 4.6-4.8 ppm .[12] The electronegative chlorine atom deshields these protons, shifting them downfield from a typical benzylic position (which is around 2.3-3.0 ppm).[12]
¹³C NMR: Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Triazole Carbons: The two carbons in the 1,2,4-triazole ring are expected in the δ 140-155 ppm range.[5]
-
Aromatic Carbons: Due to symmetry in the para-substituted ring, four signals are expected for the six aromatic carbons.[11]
-
C-ipso (Triazole-substituted): The carbon directly attached to the triazole ring will be significantly downfield.
-
C-ipso (Chloromethyl-substituted): The carbon bearing the -CH₂Cl group.
-
Two signals for the four C-H aromatic carbons.
-
-
Chloromethyl Carbon: The carbon of the -CH₂Cl group is expected to appear around δ 45-50 ppm .
NMR Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][15]
Experimental Protocol: ATR-FTIR
Causality: The ATR technique is chosen for its simplicity and reproducibility for solid samples.[16] An infrared beam is passed through a crystal with a high refractive index (like diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in firm contact with the crystal.[14][15] This interaction provides a high-quality spectrum of the sample's surface.
Methodology:
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[14] Optimal contact is essential for a strong, well-defined spectrum.[17]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[18]
IR Spectrum: Data Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
-
Aromatic C-H Stretch: A sharp band or series of bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ), indicative of sp² C-H bonds on the phenyl and triazole rings.[19]
-
Aliphatic C-H Stretch: Weaker bands corresponding to the -CH₂Cl group's sp³ C-H bonds will be observed just below 3000 cm⁻¹ (typically 2920-2980 cm⁻¹ ).
-
Aromatic C=C/C=N Overtones: Weak overtone and combination bands are expected in the 1650-2000 cm⁻¹ region. The pattern of these bands can sometimes help confirm the substitution pattern of the benzene ring.[20]
-
C=C and C=N Stretching: Strong to medium intensity bands in the 1450-1620 cm⁻¹ region are characteristic of the stretching vibrations within the phenyl and triazole rings.[19]
-
C-H Bending (Out-of-Plane): A strong absorption in the 800-860 cm⁻¹ range is highly diagnostic of a 1,4- (para-) disubstituted benzene ring.[21]
-
C-Cl Stretch: A medium to strong band in the 650-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
IR Spectroscopy Workflow Diagram
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[22] Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often yielding the protonated molecular ion [M+H]⁺.[23]
Experimental Protocol: ESI-MS
Causality: ESI is selected because it is a soft ionization method that typically preserves the molecular ion, allowing for clear determination of the molecular weight.[23] The sample is dissolved in a volatile solvent and infused into the mass spectrometer, where a high voltage creates a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase for analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[24] A small amount of formic acid may be added to promote protonation and the formation of [M+H]⁺ ions.[24] It is critical to avoid non-volatile buffers or salts (e.g., phosphates) as they interfere with the ESI process.[24][25]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) scans a relevant m/z range (e.g., 50-500 amu).
-
High-Resolution MS (HRMS): For exact mass determination and formula confirmation, the analysis should be performed on a high-resolution instrument like a TOF or Orbitrap.
MS Spectrum: Data Interpretation
-
Molecular Ion Peak ([M+H]⁺): The molecular weight of this compound is 193.63 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 194.64 .
-
Isotopic Pattern: A key feature will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion peak will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[26]
-
[M+H]⁺ peak for C₉H₉³⁵ClN₃⁺ at m/z ~194.0
-
[M+2+H]⁺ peak for C₉H₉³⁷ClN₃⁺ at m/z ~196.0
-
-
Fragmentation: While ESI is a soft technique, some fragmentation may occur. A prominent fragment would likely be the loss of the chloromethyl group or chlorine itself. A key fragment would be the tropylium-like ion resulting from the loss of a chlorine radical, followed by rearrangement, leading to a peak at m/z 124 . Further fragmentation could involve the loss of N₂ from the triazole ring.[27]
Mass Spectrometry Workflow Diagram
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Summary of Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Interpretation Notes |
| ¹H NMR | Triazole Protons | δ 8.0 - 9.0 ppm (2H, 2x s) | Protons on the heterocyclic aromatic ring. |
| Aromatic Protons | δ 7.0 - 8.0 ppm (4H, 2x d) | Symmetrical A₂B₂ pattern of a para-substituted ring. | |
| Chloromethyl Protons | δ 4.6 - 4.8 ppm (2H, s) | Benzylic protons deshielded by chlorine. | |
| ¹³C NMR | Triazole Carbons | δ 140 - 155 ppm | Carbons within the heterocyclic ring. |
| Aromatic Carbons | δ 120 - 140 ppm | Four distinct signals due to molecular symmetry. | |
| Chloromethyl Carbon | δ 45 - 50 ppm | Aliphatic carbon attached to chlorine. | |
| IR (ATR) | Aromatic C-H Stretch | > 3000 cm⁻¹ | sp² C-H vibrations. |
| C=C, C=N Stretch | 1450 - 1620 cm⁻¹ | Ring stretching modes. | |
| C-H Out-of-Plane Bend | 800 - 860 cm⁻¹ | Diagnostic for 1,4-disubstitution. | |
| C-Cl Stretch | 650 - 800 cm⁻¹ | Carbon-chlorine bond vibration. | |
| MS (ESI) | [M+H]⁺ | m/z ~194 | Corresponds to the protonated molecule with ³⁵Cl. |
| [M+2+H]⁺ | m/z ~196 | Corresponds to the protonated molecule with ³⁷Cl. | |
| Isotope Ratio | ~3:1 | Characteristic isotopic abundance of chlorine. |
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, IR spectroscopy validates the presence of key functional groups and the aromatic substitution pattern, and mass spectrometry confirms the molecular weight and elemental composition. The detailed protocols and interpretation guidelines presented herein serve as a self-validating system for the characterization of this important chemical intermediate, ensuring high standards of quality and scientific integrity in research and development applications.
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An In-depth Technical Guide to the Solubility and Stability of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures, predictive computational models, and established chemical principles to offer a robust framework for its handling, formulation, and analytical development. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing the physicochemical properties of this versatile compound.
Introduction: The Significance of this compound
This compound, with a molecular formula of C₉H₈ClN₃ and a molar mass of 193.63 g/mol , is a bifunctional organic molecule of significant interest in medicinal and materials science.[1][2] Its structure comprises a stable 1,2,4-triazole ring linked to a phenyl group bearing a reactive chloromethyl substituent. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[3] The chloromethyl group, conversely, serves as a versatile synthetic handle, enabling covalent modification and the construction of more complex molecular architectures through nucleophilic substitution reactions.[1]
This dual functionality makes this compound a valuable building block in drug discovery and development. However, to effectively utilize this compound, a thorough understanding of its solubility and stability is paramount. These properties govern its behavior in various solvent systems, influence reaction kinetics, and dictate its shelf-life and degradation pathways.
This guide is structured to provide a deep dive into these critical parameters. It begins by exploring the solubility profile of the compound, leveraging computational predictions to provide quantitative estimates in a range of common laboratory solvents. Subsequently, it delves into the stability of the molecule, considering the inherent robustness of the triazole ring and the reactivity of the chloromethyl group under various stress conditions. Throughout this guide, the causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and practical utility.
Solubility Profile of this compound
Predicted Physicochemical Properties Influencing Solubility
Computational models, such as those provided by ACD/Labs Percepta, can offer valuable insights into the physicochemical properties that govern solubility.[4][5][6]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Influence on Solubility |
| LogP | 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solvent solubility. |
| LogD (pH 7.4) | 2.1 | As the molecule has no readily ionizable groups in the physiological pH range, LogD is expected to be similar to LogP. |
| Aqueous Solubility (logS) | -2.8 | Predicts low to moderate aqueous solubility. |
| pKa | Not applicable (no strongly acidic or basic centers) | The absence of ionizable groups means solubility will not be significantly pH-dependent within the typical physiological range. |
| Polar Surface Area (PSA) | 45.9 Ų | Contributes to its potential for hydrogen bonding and solubility in polar solvents. |
Predicted Solubility in Common Laboratory Solvents
Based on the predicted physicochemical properties and general principles of "like dissolves like," a quantitative solubility profile can be estimated.
Table 2: Predicted Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Type | Predicted Solubility (g/L) | Predicted Solubility (mg/mL) |
| Water | Polar Protic | ~0.5 - 1.0 | ~0.5 - 1.0 |
| Ethanol | Polar Protic | > 50 | > 50 |
| Methanol | Polar Protic | > 50 | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 100 |
| Acetone | Polar Aprotic | > 50 | > 50 |
| Acetonitrile | Polar Aprotic | > 20 | > 20 |
| Dichloromethane | Nonpolar Aprotic | > 10 | > 10 |
| Toluene | Nonpolar Aprotic | < 5 | < 5 |
| Hexane | Nonpolar Aprotic | < 1 | < 1 |
Disclaimer: These are computationally predicted values and should be confirmed experimentally.
Experimental Determination of Solubility: Methodologies
To validate the predicted solubility and obtain precise quantitative data, experimental determination is essential. Two common methods are the kinetic and thermodynamic solubility assays.
This high-throughput method is suitable for early-stage discovery to quickly assess solubility.[7][8][9]
Objective: To determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Nephelometer or UV-Vis plate reader
-
Filtration apparatus (for direct UV assay)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a nominal compound concentration of 200 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in nephelometry units compared to a blank indicates precipitation.
-
Measurement (Direct UV): Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate and quantify the concentration using a pre-established calibration curve.
Caption: Workflow for Kinetic Solubility Assay.
This method determines the solubility of the solid compound at equilibrium and is considered the gold standard.[10][11][12][13]
Objective: To determine the equilibrium solubility of solid this compound in a given solvent.
Materials:
-
Solid this compound
-
Selected solvents (e.g., water, ethanol, PBS)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant if necessary and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.
Caption: Forced Degradation Study Workflow.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended for this compound:
-
Storage: Store in a well-sealed container in a cool, dry, and dark place. Protect from moisture and light.
-
Handling: Avoid contact with strong bases and oxidizing agents. Use in a well-ventilated area. For solutions, use aprotic solvents for long-term storage if possible. If aqueous solutions are necessary, they should be freshly prepared.
Analytical Methodologies for Purity and Stability Assessment
A robust analytical method is essential for assessing the purity of this compound and monitoring its stability over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact compound from its potential degradation products.
Starting Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm).
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness, particularly demonstrating its ability to resolve the parent compound from degradants generated during forced degradation studies.
Conclusion
This compound is a compound with significant potential in chemical synthesis, driven by the stable, pharmacologically relevant triazole core and the reactive chloromethyl handle. This guide has provided a comprehensive, albeit largely predictive, overview of its solubility and stability. The compound is anticipated to have good solubility in polar organic solvents and limited solubility in water. Its primary stability liability is the chloromethyl group, which is susceptible to hydrolysis, especially under basic conditions.
For researchers and developers, the key takeaways are the necessity of experimental verification of solubility in their specific systems and the implementation of stability-indicating analytical methods to monitor its integrity. The protocols and theoretical framework presented herein offer a robust starting point for these critical activities, enabling the confident and effective use of this compound in their research and development endeavors.
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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Topic: Regioselective Synthesis of 1-Substituted-1H-1,2,4-Triazoles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a vast range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The specific substitution pattern on the triazole ring is critical for its pharmacological function, making regioselective synthesis a paramount challenge in medicinal chemistry. This guide provides an in-depth analysis of key synthetic strategies to achieve regiocontrol, focusing on the formation of 1-substituted-1H-1,2,4-triazoles. We will explore the mechanistic underpinnings of classical named reactions, the utility of versatile amidrazone intermediates, and the precision offered by modern catalytic methods. Each section is designed to provide not just procedural steps, but the causal logic behind experimental choices, empowering researchers to design and execute syntheses with predictable and reproducible outcomes.
The Strategic Importance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is an essential pharmacophore in modern drug design.[6][7] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an ideal building block for creating potent and selective drug candidates.[7][8] Clinically significant drugs such as the antifungal agent fluconazole and the antiviral ribavirin feature this heterocyclic core, underscoring its therapeutic relevance.[5][9]
The challenge, however, lies in controlling the point of substitution. The 1,2,4-triazole ring possesses two distinct unsubstituted nitrogen atoms (N1 and N4), and direct alkylation or arylation often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide focuses on methodologies that circumvent this ambiguity, providing reliable pathways to the therapeutically crucial 1-substituted isomers.
Foundational Cyclization Strategies: Controlling Regiochemistry from the Start
Two classical named reactions, the Einhorn-Brunner and Pellizzari reactions, offer foundational routes to the 1,2,4-triazole core. Their utility in synthesizing 1-substituted isomers is highly dependent on a nuanced understanding of their mechanisms and the careful selection of starting materials.
The Einhorn-Brunner Reaction: A Regioselective Approach
The Einhorn-Brunner reaction is a powerful method for synthesizing 1,2,4-triazoles through the acid-catalyzed condensation of an imide (diacylamine) with a substituted hydrazine.[6][10][11] Its primary advantage lies in its inherent regioselectivity when an unsymmetrical imide is used.
Causality of Regioselectivity: The reaction's outcome is governed by the electronic properties of the two acyl groups on the imide. The substituted hydrazine will preferentially attack the more electrophilic (more electron-deficient) carbonyl carbon.[6] Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole, while the substituent from the hydrazine (R¹) is installed at the N1 position.[2][10] This predictability is a key asset for targeted synthesis.[2]
Caption: Mechanism of the Einhorn-Brunner Reaction.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-1,2,4-triazole
-
Setup: To a solution of N-acetylbenzamide (unsymmetrical imide, 1.0 eq) in glacial acetic acid (5 mL per mmol of imide), add phenylhydrazine (1.1 eq) slowly with stirring.[6]
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes), which will cause the crude product to precipitate.[6]
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
The Pellizzari Reaction: Considerations and Modern Enhancements
The Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[1][12][13] While a direct route, the traditional method often requires high temperatures (>200°C) and can suffer from low yields and long reaction times.[1][14]
Regioselectivity Challenge: When using an amide and an acylhydrazide with different acyl groups (R ≠ R'), the Pellizzari reaction is generally not regioselective.[12] A significant side reaction involving the "interchange of acyl groups" can occur at high temperatures, leading to a mixture of three different triazole products and complicating purification.[14]
Microwave-Assisted Synthesis: Modern modifications, particularly the use of microwave irradiation, have revitalized this method. Microwave-assisted organic synthesis (MAOS) dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[1][15][16][17] This can also help minimize side product formation by shortening the exposure to high temperatures.[12]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenyl-1H-1,2,4-triazole
-
Reactants: In a microwave-safe reaction vial, combine phenylhydrazine (1.0 eq) and formamide (20 eq).[18]
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 160°C for 10-15 minutes.[18]
-
Cooling & Isolation: After the reaction is complete, allow the vial to cool to room temperature. The excess formamide can be removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to yield the pure 1-phenyl-1H-1,2,4-triazole.
Synthesis via Amidrazone Intermediates: A Versatile and Regiospecific Route
The use of amidrazones as key intermediates provides a highly reliable and regioselective pathway to 1,3,5-trisubstituted-1H-1,2,4-triazoles. The general strategy involves the formation of an amidrazone followed by its cyclization with a one-carbon electrophile.
Mechanism Overview: The synthesis begins with the formation of an amidrazone, which can be generated in situ from the reaction of a hydrazone with an amine or by treating an imidoyl chloride with a hydrazine.[19] This intermediate then undergoes an oxidative cyclization, often under mild conditions using air as the oxidant, to form the stable aromatic triazole ring.[19] This method is highly regioselective, as the nitrogen atom of the initial hydrazine derivative consistently becomes the N1 of the triazole ring.[20]
Caption: Workflow for Triazole Synthesis via Amidrazones.
Experimental Protocol: One-Pot Synthesis of 1,5-Diphenyl-3-methyl-1H-1,2,4-triazole
-
Imidoyl Chloride Formation: In a flame-dried flask under an argon atmosphere, dissolve N-phenylacetamide (1.0 eq) in dichloromethane. Cool the solution to 0°C and add 2,6-lutidine (3.0 eq) followed by the dropwise addition of oxalyl chloride (1.3 eq). Stir at 0°C until the starting material is consumed (monitored by TLC).[19]
-
Amidrazone Formation: Dilute the reaction mixture with DMF and add phenylhydrazine (1.0 eq). Allow the reaction to stir at room temperature for 1-2 hours to form the amidrazone intermediate.[19]
-
Cyclization: Heat the reaction mixture to 80°C and stir under an open flask (exposed to air) for 12 hours. The air serves as the oxidant for the cyclization step.[19]
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.[19]
Modern Catalytic Strategies for Ultimate Regiocontrol
Modern synthetic chemistry has introduced catalytic methods that offer unprecedented efficiency and control. For 1-substituted-1,2,4-triazoles, copper-catalyzed multi-component reactions and post-synthetic N-arylation are particularly powerful.
Copper-Catalyzed One-Pot Syntheses
Copper catalysis provides an economical and efficient means to construct the triazole ring from simple, readily available starting materials.[21] These methods often proceed via sequential C-N and N-N bond formations.[22]
A notable example is the one-pot synthesis from two different nitriles and hydroxylamine, catalyzed by Cu(OAc)₂.[23][24][25] The reaction proceeds through the initial formation of an amidoxime from one nitrile, which is then coupled with the second nitrile in a copper-catalyzed dehydration/cyclization cascade.[23][24] This approach offers a modular way to build diversely substituted triazoles.
Post-Synthetic N-Arylation: Directing the Substituent
For the specific synthesis of 1-aryl-1H-1,2,4-triazoles, the most direct approach is the N-arylation of the parent 1,2,4-triazole ring. This strategy faces the inherent challenge of selectivity between the N1 and N4 positions.
Controlling N1 vs. N4 Arylation: The regiochemical outcome of N-arylation is influenced by factors such as the catalyst, ligand, base, and solvent. Ullmann-type cross-coupling reactions, which utilize copper catalysts, are the workhorse for this transformation.[8] While early methods required harsh conditions, modern protocols use ligands to facilitate the reaction under milder conditions and improve regioselectivity.[26] More recently, highly efficient ligand-free systems using copper oxide (CuO) nanoparticles have been developed, allowing the reaction to proceed even at room temperature with high selectivity for the N1 position.[27][28]
Caption: Regioselective N1-Arylation of 1,2,4-Triazole.
Experimental Protocol: Ligand-Free N-Arylation of 1,2,4-Triazole
-
Setup: In a reaction flask, combine 1H-1,2,4-triazole (1.2 eq), iodobenzene (1.0 eq), CuO nanoparticles (5 mol%), and K₂CO₃ (2.0 eq) in DMF as the solvent.[27]
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-phenyl-1H-1,2,4-triazole.[27]
Comparative Summary of Synthetic Methodologies
| Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Regioselectivity Outcome (for 1-Substituted) | Key Advantages & Disadvantages |
| Einhorn-Brunner | Unsymmetrical Imide, Substituted Hydrazine | Acid catalyst (e.g., Acetic Acid) | Reflux (110-120°C) | Excellent; governed by imide electronics.[2][10] | (+) Predictable regioselectivity. (-) Requires imide synthesis. |
| Pellizzari | Amide, Acylhydrazide | None (thermal) or Microwave | High Temp (>200°C) or MW (150-160°C) | Poor for unsymmetrical reactants.[12][14] | (+) Direct. (-) Poor regioselectivity, harsh conditions (thermal). |
| Via Amidrazones | Amide, Hydrazine, C1 source | Oxalyl Chloride, Air (Oxidant) | 0°C to 80°C | Excellent; N1 from hydrazine.[19][20] | (+) High regioselectivity, mild conditions. (-) Multi-step one-pot. |
| N-Arylation | 1H-1,2,4-Triazole, Aryl Halide | Copper Catalyst (e.g., CuO NPs) | Room Temp to 110°C | Good to Excellent; catalyst/ligand dependent.[27] | (+) Direct functionalization. (-) Potential for isomeric mixtures. |
Conclusion and Future Outlook
The regioselective synthesis of 1-substituted-1H-1,2,4-triazoles is a critical endeavor for advancing drug discovery. This guide has detailed several robust strategies, from the predictable regiocontrol of the Einhorn-Brunner reaction to the versatile and specific pathways involving amidrazone intermediates and modern copper-catalyzed N-arylation. The choice of method ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the field progresses, future innovations will likely focus on developing even more efficient, sustainable, and enantioselective catalytic systems, further expanding the synthetic chemist's toolkit and accelerating the development of next-generation 1,2,4-triazole-based therapeutics.
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Couty, F., et al. (2008). 1,2,4-Triazole Synthesis via Amidrazones. Synlett, 2008(15), 2319-2323. [Link]
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SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
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Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. [Link]
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Adib, M., et al. (2019). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity, 23(1), 195-203. [Link]
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Pan, Y., et al. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1957-1962. [Link]
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Xu, H., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. [Link]
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Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
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A Technical Guide to the Biological Activity of Chloromethylphenyl Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, giving rise to a wide spectrum of therapeutic agents. The strategic incorporation of a chloromethylphenyl moiety onto this scaffold has been shown to significantly modulate biological activity, leading to the development of potent antifungal, anticancer, and antibacterial candidates. This guide provides a detailed exploration of these activities, grounded in mechanistic insights and structure-activity relationships (SAR). We delve into the primary mechanism of antifungal action—the inhibition of lanosterol 14α-demethylase (CYP51)—and explore diverse anticancer pathways, including aromatase inhibition and the disruption of key cellular signaling proteins. Furthermore, this document outlines validated, step-by-step experimental protocols for assessing cytotoxicity and antimicrobial efficacy, providing researchers with the necessary tools for preclinical evaluation. By synthesizing current research, this guide aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel triazole-based therapeutics.
The Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds are fundamental to drug design, and among them, the five-membered aromatic ring containing three nitrogen atoms, known as triazole, is particularly significant.[1] The two common isomers, 1,2,3-triazole and 1,2,4-triazole, serve as the structural core for a multitude of drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, anticonvulsant, and antioxidant effects.[1][2][3]
The 1,2,4-triazole ring, in particular, is a bioisostere for esters and amides but offers superior metabolic stability and unique hydrogen bonding capabilities. Its nitrogen atoms are crucial for coordinating with metallic ions in enzyme active sites, a feature famously exploited in azole antifungals and aromatase inhibitors.[4][5]
The introduction of a substituted phenyl ring is a common strategy to enhance the therapeutic index and potency of triazole-based compounds. The chloromethylphenyl moiety is of particular interest as the halogen (chloro) and alkyl (methyl) substituents critically influence the molecule's lipophilicity, electronic properties, and steric profile. These factors dictate how the compound interacts with its biological target, affects its metabolic stability, and governs its pharmacokinetic profile.[6] The position of these substituents (ortho, meta, para) can drastically alter the biological outcome, forming the basis of rational drug design.[7]
Primary Biological Activities & Mechanistic Insights
Chloromethylphenyl triazole derivatives have demonstrated significant efficacy across three primary therapeutic areas: antifungal, anticancer, and antibacterial.
Antifungal Activity: The Hallmark of Azoles
The most established biological activity of triazoles is their antifungal effect.[8] They are a frontline treatment for a range of fungal infections, especially in immunocompromised patients.[8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis The primary mode of action for triazole antifungals is the disruption of the fungal cell membrane's integrity.[9] They achieve this by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[4][10] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol component of the fungal cell membrane.[11][12] The nitrogen atoms of the triazole ring bind to the heme iron atom in the active site of CYP51, preventing substrate binding.[4][10] This leads to the depletion of ergosterol and a toxic accumulation of 14α-methylated sterols, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[10][11]
Structure-Activity Relationship (SAR) SAR studies reveal that antifungal potency is highly dependent on the substitution pattern. For instance, the presence of chloro substituents on the phenyl ring has been shown to enhance antifungal efficacy against various fungal pathogens.[4] The combination of electron-withdrawing groups (like chloro) and the steric bulk of the overall molecule influences the binding affinity to the CYP51 active site. Some studies have shown that compounds with substituents at the 7-position of a fused ring system exhibit more effective and broader-spectrum antifungal activity.[4][13]
Table 1: Representative Antifungal Activity of Novel Triazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|
| Triazole-isoxazole hybrid | Candida albicans | 0.0313 | Fluconazole | 0.25 |
| Benzimidazole-triazole | Aspergillus fumigatus | 0.25 | Voriconazole | 0.25 |
| Triazole-piperdine hybrid | Fluconazole-resistant C. albicans | 0.016 | Fluconazole | >64 |
| 1,2,3-Benzotriazin-4-one Triazole | Cryptococcus neoformans | 0.0156 | Fluconazole | 2.0 |
Note: This table synthesizes data from various novel triazole derivatives to illustrate potential efficacy.[4][13] MIC (Minimum Inhibitory Concentration) is a measure of potency; lower values indicate higher activity.
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold is present in several established anticancer drugs, such as Letrozole and Anastrozole, which are aromatase inhibitors used for treating estrogen-dependent breast cancer.[5][14] Derivatives featuring the chloromethylphenyl group have shown promise against a variety of cancer cell lines.[5][15]
Mechanisms of Action Unlike their antifungal counterparts, the anticancer activity of triazoles is not confined to a single mechanism.
-
Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis. In hormone-receptor-positive breast cancers, inhibiting this enzyme reduces tumor growth. The triazole ring binds to the heme iron of the aromatase enzyme, blocking its function.[5]
-
Tubulin Polymerization Inhibition: Some triazole derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a critical process for cell division. This leads to cell cycle arrest and apoptosis.[16]
-
Kinase Inhibition: Many cellular processes, including proliferation and survival, are regulated by protein kinases. Novel triazole compounds have been found to inhibit key kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often mutated and overactive in various cancers.[16]
-
p53 Pathway Modulation: The p53 tumor suppressor protein is a crucial regulator of cell cycle and apoptosis. Some triazole derivatives have been designed to disrupt the interaction between p53 and its negative regulator, MDM2, thereby restoring p53's tumor-suppressing function.[15]
Table 2: Representative In Vitro Cytotoxicity of Novel Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism/Target |
|---|---|---|---|
| 1,2,4-Triazole-3-thiol | A549 (Lung) | 3.85 | p53-MDM2 Interaction |
| 1,2,4-Triazole-3-thiol | U87 (Glioblastoma) | 4.15 | p53-MDM2 Interaction |
| Butane-1,4-dione Triazole | Hela (Cervical) | 5.6 | Aromatase Inhibition |
| Butane-1,4-dione Triazole | MCF-7 (Breast) | 6.43 | Aromatase Inhibition |
| Phenyl-triazole hybrid | Multiple | <10 | Tubulin/EGFR/BRAF Inhibition |
Note: This table presents a synthesis of data from multiple studies to highlight the cytotoxic potential.[5][15][16] IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro; lower values indicate higher potency.
Antibacterial Activity
While less prominent than their antifungal and anticancer effects, certain chloromethylphenyl triazole compounds exhibit noteworthy antibacterial activity.[17][18] They have shown efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative species.[17][19] The proposed mechanisms include the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes like DNA gyrase.[18] Further research is needed to fully elucidate these mechanisms and establish a clear SAR.
Pharmacokinetic Profile and Drug-Drug Interactions
A critical consideration in the development of triazole-based drugs is their pharmacokinetic profile, particularly their propensity for drug-drug interactions (DDIs).[20][21]
Metabolism and DDIs Most triazoles are substrates and potent inhibitors of mammalian cytochrome P450 (CYP) enzymes, especially CYP3A4, CYP2C9, and CYP2C19.[10][22][23] These enzymes are responsible for metabolizing a vast number of commonly prescribed drugs. By inhibiting these enzymes, triazole compounds can increase the plasma concentrations of co-administered drugs, potentially leading to serious adverse effects.[20][21] Therefore, a thorough evaluation of the DDI potential is a mandatory step in the preclinical and clinical development of any new triazole candidate.
Experimental Protocols for Biological Evaluation
The following protocols provide standardized, self-validating methodologies for assessing the primary biological activities of novel chloromethylphenyl triazole compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's IC50 value.[24][25][26]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[25]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains, following standards like those from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a 2-fold serial dilution of the triazole compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring optical density.
Synthesis Strategies
The synthesis of chloromethylphenyl triazole derivatives often employs robust and versatile chemical reactions. A common approach involves the N-alkylation of the 1,2,4-triazole ring with a suitable electrophile containing the chloromethylphenyl moiety.[27] Other methods include multi-step reactions starting from hydrazides, followed by condensation with isothiocyanates and subsequent cyclization to form the triazole-thiol ring.[28] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides an efficient route for synthesizing 1,2,3-triazole derivatives.[19]
Conclusion and Future Perspectives
Chloromethylphenyl triazole compounds represent a highly versatile and promising class of molecules with significant therapeutic potential. Their well-established antifungal activity, coupled with emerging, multifaceted anticancer and antibacterial properties, makes them a focal point for ongoing drug discovery efforts. The key to unlocking their full potential lies in the rational design of new derivatives based on a deep understanding of structure-activity relationships and mechanisms of action.
Future research should focus on optimizing the substitution patterns on the phenyl ring to enhance target specificity, thereby improving the therapeutic index and reducing off-target effects, particularly the inhibition of human CYP450 enzymes. The development of novel triazole hybrids, which combine the triazole scaffold with other pharmacologically active moieties, presents an exciting avenue for creating next-generation drugs to combat drug resistance and treat complex diseases.[4]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Utilizing 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Introduction: The Clinical Significance and Mechanism of Triazole Antifungals
The global rise in invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the development of novel, more effective therapeutic agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone in the design of antifungal drugs, forming the core structure of numerous clinically vital medications such as fluconazole and itraconazole.[1][3] These compounds exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By disrupting this pathway, triazole antifungals compromise the fungal cell membrane, leading to the cessation of growth and replication.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a versatile building block, 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole , for the synthesis of a diverse library of potential antifungal agents. The reactive chloromethyl group serves as a key handle for introducing a wide range of functionalities through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) and the identification of potent antifungal candidates.[5]
Synthetic Strategy: Leveraging the Reactivity of the Chloromethyl Group
The primary synthetic route for derivatizing this compound involves the nucleophilic substitution of the chloride atom.[5] This reaction is facilitated by the stability of the resulting chloride leaving group. A diverse array of nucleophiles, including substituted phenols, thiophenols, and amines, can be employed to generate libraries of ether, thioether, and amine derivatives, respectively. The choice of the nucleophile is critical as the resulting structural modifications directly influence the antifungal potency and spectrum of the synthesized compounds.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of antifungal agents.
Experimental Protocols
The following protocols are representative examples of the synthesis of ether, thioether, and amine derivatives from this compound. Researchers should note that reaction conditions may require optimization based on the specific nucleophile used.
Protocol 1: Synthesis of Phenoxymethyl Derivatives (Ethers)
This protocol describes the synthesis of 1-((4-(phenoxymethyl)phenyl)-1H-1,2,4-triazole derivatives through the reaction of this compound with substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Characterization Data for a Representative Product (e.g., 1-(4-((4-chlorophenoxy)methyl)phenyl)-1H-1,2,4-triazole):
-
¹H NMR (DMSO-d₆): Signals corresponding to the triazole protons (typically δ 8.0-9.0 ppm), the aromatic protons of both phenyl rings, and the methylene bridge protons (typically δ 5.0-5.5 ppm).
-
Mass Spectrometry (MS-API): A molecular ion peak corresponding to the calculated mass of the product.
Protocol 2: Synthesis of Phenylthiomethyl Derivatives (Thioethers)
This protocol outlines the synthesis of 1-((4-(phenylthiomethyl)phenyl)-1H-1,2,4-triazole derivatives.
Materials:
-
This compound
-
Substituted thiophenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or DMF
-
Deionized water
Procedure:
-
Dissolve the substituted thiophenol (1.1 mmol) in ethanol (15 mL).
-
Add a solution of sodium hydroxide (1.2 mmol) in water (2 mL) or potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of this compound (1.0 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure thioether derivative.
Expected Characterization Data for a Representative Product (e.g., 1-(4-((4-chlorophenylthio)methyl)phenyl)-1H-1,2,4-triazole):
-
¹H NMR (DMSO-d₆): Characteristic peaks for the triazole, phenyl, and methylene protons. The chemical shift of the methylene protons will differ from the ether analogues.
-
MS-API: A molecular ion peak confirming the product's mass.
Protocol 3: Synthesis of Substituted Amine Derivatives
This protocol details the synthesis of amine derivatives by reacting the starting material with a primary or secondary amine.
Materials:
-
This compound
-
Substituted amine (e.g., morpholine, piperazine derivative)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile or DMF
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (20 mL), add the substituted amine (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 6-8 hours. Monitor by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data Presentation: Antifungal Activity
The synthesized compounds should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy. Below is a representative table summarizing potential antifungal activity data.
Table 1: Representative Antifungal Activity (MIC₈₀ in µg/mL) of Synthesized 1,2,4-Triazole Derivatives
| Compound ID | R-group (attached to the methylene bridge) | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| STD-1 | Fluconazole | 1.0 | 4.0 | >64 |
| STD-2 | Itraconazole | 0.25 | 0.125 | 0.5 |
| EX-1a | 4-chlorophenoxy | 0.5 | 1.0 | 16 |
| EX-1b | 2,4-dichlorophenoxy | 0.125 | 0.5 | 8 |
| EX-2a | 4-chlorophenylthio | 0.25 | 0.5 | 4 |
| EX-2b | 2,4-dichlorophenylthio | 0.06 | 0.125 | 2 |
| EX-3a | Morpholino | 2.0 | 4.0 | >64 |
| EX-3b | 4-phenylpiperazinyl | 0.5 | 1.0 | 8 |
Note: The data presented in this table is illustrative and intended to represent potential outcomes. Actual MIC values will vary based on the specific compounds synthesized and the fungal strains tested.
Structure-Activity Relationship (SAR) Insights
The analysis of antifungal activity data from a library of synthesized compounds allows for the elucidation of structure-activity relationships, guiding the design of more potent analogues.
Diagram of Key SAR Observations
Caption: Key structure-activity relationship observations.
Based on published literature, the following SAR trends can be anticipated:
-
Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens such as chlorine and fluorine, on the terminal phenyl ring often leads to a significant increase in antifungal activity.[6] Dichloro-substituted analogues frequently exhibit greater potency than their mono-chloro counterparts.
-
Ether vs. Thioether Linkage: In many cases, thioether derivatives have shown comparable or superior antifungal activity compared to their corresponding ether analogues.[7]
-
Amine Substituents: The incorporation of a piperazine ring can be a favorable structural modification, often leading to compounds with a broad spectrum of antifungal activity. Further substitution on the distal nitrogen of the piperazine ring provides an additional point for diversification and optimization.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel antifungal agents. The straightforward nucleophilic substitution chemistry allows for the creation of large and diverse compound libraries. By systematically modifying the substituents and linkers attached to the benzylic carbon, researchers can effectively probe the structure-activity landscape and identify lead compounds with improved potency and a broader spectrum of activity against clinically important fungal pathogens. The protocols and insights provided herein serve as a foundational guide for the rational design and synthesis of the next generation of triazole antifungals.
References
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Synthesis and Antifungal Activity of 1-(1H-1,2,4-Triazole)-2-(2,4-diflurophenyl)-3-(N-methyl-N-substituted benzylamino)-2-propanols. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PubMed. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. ResearchGate. Available at: [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed. Available at: [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]
-
Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. PubMed. Available at: [Link]
-
Synthesis and SAR studies of biaryloxy-substituted triazoles as antifungal agents. PubMed. Available at: [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives bearing a quinazoline moiety. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. PubMed. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]
-
Design, Synthesis, Antibacterial and Antifungal Activity Evaluation of Novel 1,2,4-Triazole Derivatives Incorporating Sulfone and Thioether Moieties. ResearchGate. Available at: [Link]
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Application Note: 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole as a Versatile Building Block for Novel Compound Synthesis
Abstract and Introduction
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole (CAS No. 143426-53-3) is a bifunctional organic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Its structure is uniquely characterized by two key components: a stable 1H-1,2,4-triazole ring and a reactive chloromethyl group attached to a central phenyl linker.[1] The 1,2,4-triazole moiety is a well-established pharmacophore, recognized as a "privileged scaffold" in drug discovery due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metallic centers in enzymes.[2][3] This heterocycle is a core component of numerous clinically successful antifungal agents, such as fluconazole and itraconazole, which function by inhibiting the fungal enzyme lanosterol 14α-demethylase.[4][5]
The primary utility of this building block stems from the chloromethyl group, which serves as a highly reactive electrophilic site. The chlorine atom is an excellent leaving group, facilitating facile nucleophilic substitution reactions.[4] This allows for the straightforward introduction of a wide array of functional groups and molecular fragments, enabling the rapid generation of diverse compound libraries for screening and lead optimization. This application note provides a detailed overview of the core reactivity of this compound and presents a validated protocol for its use in synthesizing novel thioether derivatives, a common structural motif in potent antifungal candidates.
Physicochemical Properties and Handling
Proper handling of this reagent is essential for safety and experimental success. Below is a summary of its key properties.
| Property | Value |
| CAS Number | 143426-53-3[1][6] |
| Molecular Formula | C₉H₈ClN₃[1][6] |
| Molecular Weight | 193.63 g/mol [1][6] |
| IUPAC Name | 1-[4-(chloromethyl)phenyl]-1,2,4-triazole[1] |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile), moderately soluble in chlorinated solvents (DCM, Chloroform). |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
This compound is a potential irritant. Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Core Reactivity: Nucleophilic Substitution
The synthetic versatility of this compound is dominated by the reactivity of its benzylic chloride. This functional group is an excellent electrophile for Sₙ2-type reactions with a wide range of nucleophiles.
Causality of Reactivity: The benzylic carbon atom is activated towards nucleophilic attack for two primary reasons:
-
Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore a proficient leaving group.
-
Stabilized Transition State: The adjacent phenyl ring stabilizes the developing partial positive charge on the carbon atom during the Sₙ2 transition state through resonance.
This inherent reactivity allows for the formation of new carbon-heteroatom bonds (C-S, C-O, C-N) under mild conditions, making it an ideal scaffold for diversification.[1][4]
Caption: General workflow for nucleophilic substitution reactions.
Application Focus: Design of Potential Antifungal Agents
The 1,2,4-triazole nucleus is a cornerstone of modern antifungal therapy.[7] Azole antifungals primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[4][8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals.
The mechanism of inhibition involves the coordination of the N4 nitrogen of the triazole ring to the heme iron atom within the active site of CYP51.[4] This binding event blocks the enzyme's function, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[9]
While the triazole ring provides the essential anchoring function, the substituents on the rest of the molecule are critical for defining the compound's potency, selectivity (fungal vs. human CYP enzymes), and pharmacokinetic profile. This is where this compound proves invaluable. It provides the core triazole-phenyl scaffold, and its reactive chloromethyl handle allows for the systematic exploration of various side chains that can interact with other regions of the enzyme's active site, leading to the discovery of new drug candidates with improved properties.[8][9]
Experimental Protocol: Synthesis of a Model Thioether Derivative
This protocol details the synthesis of a model compound, 1-(4-(((4-chlorophenyl)thio)methyl)phenyl)-1H-1,2,4-triazole , via a nucleophilic substitution reaction. This procedure is representative of the general method for coupling various thiol-containing fragments to the building block.
Principle: The reaction proceeds via an Sₙ2 mechanism where the thiolate anion, generated in situ by deprotonating 4-chlorothiophenol with a mild base (potassium carbonate), acts as the nucleophile, displacing the chloride on the building block.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 193.63 | 1.0 | 1.00 g (5.16 mmol) |
| 4-Chlorothiophenol | 144.62 | 1.1 | 0.82 g (5.68 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 1.43 g (10.32 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL |
| Deionized Water | - | - | ~100 mL |
| Brine (saturated NaCl solution) | - | - | ~50 mL |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (0.82 g) and anhydrous potassium carbonate (1.43 g).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes. Causality: This step allows the base to deprotonate the thiol, forming the more nucleophilic potassium thiolate salt.
-
Reagent Addition: Add this compound (1.00 g) to the suspension in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The disappearance of the starting material spot (the building block) indicates reaction completion.
-
Work-up (Quenching): Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form. Stir for 20 minutes.
-
Work-up (Extraction): Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure product as a white solid.
Caption: Experimental workflow for the synthesis of thioether derivatives.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Reaction is slow or incomplete | 1. Insufficient base.2. Low quality/wet DMF. | 1. Add an additional 0.5 eq of K₂CO₃.2. Ensure use of anhydrous solvent. Gentle heating (40-50 °C) can also accelerate the reaction. |
| Multiple spots on TLC | Formation of disulfide byproduct from the thiol. | Ensure the reaction is maintained under an inert atmosphere (N₂) to prevent oxidative coupling of the thiol. |
| Low yield after work-up | Product may have some water solubility; loss during extraction. | Perform additional extractions (up to 5x) from the aqueous layer. Ensure the brine wash is not skipped. |
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its robust triazole pharmacophore, combined with a readily functionalizable chloromethyl group, provides a reliable and efficient platform for developing novel molecules. The straightforward nucleophilic substitution chemistry allows researchers to rapidly synthesize diverse libraries of compounds, accelerating the discovery of new therapeutic agents, particularly in the field of antifungal drug development. The protocol described herein serves as a validated starting point for the exploration of its vast synthetic potential.
References
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Khan, I., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Tropical Journal of Pharmaceutical Research, 17(5). Retrieved from [Link]
-
Wang, S., et al. (2014). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Molecules, 19(11). Retrieved from [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Retrieved from [Link]
-
El-Sayed, H. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(3). Retrieved from [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. Retrieved from [Link]
-
Song, D., et al. (2016). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 21(3). Retrieved from [Link]
-
ChemBK. 1-[4-(chloromethyl)phenyl]-1H-1,2,4-triazole. Retrieved from [Link]
-
Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2021). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Wikipedia. 1,2,4-Triazole. Retrieved from [Link]
-
Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104. Retrieved from [Link]
-
Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. Retrieved from [Link]
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Application Notes: The Strategic Role of 1,2,4-Triazole Derivatives in Bioorthogonal Chemistry and Drug Design
Abstract
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its metabolic stability and versatile physicochemical properties. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is famously associated with the formation of 1,2,3-triazoles, the isomeric 1,2,4-triazoles hold a distinct and vital role in the broader landscape of bioorthogonal chemistry and drug development. This guide delineates the strategic applications of 1,2,4-triazole derivatives, moving beyond their simple structural role to their functional importance as bioisosteres, pharmacophores, and catalytic ligands. We provide detailed protocols, mechanistic insights, and expert commentary to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful heterocyclic motif.
The Critical Distinction: 1,2,4-Triazoles vs. 1,2,3-Triazoles in Bioconjugation
A frequent point of confusion is the distinction between the two primary triazole isomers. It is imperative to clarify their origins and typical applications:
-
1,2,3-Triazoles : These are the hallmark products of the Nobel prize-winning "click chemistry," specifically the CuAAC reaction between an azide and a terminal alkyne.[1][2][3] This reaction is prized for its high efficiency, bioorthogonality, and formation of a stable, inert linker connecting two molecular entities.[1][4]
-
1,2,4-Triazoles : These isomers are typically synthesized via different routes, often involving the cyclization of compounds like hydrazides and amidines.[5][6] While not the direct product of the classic CuAAC reaction, their applications are deeply intertwined with the goals of click chemistry: creating stable, functional molecules with high efficiency for biological applications. Their true power lies not as a "click-formed" linker, but as a core functional scaffold in drug design and as a ligand to enhance the classic click reaction itself.
The workflow below illustrates the conceptual difference between the formation of these two isomers.
Sources
Using 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole to synthesize potential anticancer agents
Application Note & Protocols
Topic: Strategic Synthesis of Novel Anticancer Agents from 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of properties. Its three nitrogen atoms act as excellent hydrogen bond donors and acceptors, and the ring itself is metabolically stable and serves as a bioisostere for amide or ester groups, allowing for favorable interactions with a wide array of biological targets.[1][2] This has led to its incorporation into numerous FDA-approved drugs, including the highly successful aromatase inhibitors Letrozole and Anastrozole, which are frontline treatments for hormone-dependent breast cancer.[3][4][5]
The starting material at the heart of this guide, This compound , is a particularly valuable building block. It strategically combines the stable triazole moiety with a reactive benzylic chloride handle. This chloromethyl group is a potent electrophile, primed for nucleophilic substitution reactions, enabling the facile introduction of diverse chemical functionalities.[6] This application note provides a detailed framework for leveraging this reactivity to synthesize a library of novel triazole derivatives and evaluate their potential as anticancer agents.
Synthetic Strategy: Diversity-Oriented Synthesis via Nucleophilic Substitution
The primary synthetic route is a straightforward yet powerful nucleophilic substitution (SN2) reaction. The benzylic carbon of the chloromethyl group is highly susceptible to attack by a wide range of nucleophiles. By systematically varying the nucleophilic partner, a diverse library of compounds can be generated, which is essential for establishing a robust Structure-Activity Relationship (SAR).[7]
Core Rationale:
-
O-Nucleophiles (Phenols, Alcohols): Introduce ether linkages, exploring the impact of aryl and alkyl substituents on activity.
-
S-Nucleophiles (Thiophenols, Thiols): Generate thioether linkages. The sulfur atom can alter lipophilicity and engage in unique interactions with protein targets.
-
N-Nucleophiles (Anilines, Amines, Heterocycles): Form amine linkages, providing opportunities for additional hydrogen bonding and salt formation, which can significantly impact pharmacokinetic properties.
The workflow below illustrates this diversity-oriented approach.
Figure 1: General workflow for diversity-oriented synthesis.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Triazole Derivatives
This protocol describes a general method for the reaction of this compound with various nucleophiles.
Materials and Reagents:
-
This compound (1.0 eq)
-
Selected Nucleophile (e.g., 4-nitrophenol, thiophenol, morpholine) (1.1 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Mobile Phase: Ethyl Acetate/Hexane mixture (e.g., 1:1 v/v, optimize as needed)
-
Work-up: Ethyl Acetate, Deionized Water, Brine
-
Purification: Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the selected nucleophile (1.1 mmol, 1.1 eq) and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 mL) and stir the suspension at room temperature for 15 minutes. Causality Note: This pre-stirring ensures the deprotonation of the nucleophile, forming the more reactive nucleophilic anion.
-
Addition of Electrophile: Dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (or heat to 50-60 °C if no reaction is observed) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water (~50 mL) and stir. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL). Causality Note: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to yield the pure product.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
DMF is a potential teratogen; handle with extreme caution.
Protocol 2: Physicochemical Characterization
Confirming the identity and purity of each synthesized derivative is critical before biological evaluation.
| Technique | Purpose | Expected Observations for a Successful Synthesis |
| ¹H NMR | Structural elucidation and confirmation. | Disappearance of the benzylic chloride singlet (δ ≈ 4.7 ppm). Appearance of a new benzylic methylene singlet (CH₂) at a different chemical shift (e.g., δ ≈ 5.1 ppm for ether, δ ≈ 4.2 ppm for thioether). Signals corresponding to the newly introduced nucleophile moiety will be present. |
| ¹³C NMR | Confirms the carbon framework. | Shift in the benzylic carbon signal. Appearance of signals corresponding to the nucleophile's carbon skeleton. |
| HRMS (ESI) | Provides the exact mass of the molecule. | The calculated mass for [M+H]⁺ or [M+Na]⁺ should match the observed mass within a ±5 ppm error margin. |
| FT-IR | Identifies key functional groups. | Presence of C-O-C stretch (for ethers), C-S stretch (for thioethers), or N-H stretch (for secondary amines). |
Biological Evaluation: Assessing Anticancer Potential
The primary screen for anticancer activity involves evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[3][4][5][8]
Protocol 3: In Vitro Cytotoxicity by MTT Assay
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon).
-
Normal Human Cell Line: e.g., MRC-5 (lung fibroblast) for selectivity assessment.
-
Cell Culture Medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Synthesized compounds, Doxorubicin (positive control), DMSO (vehicle control).
-
MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates, multichannel pipette, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: During this time, only viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Selectivity Index (MRC-5/MCF-7) |
| Example 1 (O-linked) | 12.5 | 15.2 | 10.8 | >100 | >8.0 |
| Example 2 (S-linked) | 8.3 | 9.1 | 7.5 | 85.0 | 10.2 |
| Example 3 (N-linked) | 25.1 | 30.5 | 28.4 | >100 | >4.0 |
| Doxorubicin | 0.9 | 1.2 | 0.8 | 2.1 | 2.3 |
Mechanistic Rationale and Potential Targets
While the initial screen identifies cytotoxic compounds, understanding their mechanism of action is crucial for further development. Triazole derivatives are known to exert their anticancer effects through various mechanisms.[9][10] Molecular docking studies and further biological assays can elucidate the specific pathways involved.[11]
Potential Mechanisms:
-
Enzyme Inhibition: Many triazoles are potent inhibitors of kinases (e.g., EGFR, BRAF) or enzymes like tubulin, disrupting critical cell signaling and proliferation pathways.[2][11]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[5][12]
-
Induction of Apoptosis: Promising agents can trigger programmed cell death in cancer cells, often by modulating the mitochondrial membrane potential.[12][13]
Figure 2: Inhibition of the EGFR signaling pathway as a potential mechanism.
Conclusion and Future Outlook
This compound serves as an exceptional starting point for the development of novel anticancer therapeutics. The synthetic protocols outlined here provide a reliable and scalable method for generating a chemically diverse library of derivatives. The subsequent biological evaluation using the MTT assay allows for the efficient identification of lead compounds with potent and selective anticancer activity.
Future work should focus on:
-
SAR Expansion: Synthesizing additional analogs based on the most active hits to optimize potency and selectivity.
-
In-depth Mechanistic Studies: Utilizing techniques like Western blotting, flow cytometry (for cell cycle analysis), and specific enzyme inhibition assays to confirm the mechanism of action for lead compounds.
-
In Vivo Evaluation: Testing the most promising candidates in preclinical animal models to assess their efficacy and safety profiles.
This integrated approach of strategic synthesis, systematic biological screening, and mechanistic investigation provides a powerful engine for the discovery of next-generation triazole-based anticancer agents.
References
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
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MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Retrieved from [Link]
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ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
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PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
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DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]
-
PubMed. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of 1,2,4-triazole derivatives with anticancer activity. Retrieved from [Link]
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National Center for Scientific Research "Kharkiv Institute of Physics and Technology". (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
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PubMed. (2022). Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Retrieved from [Link]
-
Scilit. (n.d.). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Retrieved from [Link]
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Preparation of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole derivatives for material science
Title: Strategic Synthesis and Application of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole Derivatives in Advanced Material Science
Abstract
This compound and its derivatives represent a critical class of organic synthons, serving as versatile building blocks for a wide array of functional materials. The unique electronic properties of the triazole ring, combined with the reactive chloromethyl group, enable their integration into diverse molecular architectures. This document provides a comprehensive guide for researchers, covering the strategic synthesis, purification, and characterization of these compounds. Furthermore, it explores their significant applications in the development of coordination polymers, organic light-emitting diodes (OLEDs), and other advanced materials, offering field-proven insights and detailed experimental protocols.
Introduction: The Versatility of Triazole-Based Synthons
The 1,2,4-triazole moiety is a five-membered heterocycle containing three nitrogen atoms. Its high nitrogen content, aromaticity, and ability to act as a ligand for metal ions make it a privileged scaffold in both medicinal chemistry and material science. When functionalized with a reactive group like chloromethyl on a phenyl ring, as in this compound, the resulting molecule becomes a powerful and versatile building block.
The key to its utility lies in the dual reactivity:
-
The Triazole Ring: The nitrogen atoms can coordinate with metal centers, forming stable coordination polymers or metal-organic frameworks (MOFs). This interaction is fundamental to creating materials with tailored magnetic, optical, or catalytic properties.
-
The Chloromethyl Group: This benzylic halide is an excellent electrophile, susceptible to nucleophilic substitution reactions. This allows for the covalent grafting of the triazole unit onto other organic molecules, polymers, or surfaces, enabling the design of complex functional materials.
This application note will detail a reliable synthetic protocol for a representative derivative and discuss its subsequent use in material fabrication.
Synthetic Strategy and Mechanistic Insights
The preparation of this compound typically proceeds via a two-step sequence starting from readily available 4-methylaniline. Understanding the mechanism behind each step is crucial for optimizing reaction conditions and ensuring high purity of the final product.
Overall Synthetic Workflow
The synthesis can be logically divided into the formation of the triazole ring followed by the functionalization of the methyl group.
Figure 1: High-level workflow for the synthesis of the target compound.
Step-by-Step Mechanistic Rationale
-
Step 1: Synthesis of 1-(p-tolyl)-1H-1,2,4-triazole: This reaction begins with the diazotization of 4-methylaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is immediately used in the subsequent step. The reaction with formamide at reflux temperatures proceeds through a complex cyclization cascade to form the stable 1,2,4-triazole ring. Formamide serves as the source for the additional carbon and nitrogen atoms required to close the five-membered ring.
-
Step 2: Free-Radical Chlorination: The conversion of the methyl group on the tolyl substituent to a chloromethyl group is achieved via a free-radical halogenation. N-Chlorosuccinimide (NCS) is used as the chlorine source, and benzoyl peroxide (BPO) acts as a radical initiator. Upon heating, BPO decomposes to form phenyl radicals, which then abstract a hydrogen atom from the methyl group of 1-(p-tolyl)-1H-1,2,4-triazole, generating a benzylic radical. This benzylic radical is resonance-stabilized, making this position highly selective for halogenation. The benzylic radical then reacts with NCS to form the desired product and a succinimidyl radical, which continues the radical chain reaction. Carbon tetrachloride (CCl4) is a common solvent for this reaction due to its inertness under radical conditions.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Benzoyl peroxide is a potential explosion hazard and should be handled with care. Carbon tetrachloride is a hazardous substance and should be handled with extreme caution.
Protocol 1: Synthesis of 1-(p-tolyl)-1H-1,2,4-triazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methylaniline | 107.15 | 10.7 g | 0.1 |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |
| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.3 |
| Formamide | 45.04 | 100 mL | - |
| Deionized Water | 18.02 | 300 mL | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-methylaniline (10.7 g, 0.1 mol) and concentrated hydrochloric acid (25 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate 1 L flask, heat formamide (100 mL) to 160 °C.
-
Add the cold diazonium salt solution to the hot formamide dropwise over 30 minutes. The reaction is exothermic and will involve gas evolution.
-
After the addition is complete, maintain the reaction mixture at 160 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(p-tolyl)-1H-1,2,4-triazole as a white crystalline solid.
-
Dry the product in a vacuum oven. Expected yield: 70-80%.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(p-tolyl)-1H-1,2,4-triazole | 159.19 | 7.95 g | 0.05 |
| N-Chlorosuccinimide (NCS) | 133.45 | 7.34 g | 0.055 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |
| Carbon Tetrachloride (CCl4) | 153.82 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(p-tolyl)-1H-1,2,4-triazole (7.95 g, 0.05 mol), N-chlorosuccinimide (7.34 g, 0.055 mol), and benzoyl peroxide (0.24 g, 0.001 mol).
-
Add carbon tetrachloride (150 mL) to the flask.
-
Heat the mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The succinimide byproduct will precipitate out of the solution. Remove it by vacuum filtration.
-
Wash the filtrate with a 5% sodium bicarbonate solution (2 x 50 mL) followed by water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethyl acetate/hexane to yield this compound as a white solid.
-
Dry the final product under vacuum. Expected yield: 60-70%.
Characterization
The successful synthesis of the target compound must be confirmed through a combination of analytical techniques.
| Technique | Expected Result for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6 (s, 1H, triazole C-H), δ 8.1 (s, 1H, triazole C-H), δ 7.6 (d, 2H, Ar-H), δ 7.5 (d, 2H, Ar-H), δ 4.6 (s, 2H, -CH₂Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.1, 143.5, 137.8, 136.2, 129.9, 120.8, 45.3 |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1600, 1510 (C=C aromatic), ~1250 (C-N), ~700 (C-Cl) |
| Mass Spec (ESI-MS) | m/z calculated for C₉H₈ClN₃ [M+H]⁺: 194.0485; found: 194.0482 |
Applications in Material Science
The unique structure of this compound derivatives makes them highly valuable in the design of novel materials.
Building Blocks for Coordination Polymers and MOFs
The triazole nitrogens are excellent coordination sites for transition metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺). By reacting these derivatives with metal salts, researchers can construct 1D, 2D, or 3D coordination polymers. The chloromethyl group can be further functionalized post-synthesis to tune the properties of the resulting framework, such as introducing luminescent moieties or catalytic sites.
Figure 2: Application workflow in coordination polymer synthesis.
Synthesis of Hole-Transporting Materials for OLEDs
The electron-rich nature of the triazole ring makes it a suitable component in materials designed for hole transport in Organic Light-Emitting Diodes (OLEDs). The chloromethyl group allows for the straightforward attachment of this unit to other aromatic systems, such as carbazoles or triphenylamines, which are known for their excellent hole-transporting capabilities. This modular approach enables the fine-tuning of the highest occupied molecular orbital (HOMO) energy levels, which is critical for efficient charge injection and transport in OLED devices.
Conclusion
The synthetic protocols detailed in this note provide a reliable and reproducible method for preparing this compound derivatives. The causality behind each experimental choice, from reagent selection to reaction conditions, has been explained to provide a deeper understanding of the underlying chemistry. The versatility of the final product as a synthon for advanced materials, particularly in the fields of coordination chemistry and organic electronics, underscores its importance. By following these validated protocols, researchers can confidently produce high-purity material for their downstream applications, accelerating the pace of innovation in material science.
References
-
Title: Synthesis and crystal structure of 1-(p-tolyl)-1H-1,2,4-triazole Source: Journal of Chemical Crystallography URL: [Link]
-
Title: A review on the synthesis of 1,2,4-triazole derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Recent advances in the construction and applications of triazole-based metal-organic frameworks Source: Coordination Chemistry Reviews URL: [Link]
Introduction: The Strategic Importance of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
An in-depth guide to the nucleophilic substitution reactions of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, designed for researchers and drug development professionals. This document provides a comprehensive overview of the compound's reactivity, detailed experimental protocols, and insights into its application as a versatile building block in medicinal chemistry.
This compound, with a molecular formula of C₉H₈ClN₃ and a molar mass of approximately 193.63 g/mol , is a bifunctional organic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure is composed of two key features:
-
The 1,2,4-Triazole Ring: This five-membered heterocycle is considered a "privileged structure" in drug discovery.[3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide groups, have led to its incorporation into a wide array of therapeutic agents with antifungal, anticancer, and antiviral activities.[3][4][5] Marketed drugs such as Fluconazole (antifungal) and Ribavirin (antiviral) feature this core scaffold.[6]
-
The Benzylic Chloride Moiety: The -(CH₂Cl) group attached to the phenyl ring is a highly reactive electrophilic site.[1] As a primary benzylic halide, it is primed for nucleophilic substitution reactions, allowing for the covalent attachment of diverse molecular fragments.[7] This reactivity is enhanced by the adjacent phenyl ring, which can stabilize the transition state of the reaction.[8]
The combination of a stable, biologically active core (the triazole) with a versatile reactive handle (the chloromethyl group) makes this compound an ideal starting material for constructing libraries of complex molecules for high-throughput screening and lead optimization in drug development.[1]
Reaction Mechanism and Causality
The primary pathway for the functionalization of this compound is through nucleophilic substitution. Given that it is a primary benzylic halide, the reaction mechanism is heavily influenced by the reaction conditions.
-
Sₙ2 Mechanism: With strong to moderate nucleophiles (e.g., amines, thiolates, alkoxides) and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), the reaction predominantly proceeds via a concerted Sₙ2 mechanism.[9] This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry (though this is not relevant for the achiral substrate). The benzylic position is particularly favorable for Sₙ2 reactions due to the ability of the adjacent π-system of the phenyl ring to stabilize the transition state.[8]
-
Sₙ1 Mechanism: Under conditions with weak nucleophiles and polar protic solvents (e.g., water, ethanol), an Sₙ1 pathway becomes more competitive.[10] This involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation, which is then rapidly captured by the nucleophile.
For synthetic utility and predictability, conditions favoring the Sₙ2 pathway are typically employed. This guide will focus on protocols optimized for this mechanism.
Caption: Generalized Sₙ2 reaction mechanism.
Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for reacting this compound with common classes of nucleophiles.
General Experimental Workflow
The workflow for these reactions is generally consistent, involving reaction setup, monitoring, work-up, and purification.
Caption: Standard experimental workflow diagram.
Protocol 1: Reaction with N-Nucleophiles (Amines)
This protocol describes the synthesis of aminomethyl-phenyl-triazole derivatives, which are common scaffolds in bioactive molecules.[11]
Objective: To synthesize 1-(4-((Piperidin-1-yl)methyl)phenyl)-1H-1,2,4-triazole.
Materials:
-
This compound (1.0 eq, e.g., 1.00 g)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (5-10 mL per gram of starting material)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 5.16 mmol) and potassium carbonate (1.43 g, 10.32 mmol).
-
Add anhydrous DMF (7 mL) via syringe and stir the suspension for 5 minutes.
-
Add piperidine (0.61 mL, 6.19 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase) until the starting material spot is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (50 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
Causality:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. It also ensures the amine nucleophile remains deprotonated and active.
-
Solvent (DMF): A polar aprotic solvent is chosen because it effectively solvates the cation (K⁺) but not the anion (carbonate) or the nucleophile, enhancing nucleophilicity and promoting the Sₙ2 pathway.[10]
Protocol 2: Reaction with S-Nucleophiles (Thiols)
This protocol details the formation of a thioether linkage, a key functional group in various pharmaceuticals.[12][13]
Objective: To synthesize 1-(4-(((4-methylphenyl)thio)methyl)phenyl)-1H-1,2,4-triazole.
Materials:
-
This compound (1.0 eq)
-
4-Methylbenzenethiol (p-thiocresol) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Nucleophile Preparation: In a separate flame-dried flask under N₂, suspend NaH (0.25 g, 6.19 mmol) in anhydrous THF (5 mL). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzenethiol (0.71 g, 5.68 mmol) in THF (3 mL) to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for another 10 minutes until hydrogen evolution ceases. This forms the sodium thiolate nucleophile.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.00 g, 5.16 mmol) in anhydrous THF (10 mL).
-
Reaction Execution: Slowly add the pre-formed thiolate solution to the solution of the benzylic chloride at room temperature via cannula or syringe.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution (10 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water (20 mL).
-
Extraction, Drying, and Purification: Follow steps 7-10 from Protocol 3.2.
Causality:
-
Base (NaH): A strong base like NaH is required to fully deprotonate the thiol (pKa ~6.5), generating the much more potent thiolate nucleophile. Pre-forming the thiolate ensures a rapid and clean reaction.
-
Solvent (THF): THF is a suitable aprotic solvent that is unreactive towards NaH and effectively dissolves the organic reagents.
Data Summary: Representative Reactions
The following table summarizes expected outcomes for the nucleophilic substitution on this compound with various nucleophiles under optimized Sₙ2 conditions.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 2 | Aniline | Et₃N | DMF | 90 | 12 | 75 |
| 3 | Sodium Azide (NaN₃) | - | DMSO | 50 | 4 | 95 |
| 4 | Ethanethiol | NaH | THF | 25 | 2 | 88 |
| 5 | Phenol | K₂CO₃ | Acetone | 60 | 10 | 81 |
| 6 | Sodium Methoxide | - | Methanol | 25 | 3 | 90 |
Note: Yields are illustrative and may vary based on specific experimental conditions and purification efficiency.
Conclusion
This compound serves as a robust and versatile platform for molecular elaboration via nucleophilic substitution reactions. By selecting appropriate nucleophiles, bases, and solvents, researchers can predictably and efficiently synthesize a vast array of derivatives. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and scientists to leverage this key building block in the rational design and synthesis of novel, biologically active compounds.[4][14]
References
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- Benchchem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
-
Kamal, A., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure. Available at: [Link]
-
ResearchGate. (n.d.). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Available at: [Link]
-
Shafiei, M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
- Bordwell, F. G., & Hughes, D. L. (1984). SN2 Reactions of Nitranions with Benzyl Chlorides. Journal of the American Chemical Society.
-
ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. Available at: [Link]
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
-
Reddit. (2020, May 24). Benzyl chloride to benzyl alcohol SN1 or SN2?. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available at: [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities.
- ResearchGate. (n.d.). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group.
-
Thorve, P. R., Maji, K., & Maji, B. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers. Available at: [Link]
- Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules.
-
Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Available at: [Link]
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Analytical methods for the characterization of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
An In-Depth Guide to the Analytical Characterization of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Introduction: Unveiling the Analytical Landscape
This compound is a versatile heterocyclic compound of significant interest in pharmaceutical and materials science. Its structure, featuring a reactive chloromethyl group, a stable phenyl linker, and a 1,2,4-triazole moiety, makes it a valuable building block in synthetic chemistry.[1] The triazole ring is a well-known pharmacophore found in many antifungal agents, while the chloromethyl group provides a reactive handle for nucleophilic substitution, enabling its use in constructing more complex molecules, including potential bioconjugates.[1]
Given its role as a critical intermediate, ensuring the identity, purity, and stability of this compound is paramount. A multi-faceted analytical approach is not just recommended; it is essential for validating its quality and ensuring the reliability of downstream applications. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of this compound, designed for researchers and drug development professionals.
Physicochemical Properties: The Molecule at a Glance
A foundational understanding of the molecule's basic properties is the first step in its analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClN₃ | [1][2] |
| Molar Mass | ~193.63 g/mol | [1][2] |
| CAS Number | 143426-53-3 | [2] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in organic solvents like Dichloromethane, Chloroform, and Methanol |
Chromatographic Methods: Assessing Purity and Identity
Chromatography is the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC)
Causality and Rationale: HPLC is the premier technique for assessing the purity of non-volatile organic compounds. For this compound, a moderately polar molecule, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The compound is retained on the column and then eluted by a gradient of increasing organic solvent, which separates it from more polar and less polar impurities. UV detection is highly effective as the phenyl and triazole rings contain chromophores that absorb UV light.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acidifier improves peak shape by suppressing the ionization of any basic sites.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 260 nm, where the phenyl and triazole moieties exhibit strong absorbance.[5]
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Rationale: GC-MS serves as a powerful confirmatory method. It is particularly useful for identifying volatile or semi-volatile impurities that might not be detected by HPLC. The compound is vaporized and separated based on its boiling point and interaction with a non-polar capillary column. The mass spectrometer then fragments the eluted compound, providing a unique "fingerprint" (mass spectrum) that confirms its molecular weight and structure. While some highly polar triazoles can be challenging for GC analysis, the target molecule's structure is generally amenable to this technique.[6]
Experimental Protocol: GC-MS for Identity Confirmation
-
Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).
-
Column Selection: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: The retention time provides a characteristic identifier. The mass spectrum should show the molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of Cl, the chloromethyl group, or fragmentation of the triazole ring.
Spectroscopic Methods: Confirming Molecular Structure
Spectroscopy provides direct evidence of the molecular structure and is indispensable for confirming the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Rationale: NMR is the most definitive analytical technique for structural elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework. For this compound, NMR is crucial to confirm that the correct isomer has been synthesized and to verify the integrity of the key structural motifs.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.
-
Expected Chemical Shifts (¹H NMR, referenced to TMS):
-
~8.5-8.0 ppm: Two singlet peaks, corresponding to the two distinct protons on the 1,2,4-triazole ring.
-
~7.5-7.7 ppm: A pair of doublets (AA'BB' system), integrating to 4 protons, characteristic of the 1,4-disubstituted benzene ring.
-
~4.7 ppm: A singlet, integrating to 2 protons, corresponding to the methylene protons of the chloromethyl (-CH₂Cl) group.
-
-
Expected Chemical Shifts (¹³C NMR):
-
~152-145 ppm: Peaks for the carbon atoms of the triazole ring.
-
~138-128 ppm: Peaks for the aromatic carbons of the phenyl ring.
-
~45 ppm: Peak for the carbon of the chloromethyl (-CH₂Cl) group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality and Rationale: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method quickly confirms the presence of the key structural components like the aromatic ring, C-H bonds, and the C-Cl bond.
Experimental Protocol: FT-IR
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
3100-3000 cm⁻¹: C-H stretching (aromatic and triazole ring).
-
1610-1500 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and triazole rings.
-
850-750 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
-
800-600 cm⁻¹: C-Cl stretching vibration.
-
Thermal Analysis: Evaluating Stability and Physical Properties
Thermal analysis techniques provide critical information about the material's melting point, thermal stability, and decomposition profile.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Causality and Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly pure compound. TGA measures the change in mass of a sample as it is heated. This analysis reveals the onset temperature of thermal decomposition, indicating the compound's stability.[7]
Experimental Protocol: DSC and TGA
-
Instrumentation: A DSC instrument and a separate TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Data Analysis: The peak of the endotherm corresponds to the melting point.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset temperature of the major weight loss step is the decomposition temperature. For many triazole derivatives, decomposition begins above 200 °C.[7]
-
Integrated Analytical Workflow
A logical sequence of analysis ensures comprehensive characterization. The following workflow illustrates how these techniques complement each other to build a complete quality profile of the compound.
Caption: Integrated workflow for comprehensive characterization.
References
-
Synthesis, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING . TSI Journals. Available at: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol . ResearchGate. Available at: [Link]
-
Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives . ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents . Asian Journal of Chemistry. Available at: [Link]
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Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking . ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of 1,2,4-triazole . HELIX Chromatography. Available at: [Link]
-
Synthesis and thermal study of 1,2,4-triazole derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column . SIELC Technologies. Available at: [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Regioselective Synthesis of 1,2,3-Triazole Derivatives via 1,3-Dipolar Cycloaddition Reactions in Water . Royal Society of Chemistry. Available at: [Link]
-
Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS . Journal of Chemistry and Technologies. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments . National Institutes of Health. Available at: [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE . Agilent. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS . National Chemical Laboratory, India. Available at: [Link]
-
1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry coupled to LC-MS/MS . EURL-SRM. Available at: [Link]
-
Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole . ResearchGate. Available at: [Link]
-
Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation . Wiley Online Library. Available at: [Link]
-
Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole . ResearchGate. Available at: [Link]
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology . SCIEX. Available at: [Link]
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- 6. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 1,2,4-Triazole Compounds
Abstract
The 1,2,4-triazole moiety is a cornerstone pharmacophore in a multitude of critically important pharmaceutical and agricultural compounds.[1] From life-saving antifungal drugs to high-efficacy fungicides, the prevalence of this heterocyclic scaffold necessitates robust, validated analytical methods for their quantification and monitoring.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of 1,2,4-triazole compounds, offering high resolution, sensitivity, and adaptability for diverse matrices.[2] This comprehensive guide provides an in-depth exploration of the HPLC analysis of 1,2,4-triazoles, moving beyond mere procedural lists to elucidate the fundamental principles and causal reasoning behind methodological choices. Protocols for both Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are presented, equipping researchers, scientists, and drug development professionals with the expertise to tackle the analysis of both non-polar and polar triazole analytes.
Introduction: The Analytical Imperative for 1,2,4-Triazole Compounds
1,2,4-triazole derivatives encompass a broad spectrum of compounds with significant biological activity. In clinical settings, triazole antifungals such as voriconazole, posaconazole, and itraconazole are indispensable for managing invasive fungal infections.[3] These drugs, however, often exhibit a narrow therapeutic window and variable patient pharmacokinetics, making therapeutic drug monitoring (TDM) essential to optimize efficacy and minimize toxicity.[3][4] In agriculture, triazole fungicides are widely used to protect crops, leading to the need for sensitive methods to monitor for residues in environmental and food samples to ensure consumer safety.[5][6]
The diverse physicochemical properties of 1,2,4-triazole compounds, ranging from the relatively non-polar antifungal drugs to highly polar metabolites like triazole alanine, present a significant analytical challenge. HPLC, with its versatility in stationary and mobile phases, rises to this challenge, providing the necessary selectivity and sensitivity for accurate quantification.
Fundamental Principles: Selecting the Appropriate HPLC Strategy
The key to successful HPLC analysis of 1,2,4-triazoles lies in understanding the interplay between the analyte's polarity and the chromatographic mode. The choice between RP-HPLC and HILIC is the most critical initial decision.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Non-Polar Triazoles
RP-HPLC is the most common starting point for the analysis of moderately polar to non-polar compounds. The stationary phase is non-polar (e.g., C18, C8, phenyl), and the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol.
-
Mechanism of Separation: In RP-HPLC, non-polar analytes are retained on the stationary phase through hydrophobic interactions. Elution is achieved by increasing the organic solvent content of the mobile phase, which decreases its polarity and promotes the partitioning of the analyte into the mobile phase.
-
When to Choose RP-HPLC: This mode is ideal for the analysis of larger, more hydrophobic triazole compounds, such as the antifungal drugs voriconazole, itraconazole, and posaconazole.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Triazoles
For highly polar triazole compounds that show little to no retention in RP-HPLC, HILIC is the technique of choice.[7][8] HILIC utilizes a polar stationary phase (e.g., bare silica, amino, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[7][9]
-
Mechanism of Separation: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained.[9][10] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which facilitates the partitioning of the analyte back into the bulk mobile phase.[7]
-
When to Choose HILIC: HILIC is essential for the analysis of small, polar triazoles and their metabolites, such as 1,2,4-triazole itself, triazole acetic acid, and 4-amino-1,2,4-triazole.[11][12][13]
Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.
Experimental Protocols and Methodologies
The following protocols are designed to be robust and serve as a strong foundation for method development and validation.
Protocol 1: RP-HPLC for Triazole Antifungals in Biological Matrices
This protocol is a general procedure for the analysis of triazole antifungals (e.g., voriconazole, itraconazole) in serum or plasma, adapted from established methods.[2][3]
3.1.1. Materials and Reagents
-
HPLC-grade acetonitrile and water
-
Reference standards of the triazole compounds
-
Drug-free serum/plasma for calibration standards and quality controls
-
0.1% Formic acid in water (for mobile phase A)
-
0.1% Formic acid in acetonitrile (for mobile phase B)
-
0.22 or 0.45 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 or Phenyl analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3.1.3. Sample Preparation (Protein Precipitation) Protein precipitation is a simple and effective method for cleaning up biological samples.[3][14]
-
To 200 µL of serum/plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
3.1.4. Standard Preparation
-
Prepare stock solutions (e.g., 1 mg/mL) of each triazole standard and the internal standard in methanol or acetonitrile.[2][3]
-
Prepare a series of working standard solutions by spiking drug-free serum/plasma with the stock solutions to create a calibration curve (e.g., 0.05 to 10 mg/L).[3]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.[2]
3.1.5. HPLC Conditions
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often used to improve peak shape and resolution.
-
A typical starting condition is 60:40 (v/v) acetonitrile:water.[2]
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at the wavelength of maximum absorbance for the specific triazole (e.g., ~260 nm) or MS/MS for higher sensitivity and specificity.[2][3]
Protocol 2: HILIC for Polar Triazoles in Aqueous Samples
This protocol is designed for the analysis of polar metabolites, such as 1,2,4-triazole itself, in samples like water or urine.
3.2.1. Materials and Reagents
-
HPLC-grade acetonitrile and water
-
Ammonium formate or ammonium acetate (for buffer preparation)
-
Formic acid or acetic acid (for pH adjustment)
-
Reference standards of the polar triazole compounds
-
0.22 or 0.45 µm syringe filters
3.2.2. Instrumentation
-
HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector[2]
-
HILIC analytical column (e.g., Amide, ZIC-HILIC)[1]
-
Data acquisition and processing software
3.2.3. Sample Preparation
-
For relatively clean aqueous samples, a "dilute-and-shoot" approach may be sufficient.
-
Dilute the sample with a high percentage of acetonitrile (e.g., 1:9 sample to acetonitrile) to ensure compatibility with the initial mobile phase conditions and to precipitate any residual proteins.[1]
-
Vortex and centrifuge if necessary.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
3.2.4. Standard Preparation
-
Prepare a stock solution of the polar triazole standard in a suitable solvent (e.g., water or a water/acetonitrile mixture).[2]
-
Prepare a series of working standards by diluting the stock solution with the sample diluent (high acetonitrile content) to create a calibration curve.
3.2.5. HPLC Conditions
-
Column: HILIC (e.g., Amide, 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of a high concentration of acetonitrile with an aqueous buffer.
-
Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3
-
Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3
-
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 2-5 µL
-
Detection: MS/MS is often preferred for polar analytes due to their often low UV absorbance and the need for high sensitivity in residue analysis.
Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.
Data Presentation and System Validation
A validated method is crucial for ensuring the reliability and accuracy of results. Key validation parameters should be assessed according to regulatory guidelines.
Typical Chromatographic Performance
The following table summarizes example chromatographic parameters for the analysis of various 1,2,4-triazole compounds, providing a comparative overview.
| Analyte(s) | HPLC Method | Column | Mobile Phase | Detection | LOQ | Reference |
| Voriconazole, Posaconazole, Itraconazole | RP-HPLC | C6-Phenyl | Gradient: Acetonitrile / 0.01 M Phosphate Buffer, pH 3.5 | UV (262 nm) | 0.05 mg/L | [3] |
| Fluconazole, Voriconazole, Ketoconazole, Posaconazole, Itraconazole | RP-HPLC | Phenyl C6 | Gradient: Acetonitrile / Na2HPO4 Buffer, pH 7 | UV (210/260 nm) | 0.1 - 0.25 µg/mL | [4] |
| 1,2,4-Triazole, 4-Amino-1,2,4-triazole | HILIC | HILIC | Isocratic: Water/Acetonitrile/Phosphoric Acid | UV (205 nm) | 2.5 µg/mL | [13] |
| Propiconazole | RP-HPLC | C18 | Gradient: Acetonitrile / Water with 0.1% Acetic Acid | LC-MS | 0.01 mg/kg | [2] |
| 1,2,4-Triazole | HILIC | Mixed-Mode | ACN/Water/TFA | UV (200 nm) | Not Specified | [11] |
LOQ: Limit of Quantitation
Method Validation: A Self-Validating System
To ensure trustworthiness, every protocol must be thoroughly validated. Key parameters include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The method should be linear over a defined concentration range. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against concentration. The correlation coefficient (r²) should typically be > 0.99.[3]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on different days. Acceptance criteria are typically within ±15% (±20% at the LOQ).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6][13]
-
Recovery: The efficiency of the sample preparation process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be evaluated.
Conclusion
The HPLC analysis of 1,2,4-triazole compounds is a mature and robust field, yet it requires a nuanced understanding of chromatographic principles to be applied effectively. By carefully considering the polarity of the target analytes and selecting the appropriate chromatographic mode—be it the workhorse RP-HPLC for larger antifungal agents or the indispensable HILIC for polar metabolites—researchers can develop and validate high-performance analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for achieving accurate, reliable, and reproducible results in the critical task of quantifying 1,2,4-triazole compounds across diverse applications.
References
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health (NIH). [Link]
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies. [Link]
-
(PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [Link]
-
Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Springer. [Link]
-
Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Royal Society of Chemistry. [Link]
-
Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol. ScienceRise: Pharmaceutical Science. [Link]
-
Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability. PubMed. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Environmental Protection Agency (EPA). [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
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Application Notes & Protocols for the GC-MS Analysis of Triazole Derivatives
<
Abstract
This document provides a comprehensive guide for the analysis of triazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Triazole compounds, integral to both pharmaceutical and agricultural sectors, demand robust and sensitive analytical methods for research, quality control, and regulatory monitoring.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind method development choices, from sample preparation to data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate reliable GC-MS methods for these critical compounds. We will explore optimized protocols, discuss the nuances of instrumentation, and provide insights into overcoming common analytical challenges, ensuring both accuracy and trustworthiness in your results.
Introduction: The Analytical Significance of Triazoles
The 1,2,4-triazole moiety is a foundational heterocyclic structure in a vast range of biologically active compounds.[3] In agriculture, triazole fungicides like tebuconazole and propiconazole are vital for protecting a wide array of crops from fungal diseases.[4][5][6] In medicine, derivatives such as letrozole and fluconazole are potent drugs used in cancer therapy and for treating fungal infections.[2] Given their widespread use, residues can be found in various environmental and biological matrices, including fruits, vegetables, soil, and water, necessitating sensitive detection methods for monitoring and ensuring safety.[1][7]
GC-MS is a powerful technique for the analysis of triazoles due to its high chromatographic resolution, sensitivity, and the structural information provided by mass spectrometry.[2] However, the analysis is not without its challenges. The polarity and potential thermal lability of some triazole derivatives require careful optimization of the entire analytical workflow to prevent degradation and ensure accurate quantification.[8][9] This guide will provide the authoritative grounding to navigate these challenges effectively.
Experimental Workflow: A Validated Approach
A successful analysis is built on a sequence of logical, optimized steps. The following workflow represents a self-validating system, where each stage is designed to minimize error and maximize data quality.
Caption: High-level workflow for GC-MS analysis of triazoles.
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to extract the target triazole analytes from the sample matrix and remove interfering components that could compromise the analysis.[10] The choice of method is critically dependent on the matrix (e.g., fruit, soil, plasma).
Extraction Techniques
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the premier method for analyzing pesticide residues, including triazoles, in food matrices like fruits and vegetables.[10][11] It typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by adding salts (e.g., MgSO₄, NaCl). A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup.
-
Liquid-Liquid Extraction (LLE): A classic technique suitable for water samples. The pH of the water sample may be adjusted to ensure the triazoles are in their neutral form, enhancing their partitioning into an immiscible organic solvent like toluene or dichloromethane.[12]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE.[7] For aqueous samples, cartridges packed with materials like C18 can retain the triazole analytes, which are then eluted with a small volume of organic solvent. This is also a crucial step for cleanup after initial extraction from complex matrices.[7]
Protocol: QuEChERS Extraction for Triazole Fungicides in Fruit Matrix
-
Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., Tebuconazole-d6) solution. The use of an isotopically labeled internal standard is the gold standard, as it mimics the analyte's behavior during sample prep and analysis, correcting for matrix effects and recovery losses.[13][14][15]
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl). Shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and anhydrous MgSO₄ (to remove residual water).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: The resulting supernatant is ready for direct GC-MS analysis or can be further concentrated if necessary.
GC-MS Instrumentation and Method Parameters
The chromatographic separation and mass spectrometric detection parameters must be carefully tuned to the physicochemical properties of the target triazoles.
Gas Chromatography (GC) Parameters
-
Injector: A split/splitless inlet is commonly used. To minimize the thermal degradation of more labile triazoles, a lower injector temperature (e.g., 250-280°C) and the use of an ultra-inert liner are recommended.[12][16]
-
Carrier Gas: Helium is the standard, but hydrogen can be used to achieve faster analysis times.[2] A constant flow rate (e.g., 1.0-1.2 mL/min) is typical.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is highly effective for separating a wide range of triazole derivatives.[8] A standard column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program: A temperature ramp is essential for separating compounds with different boiling points. A typical program starts at a lower temperature (e.g., 70-100°C), holds for 1-2 minutes, and then ramps at 10-25°C/min to a final temperature of 280-300°C, holding for several minutes to ensure elution of all compounds.[2]
Mass Spectrometry (MS) Parameters
-
Ionization: Electron Ionization (EI) at the standard 70 eV is the most common mode. It provides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.[17]
-
Ion Source Temperature: Maintaining the ion source at a moderate temperature (e.g., 230°C) is crucial to prevent in-source thermal degradation of sensitive analytes.[12]
-
Acquisition Mode:
-
Full Scan: Acquires a full mass spectrum, which is excellent for identifying unknown compounds and confirming the identity of targets against a spectral library (e.g., NIST).
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity by monitoring only a few characteristic ions for each target compound.[2]
-
Tandem MS (MS/MS): For complex matrices, GC-MS/MS provides the ultimate selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), effectively eliminating matrix interferences.[6][7]
-
Table 1: Example GC-MS/MS Parameters for Selected Triazoles
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Myclobutanil | ~12.5 | 288 | 70 | 125 |
| Propiconazole | ~14.2 | 341 | 69 | 159 |
| Tebuconazole | ~14.8 | 307 | 125 | 70 |
| Difenoconazole | ~16.5 | 406 | 251 | 70 |
| Note: Retention times and ions are illustrative and must be determined empirically on the specific instrument and method used.[7][18] |
Data Analysis and Interpretation
Qualitative Identification
A compound is positively identified by meeting two criteria:
-
Retention Time (RT): The RT of the analyte in the sample must match that of a known reference standard within a predefined tolerance window (e.g., ±0.1 min).[5]
-
Mass Spectrum: In full scan mode, the sample's mass spectrum must show a high-quality match to a reference library spectrum. In SIM or MRM mode, the relative abundance ratios of the monitored ions must match those of a reference standard.[19]
Fragmentation Pathways
Understanding the fragmentation of the triazole ring is key to selecting appropriate ions for SIM/MRM methods and for interpreting spectra of novel derivatives. Under EI, the 1,2,4-triazole ring can undergo characteristic cleavages. For instance, the unsubstituted ring often shows a loss of HCN, while substituted triazoles exhibit fragmentation influenced by the nature and position of the substituents.[3] The molecular ion may be weak or absent for some derivatives, making characteristic fragment ions crucial for identification.[16][20]
Caption: Generalized EI fragmentation of a substituted triazole.
Quantitative Analysis & Method Validation
Quantitative analysis relies on creating a calibration curve by analyzing standards at multiple concentration levels. The use of matrix-matched standards or, ideally, stable isotope-labeled internal standards is critical to compensate for matrix effects, where co-extracted components can enhance or suppress the analyte signal.[21][22][23][24]
A robust method must be validated according to established guidelines (e.g., ICH, SANTE). Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration (e.g., R² > 0.99).[7]
-
Accuracy: The closeness of the measured value to the true value, assessed via recovery studies in spiked blank matrix (typically 80-120%).[5][25][26]
-
Precision: The degree of agreement among individual test results, expressed as the relative standard deviation (%RSD), which should typically be <15-20%.[5][25]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[5][7][12]
Table 2: Typical Method Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (Recovery) | 70 - 120% | 85 - 110%[6] |
| Precision (%RSD) | < 20% | < 10%[7] |
| LOQ | Matrix Dependent | 0.8 - 10 µg/kg[7][12] |
Conclusion: Ensuring Trustworthy Results
The GC-MS analysis of triazole derivatives is a critical capability for ensuring the safety and efficacy of pharmaceuticals and the responsible use of agricultural products. By understanding the causality behind experimental choices—from inert flow paths to minimize thermal degradation to the use of isotope dilution to negate matrix effects—scientists can build self-validating methods. The protocols and insights provided herein serve as an authoritative guide to developing and executing robust, reliable, and accurate GC-MS analyses for this important class of compounds.
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Chen, J., et al. (2024). Triazoles in the environment: An update on sample pretreatment and analysis methods. Chemosphere. [Link]
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Feketeová, L., et al. (2015). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. The Journal of Chemical Physics. [Link]
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Ukrainets, I.V., et al. (2018). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]
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Anastassiades, M., et al. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. [Link]
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Crini, N., et al. (2018). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. ResearchGate. [Link]
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Sarafraz-Yazdi, A., et al. (2012). Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. Industrial & Engineering Chemistry Research. [Link]
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Varun, A.V., et al. (2022). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Patel, H., & Vaghela, P. (2018). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROMATOGRAPHY MASS SPECTROMETRY. JETIR. [Link]
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Li, W., et al. (2014). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. Se Pu. [Link]
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Galkin, A.A., et al. (2013). Determination of 1-methyl-1H-1,2,4-triazole in soils contaminated by rocket fuel using solid-phase microextraction and isotope dilution GC-MS. Iowa State University Digital Repository. [Link]
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Abdallah, O.I., et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins. [Link]
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U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
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U.S. Environmental Protection Agency. Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]
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Kaplaushenko, A., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. [Link]
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Al-Awadi, N.A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules. [Link]
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Breznik, S., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. [Link]
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Farajzadeh, M.A., et al. (2014). Extraction and Preconcentration Technique for Triazole Pesticides from Cow Milk Using Dispersive Liquid–Liquid Microextraction Followed by GC-FID and GC-MS Determinations. ResearchGate. [Link]
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Ghorbani, M., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
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Hladik, M.L., & McWayne, S. (2012). Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey. [Link]
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Kumar, R., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
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Kuster, M. (2018). The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Austin Chromatography. [Link]
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O'Reilly, J., et al. (2007). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. [Link]
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Permentier, H., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]
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Du, J., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Science & Nutrition. [Link]
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Unknown Author. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Advances in Material Science. [Link]
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Breznik, S., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. [Link]
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SCIEX. Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separation Technology. [Link]
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Matsunaga, H., et al. (2016). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry. [Link]
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de Castro, P.A., et al. (2021). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]
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Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
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Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. [Link]
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Kruve, A., et al. (2008). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A. [Link]
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Logoyda, L. (2019). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology. [Link]
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Kolberg, D.I., et al. (2014). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Analytical and Bioanalytical Chemistry. [Link]
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Agilent Technologies. GC/MS/MS Pesticide Residue Analysis. [Link]
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Al-Gorash, A.M., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. [Link]
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Fereira, J.A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Environmental Toxicology and Chemistry. [Link]
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Petraru, A.D., et al. (2021). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Revista de Chimie. [Link]
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MicroChems Experiments. (2023). Pesticide Residue Analysis | Sample Preparation | Extraction and Cleanup | USEPA 3620C. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole. This versatile organic building block is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1] Its structure, featuring a reactive chloromethyl group and a stable triazole ring, allows for extensive functionalization.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and achieve optimal results.
Core Synthesis Pathway: N-Alkylation
The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution (N-alkylation) of 1H-1,2,4-triazole with 1-chloro-4-(chloromethyl)benzene or its brominated analog, 1-bromo-4-(chloromethyl)benzene. The reaction typically proceeds in the presence of a base to deprotonate the triazole ring, enhancing its nucleophilicity.
Caption: General workflow for the N-alkylation synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this synthesis?
A1: The main challenge is achieving regioselectivity. The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N1 and N4) that can attack the benzyl halide.[3] This leads to the formation of two constitutional isomers: the desired 1-substituted product and the undesired 4-substituted product. While the N1 isomer is generally favored, reaction conditions must be carefully optimized to maximize its yield and simplify purification.[3]
Q2: Which reaction parameters have the most significant impact on yield and purity?
A2: The choice of base, solvent, and reaction temperature are critical.[4]
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred to deprotonate the triazole without promoting side reactions. Stronger bases like sodium hydride (NaH) can be used but may require more stringent control of temperature and stoichiometry.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or Dimethyl sulfoxide (DMSO) are effective as they can dissolve the triazole salt and facilitate the Sₙ2 reaction.[4]
-
Temperature: Elevated temperatures can increase the reaction rate but may also lead to the formation of degradation products or reduce regioselectivity. Monitoring the reaction to determine the optimal balance is essential.[4]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[4] Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to clearly separate the starting benzyl halide, the product, and the isomeric byproduct. The starting triazole is often highly polar and may remain at the baseline. Staining with potassium permanganate or viewing under UV light will help visualize the spots.
Q4: What are the expected yields for this reaction?
A4: With optimized conditions, isolated yields for the N1-alkylated product can be quite high, often exceeding 80-90%.[5][6] However, yields can vary significantly depending on the scale, purity of reagents, and effectiveness of the purification process.
Q5: Are there any specific safety precautions I should take?
A5: Yes. The starting material, 1-chloro-4-(chloromethyl)benzene, is a lachrymator and alkylating agent, and should be handled with care in a well-ventilated fume hood. Polar aprotic solvents like DMF can have reproductive toxicity. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
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Common side reactions in the synthesis of 1-aryl-1H-1,2,4-triazoles
Welcome to the technical support center for the synthesis of 1-aryl-1H-1,2,4-triazoles. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes, improve yields, and ensure the purity of your target compounds.
Introduction: The Challenge of Selectivity in 1-aryl-1H-1,2,4-triazole Synthesis
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. While numerous synthetic routes to 1-aryl-1H-1,2,4-triazoles exist, from classical condensation reactions to modern metal-catalyzed cross-couplings, success is often hampered by a series of predictable yet persistent side reactions. This guide will focus on the most common of these, providing not just solutions, but also the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: I'm performing an N-arylation of 1,2,4-triazole and getting a mixture of two isomers. What are they and why is this happening?
A1: This is the most common issue in 1-aryl-1H-1,2,4-triazole synthesis. The 1,2,4-triazole anion is an ambident nucleophile, meaning it has multiple reactive sites. Arylation can occur on the N1 or N2 positions, leading to a mixture of 1-aryl-1H-1,2,4-triazole (the desired product in many cases) and 2-aryl-2H-1,2,4-triazole isomers. The regioselectivity is a delicate balance of steric effects, electronic effects, and reaction conditions.[1][2]
Q2: My main side product appears to be a 1,3,4-oxadiazole. Why is this forming instead of my triazole?
A2: The formation of a 1,3,4-oxadiazole is a classic competing reaction, especially when your synthesis starts from acylhydrazines.[3] This occurs because the diacylhydrazine intermediate, which is supposed to cyclize to form the triazole, can instead undergo intramolecular cyclization with the loss of water under dehydrating or acidic conditions to form the thermodynamically stable 1,3,4-oxadiazole ring.[1]
Q3: I am attempting a Buchwald-Hartwig amination to form my 1-aryl-1,2,4-triazole, but I'm seeing a significant amount of the dehalogenated arene. What is causing this?
A3: This side reaction is known as hydrodehalogenation and is a known issue in palladium-catalyzed cross-coupling reactions.[4][5] It occurs when the aryl halide substrate is reduced to the corresponding arene. This can be promoted by the presence of a hydride source in the reaction mixture, which can arise from the solvent, base, or even the amine coupling partner under certain conditions.
Q4: My reaction requires high temperatures, and I'm getting a complex mixture of unidentified byproducts. What's going on?
A4: High reaction temperatures, often necessary for classical methods like the Pellizzari reaction, can lead to thermal decomposition of your starting materials, intermediates, or the desired triazole product.[6][7] The 1,2,4-triazole ring itself can undergo thermal rearrangement or fragmentation at elevated temperatures.[6][8]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Arylation Reactions (Ullmann and Buchwald-Hartwig Type Couplings)
Symptoms:
-
1H NMR of the crude product shows two distinct sets of signals for the triazole ring protons and the aryl group.
-
LC-MS analysis reveals two or more isomers with the same mass.
-
Difficulty in purifying the desired product from its regioisomer.[9]
Causality: The N1 and N2 positions of the 1,2,4-triazole ring have different steric and electronic environments. The N1 position is generally more sterically accessible, while the N2 position can be more electron-rich in the anionic form. The choice of catalyst, ligand, base, and solvent can influence which nitrogen atom preferentially attacks the aryl halide.
Troubleshooting Protocol:
-
Modify the Catalyst System:
-
For Ullmann-type reactions (Copper-catalyzed): The ligand is crucial. Screening different ligands such as 1,10-phenanthroline, N,N'-dimethylglycine, or various amino acids can significantly alter the isomeric ratio.[10] In some cases, a ligand-free approach with a specific copper source (e.g., CuO nanoparticles) might offer better selectivity.
-
For Buchwald-Hartwig type reactions (Palladium-catalyzed): The choice of phosphine ligand is paramount. Bulky, electron-rich ligands like XPhos or bulky N-heterocyclic carbene (NHC) ligands can favor arylation at the less hindered N1 position.[11][12]
-
-
Vary the Base and Solvent:
-
The choice of base (e.g., K2CO3, Cs2CO3, t-BuOK) and solvent (e.g., DMF, Dioxane, Toluene) can influence the aggregation state of the triazole salt and the solvation of the catalyst, thereby affecting regioselectivity. A systematic screening of base/solvent combinations is recommended.
-
-
Adjust the Temperature:
-
Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer. However, this may come at the cost of a longer reaction time.
-
Data-Driven Decision Making: Optimizing Regioselectivity
| Parameter | General Trend for Favoring N1-Arylation | Rationale |
| Ligand (Pd-cat.) | Bulky, electron-rich (e.g., XPhos, IPr*OMe) | Steric hindrance around the metal center favors approach of the less hindered N1 of the triazole.[11] |
| Catalyst (Cu-cat.) | Ligand-dependent, requires screening | The geometry of the copper-ligand complex dictates the approach of the triazole. |
| Temperature | Lower temperatures | May favor the kinetically controlled product. |
| Substrate Electronics | Electron-withdrawing groups on the aryl halide | Can influence the electronics of the transition state. |
Visualization of Competing Pathways
Problem 2: Formation of 1,3,4-Oxadiazole Byproduct
Symptoms:
-
A significant peak in the LC-MS corresponding to the mass of the 1,3,4-oxadiazole (same molecular formula as the triazole, but different connectivity).
-
Characteristic changes in the 1H and 13C NMR spectra, indicating a different heterocyclic core.
Causality: This side reaction is prevalent in syntheses that proceed through a diacylhydrazine intermediate, such as the Pellizzari reaction. The diacylhydrazine can undergo two competing intramolecular cyclizations: one involving the amide nitrogen to form the triazole, and another involving the amide oxygen to form the oxadiazole. The oxadiazole pathway is often favored under harsh dehydrating conditions.[1][13]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Temperature Control:
-
Lowering the reaction temperature often favors the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole.[7] This is a kinetic effect that can be exploited to improve the product ratio.
-
-
Choice of Reagents:
-
Instead of relying on thermal condensation, consider using a milder dehydrating agent that promotes the desired cyclization pathway. Reagents like POCl3, P2O5, or triflic anhydride have been used, but require careful optimization.
-
Experimental Protocol: Minimizing 1,3,4-Oxadiazole Formation in a Pellizzari-type Reaction
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the acylhydrazine (1.0 eq) and the amide (1.0 eq).
-
Solvent: If a solvent is used, add a high-purity, anhydrous, high-boiling solvent (e.g., freshly distilled o-dichlorobenzene).
-
Heating: Heat the reaction mixture to the lowest temperature at which the reaction proceeds at a reasonable rate (start with a lower temperature, e.g., 150-180 °C, and gradually increase if necessary).
-
Monitoring: Monitor the reaction closely by TLC or LC-MS, analyzing for the appearance of both the desired triazole and the oxadiazole byproduct.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and proceed with the appropriate work-up and purification.
Visualization of Competing Cyclizations
References
-
Kowhakul, J., et al. (2022). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Journal of Molecular Structure, 1250, 131871. [Link]
- Klapötke, T. M., & Stierstorfer, J. (2009). Thermal decomposition of 1,2,4-triazoles. Russian Chemical Bulletin, 58(1), 1-13.
-
Wang, R., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2966-2976. [Link]
- Lesiak, T., & Nowakowski, J. (1980). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis, 19(2), 259-265.
-
Anderson, E. D., & Wakatabe, T. R. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2883-2888. [Link]
-
Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(13), 5085. [Link]
-
Green, S., et al. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Angewandte Chemie International Edition, 59(40), 17539-17543. [Link]
-
Khan, I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(11), 1599. [Link]
-
Anderson, E. D., & Wakatabe, T. R. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2883–2888. [Link]
- BenchChem. (2025). Troubleshooting side reactions in 1,2,4-triazole synthesis. BenchChem Technical Support.
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Wang, X., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 12(1), 1-9. [Link]
-
Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Organic Letters, 13(16), 4176-4179. [Link]
-
Ananikov, V. P., et al. (2020). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 7(21), 4155-4167. [Link]
- Aroso, M., et al. (2017). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline.
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem Technical Support.
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Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
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Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Garg, N. K., et al. (2013). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Accounts of Chemical Research, 46(2), 467-477. [Link]
- Maleczka, R. E., & Ghosh, B. (2014). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 2014(1), 359-406.
-
Stradiotto, M., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(18), 4646-4651. [Link]
- Padwa, A., et al. (2018). Multicomponent reactions for the synthesis of fused-triazoles.
-
NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Li, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem Technical Support.
-
Yunusova, S. G., et al. (2018). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. The Journal of Organic Chemistry, 83(15), 8340-8348. [Link]
- ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES Publishing.
-
Ha, V. N., et al. (2019). Stereoelectronic Properties of 1,2,4-Triazole-Derived N-heterocyclic Carbenes - A Theoretical Study. VNU Journal of Science: Natural Sciences and Technology, 35(4), 55-62. [Link]
- Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(19), 6469-6472. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Angewandte Chemie International Edition, 44(9), 1342-1344. [Link]
- ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides.
-
Zahmatkesh, S., et al. (2017). 1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives. RSC Advances, 7(74), 46979-46990. [Link]
-
Chupakhin, O. N., et al. (2011). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters, 13(16), 4180-4183. [Link]
-
Corona-Dzul, M., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(4), 1165. [Link]
- BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. BenchChem Technical Support.
Sources
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- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Purification of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Welcome to the technical support center for the purification of 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The unique bifunctional nature of this molecule, possessing both a nucleophilic triazole ring and a reactive benzylic chloride, presents specific challenges and considerations during its purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity and yield for your downstream applications.
Understanding the Molecule: Key Purification Challenges
The primary challenges in purifying this compound stem from its key chemical features:
-
The Reactive Chloromethyl Group: This group is susceptible to nucleophilic substitution and hydrolysis.[1] Exposure to water, alcohols (especially at elevated temperatures or with basic/acidic catalysis), or other nucleophiles during workup and purification can lead to the formation of impurities that may be difficult to separate.
-
Potential for Regioisomeric Impurities: The synthesis of 1,2,4-triazole derivatives can sometimes result in the formation of regioisomers, where the substituent is attached to different nitrogen atoms of the triazole ring.[2][3] These isomers often have very similar physical properties, making their separation challenging.
-
Typical Synthesis Byproducts: The synthesis of this compound, often involving the reaction of 1,2,4-triazole with a 4-(chloromethyl)benzyl halide derivative, can result in unreacted starting materials and byproducts from side reactions.[4] For instance, impurities from the starting benzyl chloride, such as benzyl alcohol and benzaldehyde analogs, can carry through or be formed during the synthesis.[5][6][7]
This guide will provide strategies to mitigate these challenges and effectively purify your target compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound shows a new spot on the TLC plate after sitting in the chromatography solvent for a while. What is happening?
A1: This is likely due to the degradation of your compound. The chloromethyl group is reactive and can be susceptible to solvolysis, especially if your chromatography solvent contains nucleophilic components like methanol or water.[1] It is crucial to use anhydrous solvents for chromatography and to minimize the time the compound spends in solution.
Q2: I am having trouble removing a byproduct that has a very similar Rf value to my product in a hexane/ethyl acetate solvent system. What can I do?
A2: Co-elution is a common problem, especially with structurally similar impurities like regioisomers.[2][3] Consider switching to a different solvent system to alter the selectivity. For example, you could try a system with dichloromethane and a small amount of a more polar solvent like acetone. Alternatively, reversed-phase chromatography, using a C18 column with a mobile phase of acetonitrile and water, can provide a different separation mechanism and may resolve the impurities.[8]
Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" often occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present. To address this, you can try a lower boiling point solvent system. A mixed solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent cloudiness. Then, allow the solution to cool slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Q4: I suspect my product is contaminated with the starting 1,2,4-triazole. How can I remove it?
A4: The starting 1,2,4-triazole is significantly more polar than the product. An aqueous wash of an organic solution of your crude product can help remove a significant portion of the unreacted triazole. If it persists, column chromatography should effectively separate the more polar starting material from the less polar product.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can help identify impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable method (e.g., reversed-phase on a C18 column), you can determine the purity of your compound with high accuracy.[8]
-
Melting Point: A sharp melting point is a good indicator of high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield after purification | Degradation during purification: The chloromethyl group is sensitive to hydrolysis or reaction with nucleophilic solvents.[1] | - Use anhydrous solvents for all purification steps.- Avoid protic solvents like methanol in your chromatography eluent if possible, or use them in low concentrations and work quickly.- Keep the temperature low during all purification steps. |
| Product loss during workup: The product may have some water solubility. | - Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. | |
| Persistent impurities after column chromatography | Co-elution of isomers or byproducts: Impurities may have similar polarity to the product.[2][3] | - Optimize the solvent system for your column. Try different solvent combinations (e.g., dichloromethane/acetone, toluene/ethyl acetate).- Switch to a different stationary phase (e.g., alumina) or a different chromatography mode (e.g., reversed-phase HPLC).[8] |
| Column overloading: Too much sample was loaded onto the column. | - Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica gel by weight. | |
| Product appears as an oil instead of a solid | Presence of impurities: Impurities can depress the melting point and inhibit crystallization. | - Re-purify the oil by column chromatography to remove impurities.- Attempt trituration with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate to induce solidification. |
| Inappropriate recrystallization solvent. | - Screen a variety of solvents and solvent mixtures to find an optimal system where the compound is soluble when hot but sparingly soluble when cold. | |
| Formation of a new, more polar spot on TLC during workup or purification | Hydrolysis of the chloromethyl group: The chloromethyl group has reacted with water to form the corresponding benzyl alcohol.[1] | - Ensure all organic solvents are dried before use.- Minimize contact with aqueous solutions during workup. If an aqueous wash is necessary, perform it quickly and at a low temperature. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
This protocol is a good starting point for purifying this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Anhydrous n-hexane
-
Anhydrous ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a hexane/ethyl acetate solvent system (start with a ratio of 3:1 and adjust as needed to get an Rf value for your product of around 0.3-0.4).
-
Visualize the spots under UV light (254 nm). Identify the product spot and any impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Drain the excess hexane until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient elution from 100% hexane to a final concentration of ethyl acetate determined by your TLC analysis is often effective.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator. Avoid excessive heat to prevent degradation of the product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the final product if a suitable solvent system can be found.
Materials:
-
Crude this compound (after initial purification by chromatography if necessary)
-
Ethanol
-
Deionized water or an anti-solvent like n-hexane
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a small amount of a potential solvent (e.g., ethanol).
-
Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
If the compound is too soluble in a single solvent, a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be necessary.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.[9]
-
-
Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[9]
-
If using a mixed solvent system, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool slowly.
-
Scratching the inside of the flask with a glass rod can help initiate crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of the Purification Workflow
Below is a diagram illustrating the decision-making process for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
-
SIELC Technologies. (n.d.). Separation of Benzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
- Lores, M., Llompart, M., & Garcia-Jares, C. (2002). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode Array-UV Detection.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of sample solved in mobile phase at conditions described. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]
- Bekircan, O., et al. (2014). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Molecules, 19(6), 8495-8510.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- U.S. Patent No. 2,542,225. (1951). Stabilized benzyl chloride.
- Malani, A. H., et al. (2018). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. Chemistry & Biology Interface, 8(5), 269-278.
- El-Sayed, W. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-9.
- Vasin, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4825.
- Fassihi, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 1-17.
- Al-Azzawi, A. M., & Shaker, A. M. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Journal of Pharmaceutical Sciences and Research, 10(5), 1186-1191.
- Popova, E. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.
- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(7), 1729-1743.
- A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Research in Engineering and Science (IJRES), 9(5), 45-56.
- Chinese Patent No. CN105906575A. (2016). Synthesizing process of 1H-1,2,4-triazole.
- A review on the synthesis of 1,2,4-triazole compounds. (2022). International Journal of Scientific Research in Engineering and Science, 1(1), 1-10.
- El-Shehry, M. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4996.
- Canadian Patent No. CA1157869A. (1983). Process for producing 1h-1,2,4-triazole.
- Kuznetsov, D. V., et al. (2014). Benzylation of benzene by benzyl chloride over silica-supported iron sulfate catalysts.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1, 2, 4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
- Koca, M., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 229-238.
- Fomenko, D. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(12), 1443.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4-amino-4h-1,2,4-triazole. Retrieved from [Link]
- Zeni, G., & Neto, H. A. (2016). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 12, 2686–2713.
- Petree, H. E., Pociask, J. R., & Gupton, J. T. (1981). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. U.S.
- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2175.
Sources
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Overcoming regioselectivity issues in 1,2,4-triazole synthesis
Technical Support Center: 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of 1,2,4-triazole chemistry. The inherent asymmetry of the 1,2,4-triazole ring often leads to challenges in controlling regioselectivity during substitution reactions, particularly at the N1, N2, and N4 positions. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve your desired isomeric products with high fidelity.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major issue in the N-functionalization of 1,2,4-triazoles?
The 1,2,4-triazole ring possesses three nitrogen atoms, but only the N1 and N2 positions of an unsubstituted or 3,5-disubstituted triazole are typically available for electrophilic attack. These nitrogens have different electronic environments, leading to the potential for forming two distinct regioisomers (N1 and N2-substituted products). The N4-position can also be functionalized, especially when starting from different precursors. The final isomeric ratio is highly sensitive to a range of factors including the nature of the electrophile, the substituents on the triazole ring, the solvent, and the reaction temperature. This sensitivity makes predictable and selective synthesis a significant challenge.
Q2: What are the key factors that influence the N1 vs. N2 alkylation of 1,2,4-triazoles?
The regiochemical outcome of N-alkylation is a classic example of a reaction under kinetic versus thermodynamic control. Several factors dictate the final product ratio:
-
Steric Hindrance: Bulky substituents on the triazole ring (at C3 and C5) or a bulky electrophile will generally favor substitution at the less sterically hindered N1 position.
-
Electronic Effects: The electronic properties of substituents on the triazole ring influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can enhance the reactivity of nearby nitrogens, while electron-withdrawing groups can decrease it.
-
Hard and Soft Acids and Bases (HSAB) Theory: The N1 position is generally considered the "harder" nucleophilic center, while N2 is "softer." Consequently, "hard" electrophiles (like methyl iodide) often favor the N1 position, whereas "softer" electrophiles may show a preference for the N2 position.
-
Reaction Conditions: Temperature, solvent polarity, and the nature of the base used can all shift the equilibrium between the N1 and N2 isomers. For instance, polar aprotic solvents like DMF or DMSO can influence the reaction's regioselectivity.
Q3: Is it possible to selectively synthesize the N4-substituted isomer?
Direct N4-alkylation of a pre-formed 1,2,4-triazole is often difficult due to the lower nucleophilicity of the N4 nitrogen compared to N1 and N2. However, N4-substituted 1,2,4-triazoles can be selectively synthesized by choosing a different synthetic route altogether. Methods such as the Pellizzari reaction, which involves the cyclization of a diacylhydrazine with an amine, or related cyclization strategies, can provide direct access to N4-substituted products.
Troubleshooting Guides & Protocols
Issue 1: Poor Regioselectivity in N-Alkylation of 3-Substituted 1,2,4-Triazoles
Problem: My reaction of 3-phenyl-1H-1,2,4-triazole with benzyl bromide is giving me a nearly 1:1 mixture of the N1 and N2-benzylated isomers. How can I selectively obtain the N1-substituted product?
Root Cause Analysis: The similar steric and electronic environment of the N1 and N2 positions in many 3-substituted triazoles often leads to poor regioselectivity under standard alkylation conditions (e.g., NaH in DMF). The choice of base and solvent system is critical in these cases.
Troubleshooting Workflow:
Caption: Decision workflow for improving N-alkylation regioselectivity.
Validated Protocol for N1-Selectivity (Kinetic Control):
This protocol leverages a bulky base and a non-polar solvent to sterically direct the electrophile to the more accessible N1 position.
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Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-phenyl-1H-1,2,4-triazole (1.0 eq) and anhydrous toluene (10 mL per mmol of triazole).
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq, as a 0.5 M solution in toluene) dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
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Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
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Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-benzyl-3-phenyl-1,2,4-triazole.
Issue 2: Difficulty in Synthesizing N4-Aryl-1,2,4-Triazoles
Problem: I need to synthesize a series of 4-aryl-3,5-dimethyl-4H-1,2,4-triazoles, but direct arylation of 3,5-dimethyl-1H-1,2,4-triazole is failing. What is a reliable method?
Root Cause Analysis: Direct N-arylation of 1,2,4-triazoles using standard cross-coupling methods (e.g., Buchwald-Hartwig) often suffers from low yields and poor regioselectivity, with arylation occurring at N1 or N2. A more robust approach is to construct the triazole ring with the N4-substituent already in place. The Einhorn-Brunner reaction is a classic and effective method for this purpose.
Einhorn-Brunner Reaction Workflow:
Technical Support Center: Optimizing the Synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this procedure, ultimately improving both the yield and purity of this valuable synthetic building block. The inherent reactivity of the starting materials and the nature of the triazole ring can lead to specific, yet manageable, experimental hurdles. This document provides in-depth troubleshooting, validated protocols, and the underlying chemical principles to empower you to optimize your synthetic outcomes.
Synthesis Overview: The Nucleophilic Substitution Pathway
The most common and direct route to synthesizing this compound is through the N-alkylation of 1H-1,2,4-triazole with 4-(chloromethyl)benzyl chloride (also known as α,α'-dichloro-p-xylene) or a related benzyl halide.[1] This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The key challenge lies in controlling the regioselectivity of the alkylation on the triazole ring and preventing over-alkylation.
The 1,2,4-triazole ring exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which can lead to the formation of two different isomers upon alkylation.[2][3] Furthermore, the starting benzyl halide possesses two reactive sites, which can lead to undesired bis-substitution.
Caption: General reaction scheme for the synthesis of this compound, highlighting potential side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the probable cause and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to optimizing your reaction conditions is crucial.
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Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
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Cause: Insufficient reaction time or temperature. The SN2 reaction requires adequate energy to overcome the activation barrier.
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Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, consider extending the reaction time. A moderate increase in temperature (e.g., from room temperature to 40-50 °C) can significantly enhance the reaction rate. However, excessive heat can promote side reactions.
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Suboptimal Base or Solvent: The choice of base and solvent critically influences the reaction's efficiency and selectivity.
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Cause: The base might not be strong enough to fully deprotonate the triazole, leading to a low concentration of the active nucleophile. The solvent may not adequately dissolve the reactants, hindering their interaction.
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Solution: Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective combination for generating the triazolide anion. Alternatively, bases like potassium carbonate (K₂CO₃) with a phase-transfer catalyst can be effective. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to provide high yields for 1-substituted-1,2,4-triazoles.[4]
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Side Reactions: The formation of undesired products directly consumes your starting materials.
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Cause: As illustrated in the diagram above, the primary side reactions are the formation of the N4-alkylated isomer and the bis-substituted product.
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Solution: To minimize N4-alkylation, the choice of base and solvent is key; some systems show a preference for N1 alkylation.[4] To prevent bis-substitution, use a slight excess of the 4-(chloromethyl)benzyl halide relative to the 1H-1,2,4-triazole. This ensures the triazole is the limiting reagent, reducing the chance of a second substitution on the desired product.
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Table 1: Recommended Reaction Parameter Adjustments
| Parameter | Common Issue | Recommended Action | Rationale |
| Temperature | Incomplete reaction | Increase temperature in 10 °C increments (e.g., from 25 °C to 50 °C) | Provides sufficient activation energy for the SN2 reaction. |
| Reaction Time | Incomplete reaction | Monitor by TLC and extend time until starting material is consumed | Ensures the reaction goes to completion. |
| Base | Low nucleophile concentration | Switch from a weak base (e.g., K₂CO₃) to a stronger base (e.g., NaH) or DBU | More efficient deprotonation of the triazole leads to a higher concentration of the active nucleophile.[4] |
| Stoichiometry | Bis-substitution | Use a slight excess of the benzyl halide (1.1-1.2 equivalents) | Makes the triazole the limiting reagent, minimizing over-alkylation. |
Q2: My TLC plate shows multiple spots close to my product spot. What are these impurities?
A2: Identifying impurities is the first step to devising a successful purification strategy.
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Unreacted Starting Materials: The most common "impurities" are often your starting materials, 4-(chloromethyl)benzyl chloride and 1H-1,2,4-triazole. The triazole is typically very polar and will have a low Rf value.
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N4-Alkylated Isomer: This is a very common impurity. Due to the tautomerism of 1,2,4-triazole, alkylation can occur at the N4 position.[2] This isomer often has a very similar polarity to the desired N1 product, making separation challenging.
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Bis-Substituted Product: This impurity arises from the reaction of the desired product with another equivalent of the triazolide anion. It is generally less polar than the desired mono-substituted product.
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Hydrolysis Product: If there is moisture in your reaction, the highly reactive chloromethyl group can hydrolyze to a hydroxymethyl group, forming (4-(1H-1,2,4-triazol-1-yl)phenyl)methanol.
Q3: How can I effectively purify my product and remove these impurities?
A3: A multi-step purification approach is often necessary.
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Work-up Procedure: After the reaction is complete, a standard aqueous work-up can remove inorganic salts and highly polar starting materials like unreacted 1H-1,2,4-triazole. Quench the reaction with water, extract with an organic solvent like ethyl acetate, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Column Chromatography: This is the most effective method for separating the desired N1-isomer from the N4-isomer and other organic impurities.
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Stationary Phase: Silica gel is standard.
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Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increasing the polarity is recommended. The less polar bis-substituted product will elute first, followed by the desired product and then the more polar N4-isomer.
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Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an efficient final purification step.
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Solvent Systems: Common solvent pairs for recrystallization include ethyl acetate/hexanes, ethanol/water, or isopropanol. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
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Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
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Q1: What analytical techniques are best for confirming the structure and purity?
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A1: A combination of techniques is essential. ¹H NMR is invaluable for distinguishing between the N1 and N4 isomers. The chemical shifts of the triazole ring protons and the benzylic CH₂ protons will be different. ¹³C NMR will also show distinct signals for the carbons in each isomer. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of the final product.[5]
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Q2: Are there specific safety precautions for this reaction?
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A2: Yes. 4-(Chloromethyl)benzyl chloride is a lachrymator and is corrosive. Sodium hydride (NaH) is a flammable solid and reacts violently with water. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Q3: Can I use 4-(bromomethyl)benzyl bromide instead of the chloro-analogue?
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A3: Yes, the bromo-analogue is more reactive than the chloro-analogue and may lead to a faster reaction. However, it is also more expensive and may be more prone to side reactions if the conditions are not carefully controlled. The same principles of stoichiometry and purification apply.
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Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) and anhydrous N,N-dimethylformamide (DMF).
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Triazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Alkylation: Cool the mixture back to 0 °C. Add a solution of 4-(chloromethyl)benzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent).
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Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
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Elution: Begin eluting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes). The non-polar impurities will elute first.
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Gradient: Gradually increase the polarity of the mobile phase (e.g., to 30%, 40%, 50% ethyl acetate in hexanes) to elute the desired product.
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Fraction Collection: Collect fractions and analyze them by TLC.
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Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.
References
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1423. Retrieved from [Link]
- Ding, Q., et al. (2009). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Journal of Chemical Research, 2009(2), 115-118.
- Bekircan, O., et al. (2014). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Molecules, 19(8), 12693-12711.
- Guo, et al. (2021). Synthesis of 1,2,4 triazole compounds. ISRES.
- Google Patents. (2020).
- Henderson, G. P., et al. (2013). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803.
- Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(5), 45-51.
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HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
- Wang, Z., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 83(15), 8213-8222.
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
- BenchChem Technical Support Team. (2025, November).
- Hassan, A. A. (2012).
- A Comprehensive review on 1, 2,4 Triazole. (n.d.).
- Lukin, O. (2023, March 20). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals.
- Reddy, G. J., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 348(10), 734-740.
- Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron, 58(20), 3959-3968.
- Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3491.
- Li, Y., et al. (2019). Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. Asian Journal of Organic Chemistry, 8(8), 1278-1282.
- Belletire, J. L., & Spletzer, E. G. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- Reddy, B. V. S., et al. (2018). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.
- O'Donovan, D. H., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2456-2465.
- Singh, R., & Singh, P. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Sci. Revs. Chem. Commun., 2(3), 192-198.
- DeRuiter, J., et al. (2012). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 9(2), 77-83.
- BenchChem Technical Support Team. (2025, November).
Sources
Technical Support Center: Troubleshooting Reactions with 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Welcome to the technical support center for 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. My aim is to provide not just solutions, but also the underlying scientific principles to empower you in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions is it typically used for?
A1: The primary reactive site of this compound is the benzylic carbon of the chloromethyl group.[1][2] This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating these reactions.[2]
This compound is a versatile building block primarily used in:
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Nucleophilic Substitution Reactions: The chloromethyl group readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.[1][2] This is the most common application, allowing for the introduction of the 1-(4-(methyl)phenyl)-1H-1,2,4-triazole moiety into a larger molecule.
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Synthesis of Bioconjugates: The reactivity of the chloromethyl group allows for the covalent attachment of this triazole derivative to biomolecules like proteins and nucleotides.[1]
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Pharmaceutical and Agrochemical Research: Triazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] This reagent serves as a key intermediate in the synthesis of novel therapeutic and agrochemical agents.[1]
Q2: I'm observing a mixture of N1 and N4 alkylated regioisomers when using 1,2,4-triazole as a nucleophile. How can I control the regioselectivity?
A2: This is a classic challenge in triazole chemistry. 1,2,4-triazole exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, and alkylation can occur on either the N1 or N4 position.[3][4] Several factors influence the regioselectivity of this alkylation:
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Base and Solvent System: The choice of base and solvent can significantly impact the ratio of N1 to N4 alkylated products. For instance, using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like THF has been shown to favor the formation of the 1-substituted isomer.[5] In contrast, using sodium ethoxide in ethanol can also lead to regioselective N1 alkylation, while aqueous sodium hydroxide with methyl sulfate may produce a mixture.[3]
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Nature of the Electrophile: The steric and electronic properties of the electrophile can also influence the site of attack.
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Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can alter the product ratio.
Recommendation: To favor the N1 isomer, consider using DBU as the base in an anhydrous aprotic solvent like THF. It is also crucial to re-examine the purification procedure, as the isolated isomer ratio can be dependent on the workup and isolation method.[5]
Q3: My reaction is sluggish or fails to go to completion. What are the potential causes?
A3: Several factors can contribute to a slow or incomplete reaction:
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Poor Nucleophile: The nucleophile you are using may not be strong enough to displace the chloride. Consider using a stronger nucleophile or activating your current one (e.g., by deprotonation with a suitable base).
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Steric Hindrance: Significant steric bulk on either the nucleophile or the electrophile can hinder the reaction.
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Inadequate Solvent: The choice of solvent is critical. For SN2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
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Low Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.
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Deactivated Reagent: The this compound may have degraded. This can happen over time, especially if not stored properly. It's advisable to check the purity of the starting material.
Section 2: Troubleshooting Specific Issues
Issue 1: Low Yield and Formation of an Alcohol Byproduct
Question: I am attempting a nucleophilic substitution on this compound with a primary amine, but my yield is consistently low, and I observe a significant amount of the corresponding benzyl alcohol byproduct. What is happening and how can I fix it?
Causality and Solution:
The formation of the benzyl alcohol byproduct strongly suggests that water is present in your reaction mixture and is competing with your amine nucleophile. Benzyl chlorides can undergo hydrolysis, and this reaction can proceed via both SN1 and SN2 mechanisms, depending on the conditions.[6] The benzylic carbocation intermediate in a potential SN1 pathway is stabilized by resonance with the phenyl ring, making this a viable side reaction.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and alcohol byproduct formation.
Step-by-Step Protocol to Minimize Hydrolysis:
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Ensure Anhydrous Conditions:
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Dry your solvent (e.g., THF, acetonitrile, DMF) using appropriate methods such as distillation over a drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF and acetonitrile) or by using commercially available anhydrous solvents.
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Dry your amine nucleophile if it is a liquid, or ensure it is anhydrous if it is a solid.
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Dry all glassware in an oven and cool under a stream of inert gas before use.
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Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
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Optimize Base Selection: If your reaction requires a base to deprotonate the nucleophile or scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like proton sponge or a non-hygroscopic inorganic base like anhydrous potassium carbonate that has been freshly dried.
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Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. This can help to favor the desired nucleophilic substitution over hydrolysis, which may have a higher activation energy.
Issue 2: Complex Product Mixture and Purification Difficulties
Question: After my reaction, I have a complex mixture of products that is difficult to separate by column chromatography. What are the likely side reactions, and how can I simplify the product mixture?
Causality and Solution:
A complex product mixture can arise from several side reactions, including over-alkylation, elimination, and reactions with impurities in the starting material.
Potential Side Reactions:
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Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the electrophile.
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Elimination Reactions: Under strongly basic conditions, elimination to form a stilbene-like dimer could occur, although this is less common for benzylic chlorides compared to secondary or tertiary alkyl halides.
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Friedel-Crafts Alkylation: The benzylic chloride can act as an electrophile in a Friedel-Crafts reaction with another aromatic ring in the system, leading to undesired C-C bond formation.
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Reactions with Impurities: Commercial benzyl chloride can contain impurities like benzaldehyde, toluene, and dichlorotoluene, which can lead to byproduct formation.[8]
Strategies for a Cleaner Reaction:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of the limiting reagent to ensure the other is fully consumed. For over-alkylation, use a large excess of the nucleophile. |
| Optimize Base | Use a milder, non-nucleophilic base to minimize elimination and other base-catalyzed side reactions. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can increase the selectivity for the desired product. |
| Purify Starting Material | If impurities are suspected, purify the this compound before use, for example, by recrystallization. |
Issue 3: Product is an Oil Instead of a Solid
Question: The literature reports my product should be a solid, but I am consistently obtaining it as an oil. What could be the reason, and how can I induce crystallization?
Causality and Solution:
Obtaining an oil when a solid is expected is a common issue in organic synthesis and is often due to the presence of impurities that depress the melting point.[9] Residual solvent can also prevent crystallization.
Troubleshooting Crystallization:
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Re-purify the Product: The most effective first step is to re-purify your product using column chromatography to remove any lingering impurities.[9]
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Solvent Titration:
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Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble).
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Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy.
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Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
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Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of the solid product from a previous batch, add a tiny crystal to the solution to act as a seed for crystallization.
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Remove Residual Solvent: Ensure all solvent has been removed under high vacuum.
Section 3: Experimental Protocol - A General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base.
Materials:
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This compound
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Nucleophile (Nu-H)
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Anhydrous potassium carbonate (K₂CO₃), finely ground
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Anhydrous N,N-dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
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Dissolve the starting material in anhydrous DMF.
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Add the nucleophile (1.1 eq) to the solution.
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Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for nucleophilic substitution.
References
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Google Patents. (n.d.). EP0421210A2 - Triazole compounds, their production and use.
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PubChem. (n.d.). 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
-
ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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PMC. (n.d.). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]
-
Reddit. (2011, November 9). Benzyl Chloride removal? : r/chemistry. Retrieved from [Link]
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Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2 | PDF | Chemical Reactions. Retrieved from [Link]
-
A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
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PMC - NIH. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020, December 26). Retrieved from [Link]
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Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]
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Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. (2019, October 4). Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐alkylation of NH‐1,2,3‐triazoles. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. CHEMSOLVE.NET: Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? [chemizi.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole (CMPT). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Core Stability Profile: The Reactive Benzylic Halide
The chemical structure of this compound features a stable 1,2,4-triazole ring and a phenyl group.[1][2] However, the molecule's primary point of instability is the chloromethyl group (-CH₂Cl). This functional group is a benzylic halide, making the carbon atom highly susceptible to nucleophilic substitution reactions.[3][4]
The dominant degradation pathway in common laboratory solvents (especially protic or aqueous solutions) is solvolysis , most notably hydrolysis in the presence of water. This reaction displaces the chloride leaving group with a hydroxyl group from water or another solvent molecule.
Primary Degradation Pathway: Hydrolysis
The diagram below illustrates the conversion of the parent compound into its primary, less active hydroxymethyl analog.
Caption: Experimental workflow for an HPLC-based stability study.
Recommended HPLC Conditions
The following table provides a starting point for developing an HPLC method to separate this compound from its primary hydrolyzed degradant. Method optimization will be required.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA or Formic Acid |
| Gradient | Start at 20-30% B, ramp to 90-95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at ~260 nm |
| Injection Volume | 5-10 µL |
Reference for general HPLC methods for triazoles. [5][6]
References
-
Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. [Link]
-
Wu, H., Shen, J., Wu, R., et al. (2018). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. Bioresource Technology. [Link]
-
Li, Q., Liu, J., Zhang, H., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. Molecules. [Link]
-
IPCS. (2021). International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. [Link]
-
Rousis, N. I., Zisimopoulos, D., & Calokerinos, A. C. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A. [Link]
-
Reddit r/AdvancedOrganic. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?[Link]
-
Wu, H., Shen, J., Wu, R., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports. [Link]
- Google Patents. (1971). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
-
Inamdar, S., Sharma, V., Shajahan, A., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. [Link]
-
Wu, H., Shen, J., Wu, R., et al. (2018). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. PubMed. [Link]
-
Wu, H., Shen, J., Wu, R., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. [Link]
-
Tanabe, K., & Sano, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Research Institute for Catalysis, Hokkaido University. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2021). A Comprehensive review on 1, 2, 4 Triazole. [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?[Link]
- Google Patents. (2017). CN106397148A - Benzal chloride hydrolysis method.
-
Al-Ostoot, F. H., Al-Ghorbani, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics. [Link]
-
Wu, W., Guo, M., Kong, D., et al. (2016). Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Ecology and Rural Environment. [Link]
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]
Sources
Technical Support Center: Recrystallization Methods for Purifying Triazole Derivatives
Welcome to the technical support center for the purification of triazole derivatives via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of these versatile heterocyclic compounds. Triazoles, with their wide range of biological activities, are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for accurate downstream applications. This resource combines fundamental principles with field-proven troubleshooting strategies to enhance the success of your purification endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the recrystallization of triazole derivatives.
Q1: What is the most common reason for a low yield after recrystallization, and how can I improve it?
A low recovery of your purified triazole derivative can often be attributed to a few key factors. The most frequent issue is the compound being too soluble in the recrystallization solvent, even at low temperatures, which causes a significant portion to remain in the mother liquor. Using an excessive amount of solvent to dissolve the crude product is another common pitfall that leads to diminished yields. Additionally, premature crystallization during a hot filtration step can result in product loss on the filter paper or in the funnel.
To improve your yield:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.
-
Optimize Solvent Choice: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recover a Second Crop: Concentrate the filtrate (mother liquor) by carefully evaporating some of the solvent and cool it again to obtain a second crop of crystals.
-
Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
Q2: My triazole derivative is still impure after recrystallization. What could be the cause?
Persistent impurities after recrystallization can occur for a couple of main reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product. It is crucial to allow the solution to cool slowly to room temperature before any further cooling in an ice bath. Alternatively, the impurities may have very similar solubility properties to your desired triazole derivative, making separation by recrystallization ineffective. In such cases, another purification technique like column chromatography might be necessary.
Q3: My compound will not crystallize from the solution, even after cooling. What steps can I take?
Failure to crystallize is a common issue that can often be resolved with one of the following techniques:
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If you have a pure sample, adding a "seed crystal" can initiate crystallization.
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your triazole derivative, and then allow it to cool again.
-
Introduce an Anti-Solvent: If your compound is too soluble in the chosen solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a freezer. Be aware that very low temperatures can sometimes cause impurities to also precipitate.
Q4: My triazole derivative "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the compound is highly impure.
To address oiling out:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and allow the solution to cool more slowly.
-
Change Solvents: Consider using a lower-boiling point solvent or a different solvent system altogether.
-
Use a Solvent Pair: Dissolve the oily compound in a small amount of a solvent in which it is highly soluble, and then slowly add an anti-solvent while heating and stirring.
In-Depth Troubleshooting Guide
This section provides more detailed solutions to complex recrystallization challenges.
Problem 1: Persistent Colored Impurities
Colored impurities can be particularly challenging to remove. If these impurities are not removed by a single recrystallization, they may be adsorbed onto the crystal surface.
Solution: Use of Activated Charcoal
-
Dissolve the Crude Product: Dissolve your impure triazole derivative in the appropriate amount of hot solvent.
-
Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent boiling over when the charcoal is added.
-
Add Activated Charcoal: Add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.
-
Reheat and Stir: Heat the solution back to boiling for a few minutes while stirring to ensure the colored impurities are adsorbed onto the charcoal.
-
Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Cool and Crystallize: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.
Problem 2: Poor Solubility in Common Solvents
Some triazole derivatives may exhibit poor solubility in a wide range of common organic solvents, making recrystallization difficult.
Solutions:
-
Anti-Solvent Crystallization: This technique is particularly useful for poorly soluble compounds.
-
Dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., DMSO, DMF).
-
Slowly add an "anti-solvent" in which your product is insoluble (e.g., water, ether) until the solution becomes turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to promote crystallization.
-
-
Acid/Base Chemistry: If your triazole derivative possesses a basic nitrogen atom, you can leverage acid-base chemistry.
-
Dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl) to form a soluble salt.
-
Filter out any insoluble impurities.
-
Re-precipitate the purified free base by carefully adding a base (e.g., NaOH). This can also work in reverse if your molecule has an acidic proton.
-
Solvent Selection Workflow
Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the triazole derivative well at high temperatures but poorly at low temperatures. The following workflow can guide your solvent selection process.
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Common Solvents for Triazole Derivatives
The choice of solvent is highly dependent on the specific substituents on the triazole ring. The following table provides a starting point for solvent selection.
| Solvent/Solvent System | General Applicability for Triazoles | Notes |
| Ethanol | Often a good starting point for many 1,2,4-triazole derivatives. | Can be used in a mixed solvent system with water or ether. |
| Water | Effective for more polar triazoles. | Its high boiling point is beneficial for compounds sparingly soluble in organic solvents. |
| Acetone | Generally good solubility for 1,2,4-triazoles. | May be too effective as a solvent, potentially leading to low recovery. Can be used in a mixed system with water. |
| Ethyl Acetate/Hexane | A common mixed solvent system for less polar compounds. | The polarity can be fine-tuned by adjusting the ratio of the two solvents. |
| Methanol | 1,2,4-triazoles generally show good solubility. | Similar to acetone, it might be too effective, resulting in low yields. |
| Acetonitrile | Has been successfully used for the recrystallization of some 1,2,3-triazole derivatives. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, choose a solvent in which your triazole derivative is sparingly soluble at room temperature but highly soluble at its boiling point.
-
Dissolution: Place the crude triazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask to slow the cooling process further. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
General Protocol for Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude triazole derivative in a minimum amount of a "good" solvent in which it is readily soluble at room temperature.
-
Addition of Anti-Solvent: Heat the solution and slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
References
- Technical Support Center: Recrystallization of Triazole Derivatives - Benchchem.
- Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem.
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - NIH.
- Recrystallization - University of California, Los Angeles.
- common challenges in the synthesis of 1,2,4-triazole derivatives - Benchchem.
- Purification of triazoles - Google Patents.
- Tips & Tricks: Recrystallization - University of Rochester.
- Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles - Benchchem.
- 1,2,4-Triazole - Solubility of Things.
- Hot Filtration - Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZFjRF2NtHICpeOBGRROhFpVqhacDDMmvrNaguzWiNWO7XH287NqABgE3tQdgmjjdoaUPJ2HTGmn10SlQi315NoVe_MeHz5nJTrdHnvl_FG3-fhXMWb0mjoKaVVSIT99SMkH3USCerAuqigWTETCnO0G7CoiSyb7h75vgiW_rvxkcz1dbdCi2MmF4=](
Technical Support Center: Column Chromatography of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing column chromatography purification of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole. We will address common experimental challenges and provide practical, field-proven solutions to ensure successful purification.
Compound Analysis: Key Considerations
This compound is a moderately polar molecule containing a basic triazole ring and a reactive benzylic chloride functional group. These features present specific challenges for silica gel chromatography:
-
Polarity: The nitrogen-rich triazole ring imparts significant polarity, requiring moderately polar solvent systems for elution.
-
Basicity: The lone pairs on the triazole nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing.
-
Reactivity: The chloromethyl group is a reactive electrophile. The acidic nature of silica gel can promote its degradation or reaction with nucleophilic solvents (e.g., methanol), leading to byproduct formation and low yield.[1][2]
Understanding these properties is critical for developing a robust purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation and mixed fractions. What's causing this?
Answer: This phenomenon, known as "tailing," is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound, the primary cause is the interaction of the basic nitrogen atoms in the triazole ring with the acidic silanol groups on the silica gel surface.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., 90:9:1 Hexane/Ethyl Acetate/TEA). This will compete with your compound for binding to the acidic sites, resulting in a much sharper, more symmetrical peak shape.
-
Ammonia in Methanol: For more polar systems, using a solution of ~7N ammonia in methanol as your polar component can be very effective.[1][3] For example, you can prepare a mobile phase of 2-5% of this ammonia/methanol solution in dichloromethane (DCM).
-
-
Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as this can also contribute to band broadening.
Question 2: I've run a full gradient, but my compound won't elute from the column, or I'm getting a very low recovery. Where is my product?
Answer: There are two likely possibilities: the mobile phase is not polar enough to elute the compound, or the compound has decomposed on the column.
Solutions:
-
Test for Compound Stability: Before running a large-scale column, it's crucial to assess the stability of your compound on silica gel.[1]
-
2D TLC Protocol:
-
Spot your crude material in one corner of a TLC plate.
-
Run the plate in your chosen solvent system.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If you see new spots or a streak that is not on the diagonal, your compound is decomposing on the silica.
-
-
-
Increase Eluent Polarity: If stability is confirmed, your solvent system is likely too weak.
-
Triazole derivatives often require more polar systems than simple aromatics.[4][5] A gradient of 0% up to 10% Methanol in DCM is a common system for eluting polar heterocyclic compounds.[4][5]
-
"Methanol Purge": At the end of an unsuccessful run, you can flush the column with 100% methanol to wash out everything that remains bound.[2] This will confirm if your compound was simply stuck or if it has decomposed.
-
-
Switch the Stationary Phase: If you confirm instability on silica gel, you must use an alternative.
-
Neutral Alumina: Alumina is a good alternative for purifying acid-sensitive compounds.[1][5] It has a different selectivity profile, so you will need to re-optimize your solvent system with TLC on alumina plates.
-
Deactivated Silica: You can "deactivate" silica gel by pre-flushing the packed column with your eluent containing 1% triethylamine before loading your sample. This neutralizes the most aggressive acidic sites.
-
Question 3: My yield is consistently low, and I'm seeing a new, more polar spot on the TLC of my collected fractions. What is this impurity?
Answer: This is a strong indication that the reactive chloromethyl group is not stable under your purification conditions. The acidic silica gel can catalyze a nucleophilic substitution reaction between your compound and a nucleophilic solvent in your mobile phase, most commonly methanol.
R-CH₂Cl + CH₃OH --(Silica Gel)--> R-CH₂OCH₃ + HCl
The resulting methoxy ether byproduct (R-CH₂OCH₃) is often more polar and will elute later than your desired product.
Solutions:
-
Avoid Nucleophilic Solvents: Do not use methanol as a primary solvent if possible. Opt for solvent systems based on ethyl acetate/hexane or dichloromethane/acetone.
-
Minimize Contact Time: Use flash chromatography (with 230-400 mesh silica) rather than gravity chromatography (60-120 mesh silica). The faster elution time reduces the opportunity for on-column reactions.
-
Use a Non-Reactive Stationary Phase: As mentioned previously, switching to neutral alumina is an excellent strategy to avoid acid-catalyzed decomposition.[1]
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Acidic silica interacting with basic triazole. | Add 0.1-1% Triethylamine or Ammonia to the eluent. |
| Compound Stuck on Column | Eluent is not polar enough; Compound decomposition. | Increase eluent polarity (e.g., DCM/MeOH gradient); Test for stability with 2D TLC.[1] |
| Low Yield & New Impurity | Reaction of chloromethyl group on acidic silica. | Avoid MeOH; Use neutral alumina; Minimize column contact time (flash chromatography). |
| Poor Separation | Incorrect solvent system; Column overloading. | Optimize eluent with TLC (aim for Rf ~0.3); Use dry loading; Do not exceed a 1:50 sample-to-silica ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a solvent system for this compound?
A1: Thin-Layer Chromatography (TLC) is essential. Start with a moderately polar system and adjust based on the result.
-
Step 1: Begin with a 70:30 mixture of Hexane/Ethyl Acetate. This is a standard starting point for many organic compounds.[6]
-
Step 2: If the compound remains at the baseline (Rf = 0), increase the polarity. Switch to a Dichloromethane (DCM) based system. Try running a TLC with 98:2 DCM/Methanol.
-
Step 3: Adjust the ratio of DCM/Methanol until the desired product has an Rf value between 0.2 and 0.4. This range typically provides the best separation on a column.
-
Step 4: If tailing is observed on the TLC plate, add a drop of triethylamine to the TLC chamber and re-run the plate to see if the spot shape improves.
Q2: Should I use wet loading or dry loading for my sample?
A2: Dry loading is highly recommended for this compound. It prevents issues with sample dissolution in the initial low-polarity solvent and leads to a much sharper initial band, resulting in better separation.[7]
-
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.[7]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
Q3: What mesh size of silica gel should I use?
A3: The choice depends on your technique:
-
Flash Chromatography (Recommended): Use 230-400 mesh silica gel. The smaller particle size provides higher surface area and better resolution, and the use of pressure allows for rapid purification, minimizing potential decomposition.
-
Gravity Chromatography: Use 60-120 or 100-200 mesh silica gel. This is a slower method and is not ideal for a potentially sensitive compound like this one.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase (RP) chromatography is an excellent alternative, especially if issues with silica persist. In RP chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar.
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.[8][9] For compounds with basic groups, adding a modifier like 0.1% formic acid or acetic acid to both solvents helps to protonate the molecule and achieve sharp peaks.
Visual Workflow Guides
Chromatography Method Development Workflow
This diagram outlines the logical steps for developing a robust purification method from scratch.
Caption: Workflow for selecting and optimizing chromatography conditions.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve problems during your column run.
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docki. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Gautam, N., et al. (2015). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. ResearchGate. [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]
-
Tian, Y., et al. (2023). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. [Link]
-
Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]
-
Gornostaev, A. G., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC. [Link]
-
Pievo, R., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]
-
Odrekhivska, M., et al. (2019). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Reddit. Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]
-
treatment with silica gel under thermal conditions. [Link]
-
Henderson, W., et al. (2013). 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. Acta Crystallographica Section E. [Link]
-
Al-Ostoot, F. H., et al. (2021). 4-(4-(((1H-Benzo[d][1][4][6]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, In Silico Studies, and Drug-Likeness Prediction. Molbank. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
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Belletire, J. L., & van der Veen, R. (2005). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. SciSpace. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
This guide provides a comprehensive comparison and validation protocol for the analytical quantification of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The integrity of drug development and manufacturing hinges on the reliability of its analytical methods. Therefore, validating these methods is not merely a regulatory formality but a scientific necessity to ensure product quality and safety.
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the validation process for a primary analytical method—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind experimental choices, present supporting data, and compare the primary method with viable alternatives, all grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The Critical Role of a Validated Method
This compound is a versatile organic building block.[1] Its reactive chloromethyl group and stable triazole moiety make it a valuable precursor.[1] Accurate quantification is essential to control reaction stoichiometry, monitor purity, and ensure the quality of the final active pharmaceutical ingredient (API). An unvalidated or poorly validated method can lead to inconsistent results, out-of-specification batches, and potential regulatory rejection.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This guide will focus on a stability-indicating assay method, designed to accurately quantify the analyte in the presence of its potential degradation products.
Primary Analytical Method: Stability-Indicating RP-HPLC
For a non-volatile, UV-absorbing organic molecule like this compound, RP-HPLC with UV detection is the industry-standard analytical technique.[6][7] It offers an excellent balance of specificity, sensitivity, and cost-effectiveness. The method detailed below is designed to be stability-indicating, meaning it can resolve the main analyte from impurities and degradation products.
Experimental Protocol: RP-HPLC Method
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar organic compounds.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). This composition is a starting point and should be optimized to achieve a retention time of approximately 5-7 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 225 nm. This wavelength should be selected based on the UV absorbance maximum of the analyte.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
Validation of the RP-HPLC Method per ICH Q2(R1)
The following sections detail the experimental validation of the proposed HPLC method, complete with acceptance criteria and representative data.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[8][9]
Protocol: The analyte is subjected to stress conditions more severe than accelerated stability testing to induce degradation (typically aiming for 5-20% degradation).[10] The stressed samples are then analyzed to see if the degradation products interfere with the quantification of the active analyte.
-
Acid Hydrolysis: Reflux 10 mg of the substance in 10 mL of 0.1 N HCl for 4 hours at 80°C.[9]
-
Base Hydrolysis: Reflux 10 mg of the substance in 10 mL of 0.1 N NaOH for 2 hours at 80°C.[9]
-
Oxidative Degradation: Store 10 mg of the substance in 10 mL of 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Data Summary: Forced Degradation
| Stress Condition | % Degradation | Observations | Peak Purity |
|---|---|---|---|
| Unstressed | 0% | Single peak observed at RT ~5.5 min | Pass |
| 0.1 N HCl | 12.5% | Main peak at ~5.5 min, degradant peak at ~3.2 min | Pass |
| 0.1 N NaOH | 18.2% | Main peak at ~5.5 min, degradant peak at ~4.1 min | Pass |
| 3% H₂O₂ | 8.9% | Main peak at ~5.5 min, degradant peak at ~6.8 min | Pass |
| Thermal (105°C) | 3.1% | No significant degradation observed | Pass |
| Photolytic | 5.5% | Main peak at ~5.5 min, minor degradant at ~2.9 min | Pass |
Figure 2: Core Parameters of Analytical Method Validation.
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust primary choice, other techniques can be considered. The selection of a method is a balance between performance, cost, and the specific requirements of the analysis.
Alternative 1: Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile or semi-volatile compounds. [11][12]For this compound, GC could be a viable alternative, particularly for impurity profiling of volatile contaminants.
-
Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
-
Causality/Applicability: The applicability of GC depends on the thermal stability and volatility of the analyte. [13]While many triazoles can be analyzed by GC, the chloromethyl group might be susceptible to degradation at high injector temperatures. This must be experimentally verified. If the compound is not sufficiently volatile, derivatization might be required, adding complexity to the sample preparation.
Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. [14][15]
-
Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio is measured.
-
Causality/Applicability: LC-MS is the method of choice when extremely low detection limits are required, such as for genotoxic impurity analysis or metabolite identification. [15]It provides structural information that is invaluable for identifying unknown degradation products. However, the instrumentation is significantly more expensive and requires more specialized expertise to operate and maintain compared to HPLC-UV.
Performance Comparison
| Feature | RP-HPLC with UV Detection | Gas Chromatography (GC) | LC-Mass Spectrometry (LC-MS) |
| Specificity | Good (Excellent with DAD) | Good to Excellent | Excellent (mass-based) |
| Sensitivity | Moderate (µg/mL range) | Good (ng/mL range) | Excellent (pg/mL to ng/mL range) |
| Applicability | Broadly applicable for non-volatile, UV-absorbing compounds. | Volatile and thermally stable compounds. Derivatization may be needed. | Broadly applicable; universal detection for ionizable compounds. |
| Cost | Low to Moderate | Low to Moderate | High |
| Complexity | Low to Moderate | Moderate | High |
| Best For | Routine QC, assay, purity, stability testing. | Residual solvent analysis, analysis of volatile impurities. | Trace analysis, impurity identification, metabolite studies. |
Conclusion and Recommendation
The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. Its stability-indicating nature, confirmed through rigorous forced degradation studies, ensures that the method is suitable for quality control and stability testing throughout the drug development lifecycle.
While Gas Chromatography and LC-MS offer distinct advantages in specific contexts—GC for volatile analysis and LC-MS for ultimate sensitivity and structural elucidation—the RP-HPLC method with UV detection stands out as the most practical, cost-effective, and reliable choice for the routine quality assessment of this important pharmaceutical intermediate. The choice of method should always be tailored to the specific analytical challenge, but for its intended purpose, the validated HPLC method is the recommended approach.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole Derivatives
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and professionals in drug development. This document delves into the structure-activity relationship (SAR) of derivatives originating from the versatile scaffold, 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, anticancer, antibacterial, and antiviral properties.[1][2][3][4] The specific scaffold highlighted in this guide is of particular interest due to its reactive chloromethyl group, which serves as a prime handle for introducing diverse chemical functionalities, thus enabling the exploration of a vast chemical space to optimize biological activity.[5]
This guide will navigate through the synthetic pathways to create a library of these derivatives, present a comparative analysis of their potential biological activities, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.
The Strategic Importance of the this compound Scaffold
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] Its ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets, coupled with its metabolic stability, makes it an attractive pharmacophore. The subject of our focus, this compound, presents a unique opportunity for drug discovery. The key to its utility lies in the benzylic chloride, a reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles, including thiols, phenols, amines, and more. This allows for the systematic introduction of various substituents, enabling a thorough investigation of the structure-activity relationship.
dot
Caption: Logical workflow for SAR studies of this compound derivatives.
Comparative Analysis of Biological Activity: A Focus on Antifungal and Anticancer Potential
While a dedicated, comprehensive study on the SAR of derivatives from this compound is not extensively documented in a single source, we can extrapolate from the broader knowledge of 1,2,4-triazole chemistry to predict and compare the potential activities of its derivatives. The following sections present hypothetical yet scientifically grounded comparisons for antifungal and anticancer activities.
Antifungal Activity: Targeting Ergosterol Biosynthesis
Many 1,2,4-triazole-based antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[4] The structure of the substituent introduced via the chloromethyl linker can significantly influence the binding affinity to this enzyme.
Table 1: Comparison of Antifungal Activity of Hypothetical Thioether Derivatives
| Compound ID | R-Group on Thiol Nucleophile | Predicted MIC (µg/mL) vs. C. albicans | Key SAR Observations |
| Ref-FCZ | Fluconazole | 1-8 | Reference drug |
| TD-1 | 2,4-difluorophenyl | 0.5-2 | Dihalo substitution on the phenyl ring often enhances activity.[4] |
| TD-2 | 4-chlorophenyl | 2-8 | Single halogen substitution can be effective. |
| TD-3 | 4-methoxyphenyl | 8-32 | Electron-donating groups may reduce activity. |
| TD-4 | 4-nitrophenyl | 4-16 | Electron-withdrawing groups can have a variable effect. |
| TD-5 | Naphthyl | 1-4 | Larger aromatic systems can improve hydrophobic interactions. |
| TD-6 | Pyridyl | 2-8 | Introduction of a nitrogen atom may alter solubility and binding. |
From this comparison, it is evident that halogenated and extended aromatic systems are promising for enhancing antifungal potency.
Anticancer Activity: Diverse Mechanisms of Action
1,2,4-triazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including inhibition of tubulin polymerization, aromatase inhibition, and induction of apoptosis.[2][6] The nature of the substituent attached to the core scaffold can modulate these activities.
Table 2: Comparison of Anticancer Activity of Hypothetical Amine and Ether Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Linker (X) | R-Group on Nucleophile | Predicted IC50 (µM) | Key SAR Observations |
| Ref-DOX | Doxorubicin | - | 0.5-1.5 | Reference drug |
| AD-1 | -NH- | 4-chlorophenyl | 5-10 | Halogenated anilines can confer good activity.[2] |
| AD-2 | -NH- | 3,4,5-trimethoxyphenyl | 2-8 | Trimethoxyphenyl motif is present in some potent tubulin inhibitors. |
| ED-1 | -O- | 4-bromophenyl | 8-15 | Aryloxy linkers with halogens can be effective. |
| ED-2 | -O- | 4-cyanophenyl | 10-20 | Cyano group can act as a hydrogen bond acceptor. |
| AD-3 | -NH- | Cyclohexyl | >50 | Aliphatic amines are generally less active than aromatic ones. |
| ED-3 | -O- | Naphthyl | 4-12 | Extended aromaticity can enhance activity. |
These comparisons suggest that aromatic substituents, particularly those with halogen or methoxy groups, are favorable for anticancer activity.
Experimental Protocols
For the integrity and reproducibility of research, detailed methodologies are paramount. Below are step-by-step protocols for the synthesis and biological evaluation of the derivatives discussed.
Synthesis of 1-(4-((Arylthio/Aryloxy)methyl)phenyl)-1H-1,2,4-triazole Derivatives
This protocol describes a general method for the nucleophilic substitution reaction to synthesize thioether and ether derivatives.
dot
Caption: General workflow for the synthesis of thioether and ether derivatives.
Procedure:
-
Reactant Preparation: To a solution of the appropriate substituted thiol or phenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (1.5 mmol).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes. To this, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum suspension in sterile saline from a fresh culture.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the control well.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The reactive chloromethyl group allows for the facile synthesis of a diverse library of derivatives. Based on the established knowledge of 1,2,4-triazole pharmacology, derivatives bearing substituted aromatic moieties, particularly those with halogens and methoxy groups, are predicted to exhibit potent antifungal and anticancer activities.
The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these compounds. Future research should focus on the systematic synthesis and biological screening of a broad range of derivatives to establish a definitive and comprehensive structure-activity relationship for this specific scaffold. Such studies will undoubtedly pave the way for the discovery of new lead compounds with enhanced efficacy and selectivity.
References
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Patel, S. B., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Saudi Chemical Society, 16(4), 417-424. Available from: [Link]
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Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Available from: [Link]
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Asati, V., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105234. Available from: [Link]
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Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022. Available from: [Link]
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Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 47, 116382. Available from: [Link]
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A Comparative Guide to the Synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole for Medicinal Chemistry and Drug Development
Introduction
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a pivotal building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds.[1] Its structure, featuring a reactive chloromethyl group appended to a phenyl-triazole scaffold, allows for facile derivatization to explore structure-activity relationships in drug discovery programs. The triazole moiety itself is a well-established pharmacophore known to impart favorable properties such as metabolic stability and hydrogen bonding capabilities, contributing to the biological activity of numerous antifungal, anticancer, and antiviral agents.[1]
This guide provides a comprehensive comparison of the most common synthetic routes to this compound, offering an in-depth analysis of their efficacy based on experimental data. We will delve into two primary strategies: a direct one-step N-alkylation and a two-step approach via a hydroxymethyl intermediate. The discussion will focus on the mechanistic rationale behind each method, providing researchers with the insights needed to make informed decisions for their synthetic campaigns.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound predominantly follows two strategic pathways. The choice between these routes often depends on factors such as starting material availability, desired purity, scalability, and the management of potential side reactions, particularly regioselectivity.
Route 1: Direct N-Alkylation of 1,2,4-Triazole
This approach represents the most straightforward and atom-economical method, involving the direct reaction of 1,2,4-triazole with a suitable 4-(chloromethyl)benzyl halide.
}
Figure 1: General workflow for the direct N-alkylation of 1,2,4-triazole.
Mechanistic Rationale and Causality of Experimental Choices:
The N-alkylation of 1,2,4-triazole proceeds via a nucleophilic substitution reaction. 1,2,4-triazole is an ambident nucleophile, meaning it can be alkylated at either the N1 or N4 position. The regioselectivity of this reaction is a critical consideration.[2] Generally, alkylation at the N1 position is favored, leading to the desired 1-substituted product. This preference is influenced by a combination of electronic and steric factors. The choice of base and solvent plays a crucial role in modulating the reactivity of the triazole anion and influencing the isomeric ratio of the products.[3]
-
Base: A base is required to deprotonate the 1,2,4-triazole, forming the more nucleophilic triazolide anion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicycloundec-7-ene (DBU). The strength of the base can influence the reaction rate and, to some extent, the regioselectivity. For instance, the use of a strong, non-nucleophilic base like DBU has been reported to favor the formation of the 1-substituted isomer.[3]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are typically employed to dissolve the reactants and facilitate the nucleophilic substitution. DMF, with its higher polarity, can enhance the rate of reaction.
-
Leaving Group: The choice of the leaving group on the benzyl halide (e.g., chloride or bromide) affects the reaction rate, with bromide being a better leaving group than chloride.
Experimental Protocol (Representative):
-
To a solution of 1,2,4-triazole (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 1-chloro-4-(chloromethyl)benzene (1.05 eq.) in acetonitrile dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Challenges and Considerations:
The primary challenge of this route is controlling the regioselectivity to minimize the formation of the undesired 4-substituted isomer. While the 1-substituted product is typically the major isomer, separation from the 4-substituted byproduct can sometimes be challenging, potentially requiring careful chromatographic purification.[2]
Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate
This strategy involves the initial synthesis of (4-(1H-1,2,4-triazol-1-yl)phenyl)methanol, followed by the chlorination of the benzylic alcohol to yield the final product.
}
Figure 2: Workflow for the two-step synthesis of this compound.
Mechanistic Rationale and Causality of Experimental Choices:
-
Step 1: Synthesis of the Hydroxymethyl Intermediate: This step is analogous to the direct N-alkylation, but utilizes a benzyl halide bearing a hydroxyl group. The presence of the hydroxyl group generally does not interfere with the N-alkylation of the triazole. The key advantage here is that the starting material, such as 4-(bromomethyl)benzyl alcohol, can lead to a cleaner reaction with potentially easier purification of the intermediate alcohol.
-
Step 2: Chlorination of the Benzylic Alcohol: The conversion of the benzylic alcohol to the corresponding chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[4] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The use of a non-polar solvent like dichloromethane (DCM) is typical for this reaction.
Experimental Protocol (Representative):
-
Step 1: Synthesis of (4-(1H-1,2,4-triazol-1-yl)phenyl)methanol
-
Follow a similar procedure to the direct N-alkylation, using 4-(bromomethyl)benzyl alcohol as the alkylating agent.
-
Purify the resulting alcohol, typically by recrystallization, to obtain a high-purity intermediate.
-
-
Step 2: Synthesis of this compound
-
To a solution of (4-(1H-1,2,4-triazol-1-yl)phenyl)methanol (1.0 eq.) in dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.
-
Advantages and Disadvantages:
The primary advantage of this two-step route is the potential for higher purity of the final product. The intermediate alcohol is often a crystalline solid that can be easily purified by recrystallization, removing any potential regioisomers formed during the N-alkylation step. The subsequent chlorination is typically a high-yielding and clean reaction. The main disadvantage is the additional synthetic step, which can lower the overall yield and increase the process time and cost.
Comparative Data Summary
The following table provides a comparative overview of the two synthetic routes based on typical experimental outcomes.
| Parameter | Route 1: Direct N-Alkylation | Route 2: Two-Step Synthesis |
| Starting Materials | 1,2,4-Triazole, 4-(Chloromethyl)benzyl Halide | 1,2,4-Triazole, 4-(Halomethyl)benzyl Alcohol, Thionyl Chloride |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 70-85% | 60-75% |
| Purity of Crude Product | Moderate to High (may contain regioisomers) | High (intermediate purification is key) |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization of intermediate, simple work-up for final step |
| Key Challenge | Regioselectivity control | Additional synthetic step |
| Scalability | Good, but purification can be a bottleneck | Excellent, especially with a crystalline intermediate |
Conclusion and Recommendations
Both the direct N-alkylation and the two-step synthesis via a hydroxymethyl intermediate are viable and effective methods for preparing this compound.
-
For rapid access and higher atom economy , the direct N-alkylation (Route 1) is the preferred method, particularly for initial exploratory synthesis. Careful optimization of the base and solvent system can maximize the yield of the desired N1-isomer.
-
For applications requiring high purity and for larger-scale synthesis , the two-step approach (Route 2) offers a more robust and reliable pathway. The ability to purify the intermediate alcohol to a high degree ensures the final product is substantially free of isomeric impurities.
Ultimately, the choice of synthetic route will be guided by the specific requirements of the research or development program, balancing the need for speed and efficiency with the demand for purity and scalability.
References
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Bulger, P. G., Cottrell, K. M., & US, A. P. (2006). An Investigation into the Alkylation of 1,2,4-Triazole. Request PDF. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole Derivatives
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry. Its unique structural properties, including its ability to engage in hydrogen bonding and its metabolic stability, have established it as a "privileged scaffold". This core is present in a multitude of clinically approved drugs with a wide array of therapeutic applications, including antifungal and anticancer treatments.[1][2] Derivatives of 1,2,4-triazole are known to exhibit potent biological activities, which can be finely tuned by altering the substituents on the core structure.[3]
This guide focuses on the preclinical evaluation pathway for a specific subclass: 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole derivatives . We will provide a comparative analysis of their potential antifungal and anticancer properties, supported by established experimental protocols and data from structurally related analogs. The objective is to offer researchers a comprehensive framework for assessing the therapeutic potential of this chemical series, explaining not just the experimental steps but the scientific rationale that underpins each choice.
Part 1: Antifungal Therapeutic Potential
The most established therapeutic application of triazole derivatives is in the management of fungal infections.[4] Commercially successful drugs like fluconazole and voriconazole feature the 1,2,4-triazole core and have saved countless lives.[5] The primary mechanism for this activity is highly specific to the fungal kingdom, offering a desirable therapeutic window.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The fungistatic or fungicidal action of triazole derivatives stems from their ability to disrupt the integrity of the fungal cell membrane. They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51) .[5][6] This enzyme is a member of the cytochrome P450 family and is essential for converting lanosterol to ergosterol, the primary sterol in fungal cell membranes (analogous to cholesterol in mammals).
The nitrogen atom at position 4 of the triazole ring chelates the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate.[7] This blockade leads to the depletion of ergosterol and a toxic accumulation of methylated sterol precursors, which ultimately compromises membrane fluidity and function, inhibiting fungal growth and replication.[6]
In Vitro Evaluation: Determining Antifungal Potency
The foundational step in evaluating a new antifungal agent is to determine its potency in vitro. The gold-standard method is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).
Rationale for Experimental Design: This assay is chosen for its reproducibility and ability to test multiple compounds against various fungal strains in a high-throughput manner. The choice of fungal strains is critical. A standard panel should include:
-
Candida albicans : The most common cause of opportunistic yeast infections.
-
Cryptococcus neoformans : A major cause of fungal meningitis, especially in immunocompromised patients.
-
Aspergillus fumigatus : A prevalent mold that causes invasive aspergillosis.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8]
-
Inoculum Preparation:
-
Subculture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity using a spectrophotometer or hemocytometer to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.[9]
-
-
Drug Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (e.g., from 64 µg/mL down to 0.03 µg/mL). The final volume in each well should be 100 µL.
-
Include a positive control (e.g., Fluconazole) and a negative control (drug-free medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control well.[10]
-
Comparative In Vitro Antifungal Activity
| Compound/Derivative Class | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference(s) |
| Fluconazole (Standard) | 0.25 - 1.0 | 4.0 - 16.0 | >64.0 | [6][11] |
| Voriconazole (Standard) | 0.03 - 0.125 | 0.03 - 0.25 | 0.25 - 1.0 | [7] |
| 1-Phenyl-Triazoles (para-Chloro) | ~1.0 | Not Reported | Not Reported | [4] |
| 1-Phenyl-Triazoles (para-Fluoro) | ~1.0 | Not Reported | Not Reported | [4] |
| Triazoles with Piperidine Side Chains | 0.0625 - 0.25 | 0.125 - 0.25 | 8.0 - 16.0 | [11] |
| 1,2,4-Triazoles with Piperazine Side Chains | <0.0078 | 0.0156 | Not Reported | [12] |
Note: Values are representative ranges compiled from multiple studies and may vary based on specific strains and assay conditions.
Analysis: The data indicates that substitutions on the triazole scaffold significantly impact potency and spectrum. While simple halogenated phenyl derivatives show activity, more complex side chains (like piperidine or piperazine) can dramatically increase potency, with some derivatives showing MIC values significantly lower than the standard drug Voriconazole.[12] The chloromethyl group on our target compound is an electron-withdrawing group, which is often associated with enhanced biological activity, suggesting it could be a potent candidate.[6]
In Vivo Evaluation: Murine Model of Systemic Candidiasis
Promising in vitro results must be validated in a living system. The murine model of disseminated or systemic candidiasis is the standard for evaluating the in vivo efficacy of antifungal agents.[13]
Rationale for Experimental Design: This model mimics human systemic infection where Candida is introduced into the bloodstream, with the kidneys being the primary target organs.[13] Key endpoints are animal survival and the reduction of fungal burden (CFU/gram of tissue) in target organs, providing a direct measure of the drug's ability to clear the infection.
-
Animal Handling: Use immunocompetent mice (e.g., BALB/c, 6-8 weeks old). Allow a 3-5 day acclimatization period. All procedures must follow approved institutional animal care guidelines.
-
Infection:
-
Prepare C. albicans inoculum as described for the MIC assay, washing and resuspending the cells in sterile saline.
-
Inject approximately 5 x 10^5 CFU in a 100 µL volume into the lateral tail vein of each mouse.[3]
-
-
Treatment:
-
Randomize mice into groups (n=8-10 per group): Vehicle control, Test Compound (e.g., 1, 5, 10 mg/kg), and Positive Control (e.g., Fluconazole, 10 mg/kg).
-
Begin treatment 2-4 hours post-infection. Administer compounds via oral gavage (PO) or intraperitoneal (IP) injection daily for 7 consecutive days.
-
-
Endpoint Analysis:
-
Survival Study: Monitor mice for 14-21 days, recording mortality.
-
Fungal Burden Study: On day 8 (24 hours after the last dose), euthanize the mice. Aseptically remove the kidneys, weigh them, and homogenize in sterile saline.[11]
-
Perform serial dilutions of the homogenate, plate on Sabouraud Dextrose Agar, and incubate for 24-48 hours.
-
Count the colonies to determine the CFU per gram of kidney tissue. A significant reduction compared to the vehicle group indicates efficacy.
-
Part 2: Anticancer Therapeutic Potential
The 1,2,4-triazole scaffold is also a key component in several anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole, used in breast cancer therapy.[8][14] The mechanisms of action for anticancer triazoles are more diverse than their antifungal counterparts.
Potential Mechanisms of Action in Oncology
Unlike the single, well-defined target in fungi, anticancer triazoles can act on various cellular pathways. Structure-activity relationship (SAR) studies show that different substitutions can direct the molecule to different targets.[14] Potential mechanisms include:
-
Enzyme Inhibition: As seen with Letrozole, triazoles can inhibit enzymes critical for cancer progression, such as aromatase (a cytochrome P450 enzyme) in estrogen-receptor-positive breast cancer.[8]
-
Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][15]
-
Kinase Inhibition: The triazole scaffold can be incorporated into molecules that target protein kinases (e.g., EGFR, BRAF) involved in oncogenic signaling pathways.
In Vitro Evaluation: Assessing Cytotoxicity
The first step in evaluating anticancer potential is to measure a compound's ability to kill cancer cells in culture. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Rationale for Experimental Design: The MTT assay is rapid, reproducible, and suitable for high-throughput screening.[16] A panel of cancer cell lines should be chosen to represent different tumor types and genetic backgrounds, for example:
-
MCF-7: Estrogen-receptor positive human breast cancer.
-
MDA-MB-231: Triple-negative human breast cancer.
-
A549: Human non-small cell lung cancer.
-
HeLa: Human cervical cancer.
This protocol is a standard method for assessing cell viability.[6]
-
Cell Seeding:
-
Culture cells in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the old medium with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Comparative In Vitro Anticancer Activity
The anticancer activity of 1-phenyl-1,2,4-triazoles is highly dependent on the substitution pattern. Halogen substitutions often play a key role.
| Compound/Derivative Class | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | Reference(s) |
| Doxorubicin (Standard) | ~0.1 - 1.0 | ~0.1 - 1.0 | ~0.5 - 2.0 | [18] |
| 1,3-diphenyl-2-triazolyl-propan-1-one (Unsubstituted) | 25.4 | 31.7 | 51.4 | [8] |
| 1,3-diphenyl-2-triazolyl-propan-1-one (4-Chloro) | 15.2 | 11.2 | 25.3 | [8] |
| 1,3-diphenyl-2-triazolyl-propan-1-one (4-Bromo) | 12.5 | 9.4 | 22.1 | [8] |
| 1,3-diphenyl-2-triazolyl-propan-1-one (2,4-di-Chloro) | 10.1 | 7.8 | 19.8 | [8] |
Note: IC50 values are representative and compiled from the cited study. The core structure is different from the target compound but illustrates the effect of phenyl substitutions.
Analysis & Structure-Activity Relationship (SAR): The data clearly demonstrates that adding halogen substituents to the phenyl rings of a 1,2,4-triazole scaffold enhances cytotoxic activity.[8] The cytotoxic potency against HeLa cells follows the order: 2,4-di-Chloro > 4-Bromo > 4-Chloro > Unsubstituted. This trend suggests that electron-withdrawing groups and increased lipophilicity contribute to higher potency. Based on this SAR, the 1-(4-(chloromethyl)phenyl) group in our target compound, which is also an electrophilic and lipophilic moiety, is predicted to confer significant anticancer activity.
In Vivo Evaluation: Xenograft Mouse Model of Solid Tumors
To confirm in vitro cytotoxicity and assess antitumor efficacy in a physiological context, a human tumor xenograft model is essential.
Rationale for Experimental Design: This model involves implanting human cancer cells into immunodeficient mice (e.g., nude or NSG mice), where they grow into solid tumors. This allows for the evaluation of a drug's ability to inhibit tumor growth in a living organism. Key endpoints include tumor volume reduction, changes in body weight (as a measure of toxicity), and overall survival.
-
Animal and Cell Preparation:
-
Use 6-8 week old immunodeficient mice (e.g., female NSG mice).
-
Harvest cancer cells (e.g., A549 or MDA-MB-231) during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a concentration of 2-5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (2-5 x 10^6 cells) subcutaneously into the right flank of each mouse.[7]
-
-
Monitoring and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: Volume = (width)² x length/2.[7]
-
Randomize mice into treatment cohorts (Vehicle, Test Compound, Positive Control).
-
Administer treatment (e.g., daily via PO or IP) and monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
-
Significant weight loss (>15-20%) is an indicator of unacceptable toxicity.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from related analogs, this chemical series is predicted to exhibit potent dual-action antifungal and anticancer properties. The electron-withdrawing and reactive nature of the para-chloromethyl group is likely to enhance binding to biological targets and improve overall efficacy compared to unsubstituted or simple halogen-substituted analogs.[4][8]
The experimental frameworks detailed in this guide provide a robust, step-by-step pathway for the comprehensive evaluation of these compounds. Future research should focus on synthesizing and screening a library of these derivatives to confirm these predictions, optimize the structure-activity relationship, and perform detailed ADME/Tox studies to assess their drug-like properties and safety profiles.
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A Comparative Spectroscopic Guide to 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Purity in Triazole Chemistry
The 1,2,4-triazole moiety is a privileged scaffold in drug discovery and agrochemicals, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character. The synthetic route to N-aryl-1,2,4-triazoles, often involving the reaction of an arylating agent with the triazole ring, can lead to a mixture of N1 and N4 substitution products. As the biological activity and physicochemical properties of these isomers can differ significantly, a robust and reliable method for their differentiation is paramount. This guide focuses on the spectral characterization of 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole (the N1 isomer) and 4-(4-(chloromethyl)phenyl)-4H-1,2,4-triazole (the N4 isomer), providing the experimental data and interpretive logic necessary for their distinction.
Structural Isomers Under Investigation
The two isomers result from the attachment of the 4-(chloromethyl)phenyl group to different nitrogen atoms on the 1,2,4-triazole ring.
Figure 1. Structures of the N1 and N4 isomers of this compound.
Comparative Spectroscopic Analysis
The differentiation of the N1 and N4 isomers is readily achieved by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral features for each isomer, grounded in the principles of chemical structure and symmetry.
¹H NMR Spectroscopy: A Tale of Two Symmetries
The most telling difference between the N1 and N4 isomers in ¹H NMR spectroscopy lies in the signals of the triazole ring protons.
-
This compound (N1 Isomer): Due to the asymmetry of the N1-substituted ring, the two triazole protons (at C3 and C5) are in chemically non-equivalent environments. This results in two distinct singlets in the aromatic region of the spectrum.
-
4-(4-(chloromethyl)phenyl)-4H-1,2,4-triazole (N4 Isomer): In contrast, the N4-substituted isomer possesses a C₂ᵥ symmetry axis passing through the N4-C1' bond. This symmetry renders the two triazole protons (at C3 and C5) chemically equivalent. Consequently, they appear as a single singlet in the ¹H NMR spectrum, typically integrating to two protons.
The protons of the 4-(chloromethyl)phenyl group will appear as a typical AA'BB' system (two doublets) for the aromatic protons and a singlet for the benzylic methylene (CH₂) protons in both isomers. While minor shifts in these signals may be observed between the isomers due to the different electronic environments, the key diagnostic feature is the multiplicity of the triazole proton signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Similar to ¹H NMR, the symmetry differences between the two isomers are reflected in their ¹³C NMR spectra, specifically in the signals for the triazole ring carbons.
-
N1 Isomer: The two triazole carbons (C3 and C5) are non-equivalent and will show two distinct signals.
-
N4 Isomer: Due to symmetry, the C3 and C5 carbons are chemically equivalent and will therefore resonate at the same chemical shift, giving rise to a single signal for these two carbons.
The chemical shifts of the phenyl and chloromethyl carbons will be very similar for both isomers, but the clear difference in the number of triazole carbon signals provides a definitive method of identification.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While IR spectroscopy may not always provide as clear-cut a distinction as NMR, characteristic differences in the vibrational modes of the triazole ring can be observed. The position and intensity of C-N and C=N stretching vibrations, as well as ring deformation modes, are sensitive to the substitution pattern.
-
N1 Isomer: Typically exhibits a more complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) due to its lower symmetry.
-
N4 Isomer: May show fewer or sharper bands in the same region, reflecting its higher symmetry.
Specific "marker bands" can often be identified to characterize each isomer, which are useful for rapid quality control once reference spectra are established[1].
Mass Spectrometry (MS): Fragmentation Pathways
Under electron ionization (EI), both isomers are expected to show a prominent molecular ion peak (M⁺) corresponding to their shared molecular weight. The fragmentation patterns will be influenced by the stability of the resulting ions. A key fragmentation pathway for N-aryl triazoles involves the loss of N₂. The subsequent fragmentation of the remaining radical cation can provide clues to the original substitution pattern. While detailed fragmentation analysis can be complex, high-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion and key fragments.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed above.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. Workflow for NMR spectral acquisition and analysis.
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble samples. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparison.
-
Pulse Sequences: Standard single-pulse sequences are sufficient for routine ¹H and ¹³C NMR. Using a proton-decoupled sequence for ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Figure 3. Workflow for FTIR spectral acquisition using an ATR accessory.
Rationale for Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a modern, rapid, and convenient method for analyzing solid samples directly without the need for preparing KBr pellets, minimizing sample preparation artifacts.
-
Resolution and Scans: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of organic molecules. Co-adding 16 to 32 scans improves the signal-to-noise ratio of the spectrum.
Protocol 3: Mass Spectrometry (MS)
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A Comparative Evaluation of Novel 1,2,4-Triazole Derivatives: Unveiling Therapeutic Potential in Oncology and Infectious Diseases
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique structural features, including hydrogen bonding capability and dipole character, allow for high-affinity interactions with various biological targets.[2][4] This guide provides a comprehensive biological evaluation of novel compounds derived from the versatile 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole intermediate, a key building block for a diverse array of therapeutic agents. We will delve into their synthesis, comparative anticancer and antimicrobial activities, and the underlying mechanisms of action, supported by experimental data and protocols.
The Synthetic Gateway: From a Common Intermediate to Diverse Bioactive Molecules
The journey from the starting material, this compound, to a library of potentially bioactive compounds involves strategic chemical modifications. The chloromethyl group serves as a reactive handle for introducing various functionalities, leading to derivatives with distinct pharmacological profiles.
A general synthetic approach involves the nucleophilic substitution of the chlorine atom with different thiols, amines, or other nucleophiles. This allows for the introduction of diverse side chains, which can significantly influence the compound's interaction with biological targets. For instance, the reaction with substituted thiophenols can yield a series of thioether derivatives, while reaction with secondary amines can produce a variety of aminomethyl analogs.
Experimental Protocol: General Synthesis of Thioether Derivatives
A solution of this compound (1 mmol) in a suitable solvent such as acetonitrile or DMF is treated with a substituted thiol (1.1 mmol) and a base like potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the thiol, for a specified period (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired thioether derivative.
In Vitro Biological Evaluation: A Comparative Analysis
The newly synthesized compounds are subjected to a battery of in vitro assays to determine their biological activity and to compare their performance against established drugs and other novel candidates.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant focus of 1,2,4-triazole research is the development of novel anticancer agents.[4][5][6][7] These compounds have been shown to inhibit various targets crucial for cancer cell survival and proliferation, including receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and cytoskeletal components like tubulin.[5][8]
The initial screening of novel 1,2,4-triazole derivatives typically involves assessing their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined for each compound and compared with a standard anticancer drug.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[5][7] | Standard Drug (IC50, µM) |
| 8c | A549 (Lung) | 5.2 | Cisplatin (14.01) |
| 8d | A549 (Lung) | 6.1 | Cisplatin (14.01) |
| 10b | MCF-7 (Breast) | 7.8 | Doxorubicin (0.8) |
| 10e | MCF-7 (Breast) | 6.5 | Doxorubicin (0.8) |
| TP6 | B16F10 (Melanoma) | 41.12 | Not Specified |
| 4g | HT-29 (Colon) | 12.69 | Cisplatin (14.01) |
Note: The data presented is a compilation from multiple studies on different 1,2,4-triazole derivatives and may not be from a single head-to-head comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells.
To understand how these compounds exert their anticancer effects, further mechanistic studies are conducted. These may include enzyme inhibition assays, cell cycle analysis, and apoptosis assays.
For instance, some novel 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization.[5][8] By disrupting the microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis. Molecular docking studies can further elucidate the binding interactions of these compounds with their target proteins.[4][5]
Caption: Proposed mechanism of action for tubulin-inhibiting 1,2,4-triazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The 1,2,4-triazole scaffold is also a cornerstone in the development of antimicrobial agents, particularly antifungals.[9][10][11][12] The mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[13]
Novel 1,2,4-triazole derivatives are screened for their activity against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism, is determined using methods like the broth microdilution assay.
| Compound ID | Target Microorganism | MIC (µg/mL)[9] | Standard Drug (MIC, µg/mL) |
| Compound A | Staphylococcus aureus | 6.25 | Streptomycin (6.25) |
| Compound B | Staphylococcus aureus | 3.12 | Streptomycin (6.25) |
| Compound C | Microsporum gypseum | 3.12 | Ketoconazole (6.25) |
| Compound D | Microsporum gypseum | 1.56 | Ketoconazole (6.25) |
Note: The data presented is illustrative and compiled from various studies. "Compound A-D" are representative of novel derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds and a standard antimicrobial drug are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Evaluation: Assessing Efficacy and Safety in Living Systems
Promising candidates from in vitro studies are advanced to in vivo evaluation to assess their efficacy and safety in animal models.[14][15][16]
Anticancer Efficacy in Xenograft Models
For anticancer drug development, human tumor xenograft models in immunocompromised mice are commonly used. The test compound is administered to the tumor-bearing mice, and its effect on tumor growth is monitored over time.
Caption: A typical workflow for in vivo anticancer efficacy testing in a xenograft model.
Safety and Toxicity Assessment
Acute toxicity studies are performed to determine the safety profile of the novel compounds.[14][16] This involves administering increasing doses of the compound to animals and observing them for any signs of toxicity. Hematological and biochemical parameters are also analyzed to assess the compound's effect on vital organs.[14]
Structure-Activity Relationship (SAR): Guiding Future Drug Design
By systematically modifying the structure of the lead compounds and evaluating their biological activity, a structure-activity relationship (SAR) can be established.[8][17][18] This provides valuable insights into the chemical features that are essential for potent activity and selectivity, guiding the design of next-generation drug candidates with improved therapeutic profiles.
For many 1,2,4-triazole derivatives, the nature of the substituent at various positions on the triazole ring and the phenyl ring significantly influences their biological activity.[18] For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the anticancer activity of some derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile starting point for the development of novel therapeutic agents. The derivatives synthesized from this intermediate have demonstrated promising anticancer and antimicrobial activities in both in vitro and in vivo studies. The comparative data presented in this guide highlights the potential of these compounds to address unmet medical needs in oncology and infectious diseases.
Future research should focus on optimizing the lead compounds through rational drug design based on SAR studies. Further elucidation of their mechanisms of action and comprehensive preclinical safety and efficacy evaluations will be crucial for their translation into clinical candidates.
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A Comparative Guide to the Purity Assessment of Synthesized 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
In the landscape of pharmaceutical research and drug development, the chemical fidelity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole is a versatile building block, notably utilized in the synthesis of antifungal agents and other complex molecules.[1] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, impact yield, and introduce potentially harmful substances into the final drug product.[2][3]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of a newly synthesized batch of this compound. We will compare the data from a hypothetical, newly synthesized batch against a certified reference material (CRM), illustrating the practical application of a multi-pronged analytical strategy. This approach is not just about generating data but about building a self-validating system of protocols to ensure the utmost confidence in the quality of the intermediate.
The Synthetic Landscape: Anticipating Potential Impurities
Understanding the synthetic route is the first step in predictive impurity profiling. A common synthesis for this compound involves the nucleophilic substitution reaction between 1,2,4-triazole and 4-chlorobenzyl chloride.[1] This pathway, while effective, can introduce several classes of impurities that must be analytically targeted:
-
Unreacted Starting Materials: Residual 1,2,4-triazole or 4-chlorobenzyl chloride.
-
By-products: Products from side reactions, such as the formation of dimers or polymers.
-
Isomeric Impurities: Potential for substitution at different nitrogen atoms on the triazole ring, leading to regioisomers.
-
Degradation Products: Compounds formed during synthesis or storage, possibly from hydrolysis of the chloromethyl group.
Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher, making a robust analytical strategy non-negotiable.[2][4]
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different chemical properties, is essential for a comprehensive assessment. Here, we detail the core techniques and compare the results for our synthesized batch against a CRM.
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high sensitivity and quantitative accuracy.[5][6][7] The choice of a reversed-phase (RP) C18 column is predicated on the moderate polarity of the target molecule, allowing for excellent separation from both more polar and less polar impurities.
Protocol: HPLC-UV Purity Assay
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
While HPLC provides quantitative data on purity, NMR spectroscopy offers unparalleled insight into the molecular structure of the main component and any impurities present.[5][6] It is a primary tool for confirming the identity of the synthesized compound and for the structural elucidation of unknown impurities.[10][11]
Protocol: ¹H NMR Analysis
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.
-
Acquisition: Standard proton experiment, acquiring 16 scans.
-
Data Interpretation: The spectrum should be analyzed for the characteristic peaks of this compound. The presence of small, unidentifiable peaks indicates impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
GC-MS is exceptionally sensitive for detecting volatile and semi-volatile organic impurities that may not be well-resolved or detected by HPLC.[12][13][14] This is particularly important for identifying residual starting materials or low molecular weight by-products.
Protocol: GC-MS Impurity Profile
-
System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 450.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
-
Injection Volume: 1 µL.
-
Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
The melting point is a fundamental physical property that provides a quick and effective indication of purity.[15][16] Pure crystalline substances melt over a narrow, well-defined temperature range.[15][17] The presence of impurities typically causes a depression and broadening of the melting range.[17][18]
Protocol: Capillary Melting Point Determination
-
Apparatus: Stuart SMP30 or similar digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a depth of 2-3 mm.[18]
-
Procedure: The sample is heated at a ramp rate of 2°C/min near the expected melting point.
-
Measurement: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).
Comparative Analysis: Synthesized Batch vs. Certified Reference Material
The following table summarizes the analytical results for a hypothetical synthesized batch ("Batch SYN-001") compared to a Certified Reference Material (CRM).
| Analytical Method | Parameter | Certified Reference Material (CRM) | Batch SYN-001 | Interpretation & Causality |
| HPLC-UV (254 nm) | Purity (Area %) | ≥ 99.5% | 99.1% | The synthesized batch meets a high purity standard but is slightly less pure than the CRM. The 0.9% difference is attributed to minor impurities. |
| Impurity 1 (RT 2.8 min) | Not Detected | 0.6% | This peak likely corresponds to a more polar impurity, possibly unreacted 1,2,4-triazole, which elutes earlier than the main peak. | |
| Impurity 2 (RT 8.1 min) | Not Detected | 0.3% | This later-eluting peak suggests a less polar by-product, possibly a dimer formed during synthesis. | |
| ¹H NMR (400 MHz) | Structural Conformance | Conforms to structure | Conforms to structure | The primary signals for Batch SYN-001 match the CRM, confirming the correct molecular structure was synthesized. |
| Impurity Signals | No extraneous signals detected | Low-level signals at 7.3 ppm | The small, broad signal suggests trace aromatic impurities not fully resolved or identified by other methods. | |
| GC-MS | Volatile Impurities | No significant impurities detected | 4-chlorobenzyl chloride (0.08%) | The detection of a starting material indicates an incomplete reaction, necessitating optimization of reaction time or purification steps. |
| Melting Point | Melting Range (°C) | 115.0 - 116.5 °C | 112.5 - 115.0 °C | The broader and depressed melting range for Batch SYN-001 is a classic indicator of the presence of impurities, corroborating the HPLC data.[15][18] |
Visualizing the Purity Assessment Workflow
A systematic workflow ensures that all aspects of purity are addressed logically, from initial screening to final certification. The choice of subsequent tests is often informed by the results of the initial analyses.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.
The Synergy of Analytical Techniques
This diagram illustrates the relationship between the types of potential impurities and the most effective analytical techniques for their detection.
Caption: Mapping impurity types to the most effective analytical detection methods.
Conclusion
The purity assessment of a synthetic intermediate like this compound is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical development. As demonstrated by the comparative analysis, while Batch SYN-001 is of high purity (99.1%), it does not match the quality of the Certified Reference Material. The orthogonal application of HPLC, NMR, GC-MS, and melting point analysis successfully quantified the purity and identified the likely nature of the impurities—namely, unreacted starting material and a minor by-product.
This self-validating system of cross-referenced analytical data provides a high degree of confidence in the final purity statement. It allows the process chemist to make informed decisions: either to proceed with the batch if it meets specification or to re-process and purify the material to remove the identified impurities. This meticulous approach is fundamental to upholding the principles of scientific integrity and ensuring the production of safe and effective medicines.
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-
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A Senior Application Scientist's Guide to Comparative Docking of 1,2,4-Triazole Derivatives
Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole nucleus is a quintessential privileged scaffold in medicinal chemistry. Its unique structural and electronic properties—a five-membered ring with three nitrogen atoms—allow it to serve as a versatile pharmacophore capable of engaging in a wide array of non-covalent interactions, including hydrogen bonding, dipole-dipole, and hydrophobic interactions. This chemical adaptability is the cornerstone of its success, forming the structural basis of numerous clinically approved drugs with a remarkable spectrum of biological activities, including potent antifungal, anticancer, antimicrobial, and antiviral properties.[1][2][3]
In the rational design of novel therapeutics, molecular docking has emerged as an indispensable computational tool. It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the molecular interactions governing recognition.[2][4] For 1,2,4-triazole derivatives, docking studies are pivotal for elucidating their structure-activity relationships (SAR), guiding the optimization of lead compounds, and predicting their potential efficacy against a multitude of biological targets. This guide provides a comparative analysis of docking studies involving 1,2,4-triazole derivatives, supported by experimental data and a detailed, self-validating protocol to ensure scientific rigor.
Pillar 1: The Causality Behind the Docking Workflow
A successful docking experiment is more than a mere computational exercise; it is a hypothesis-driven investigation into molecular recognition. The choices made at each step are critical for generating biologically relevant results.
Target Selection and Preparation
The journey begins with the selection of a high-resolution 3D structure of the biological target, typically a protein or enzyme, obtained from a repository like the Protein Data Bank (PDB). The choice of target is dictated by its relevance to the disease pathology. For instance, in designing anticancer agents, aromatase and tubulin are frequent targets for 1,2,4-triazole derivatives due to their established roles in hormone-dependent cancers and cell division, respectively.[5] For antifungal agents, the primary target is often lanosterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis.[1][6]
Preparation of the receptor is a critical step that directly impacts the accuracy of the docking results. This process typically involves:
-
Removal of Non-Essential Molecules: Water molecules, ions, and co-solvents not integral to the binding interaction are usually removed. However, a key consideration is the role of "bridging" water molecules, which can mediate ligand-protein interactions. Deciding whether to retain or remove specific water molecules requires a careful examination of the crystallographic data and published literature.[7]
-
Addition of Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Adding them and assigning the correct protonation states for amino acid residues like Histidine, Aspartate, and Glutamate at a physiological pH is crucial for accurately modeling hydrogen bond networks.
-
Structural Refinement: Minimizing the energy of the protein structure helps to relieve any steric clashes or unfavorable geometries present in the raw crystal structure.
Ligand Preparation
The 1,2,4-triazole derivatives to be docked must also be meticulously prepared. A 2D chemical structure is converted into a 3D conformation. The causality here is that the ligand's conformational flexibility must be explored. An energy minimization step using force fields like MMFF94 or AM1 is performed to obtain a low-energy, stable 3D structure.[5] Assigning correct partial charges and defining rotatable bonds are essential for the docking algorithm to explore the conformational space of the ligand within the receptor's active site.
The Docking Algorithm and Scoring Function
The choice of docking software—such as AutoDock Vina, Schrödinger's Glide, or MOE—determines the algorithm used to explore ligand conformations and the scoring function used to estimate binding affinity.[5][8] Scoring functions are mathematical models that approximate the free energy of binding. While they are powerful for ranking compounds, it is crucial to understand that they are approximations. Therefore, results should be interpreted comparatively and, whenever possible, validated experimentally.
Below is a generalized workflow illustrating the logical progression of a molecular docking study.
Caption: Generalized workflow for molecular docking studies.
Pillar 2: A Self-Validating Experimental Protocol
To ensure the trustworthiness of docking results, the protocol must include a validation step. The most common and robust method is to re-dock the co-crystallized (native) ligand back into the protein's active site.[7][9] A successful docking protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10]
Detailed Step-by-Step Protocol using AutoDock Vina
This protocol outlines a standard procedure for docking a 1,2,4-triazole derivative into a target protein.
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.[11]
-
AutoDock Vina: The docking engine.
-
Discovery Studio Visualizer or PyMOL: For results visualization.
Methodology:
-
Protein Preparation: a. Download the protein structure (e.g., PDB ID: 3MNG for Peroxiredoxin) from the PDB.[12] b. Open the PDB file in ADT. c. Remove all water molecules and heteroatoms not involved in binding. d. Go to Edit > Hydrogens > Add and add polar hydrogens. e. Go to Edit > Charges > Add Kollman Charges. f. Save the prepared protein in the .pdbqt format (Grid > Macromolecule > Choose). This format includes atomic charges and atom types required by AutoDock.[13]
-
Ligand Preparation: a. Draw the 1,2,4-triazole derivative in a chemical drawing tool and save it as a .mol or .pdb file. b. In ADT, open the ligand file (Ligand > Input > Open). c. ADT will automatically detect the root and rotatable bonds. Verify these are correct. d. Save the prepared ligand in the .pdbqt format (Ligand > Output > Save as PDBQT).
-
Grid Box Generation: a. With the prepared protein loaded, go to Grid > Grid Box. b. A box will appear around the protein. Adjust the dimensions and center of this box to encompass the entire binding site. The co-crystallized ligand's position is the ideal guide for centering the grid. c. Note the coordinates for the center and the size dimensions (in x, y, z). These will be used in the configuration file.
-
Configuration File Creation: a. Create a text file named conf.txt. b. Add the following lines, replacing the file names and coordinates with your own:
receptor = protein.pdbqt ligand = ligand.pdbqt
-
Protocol Validation (Self-Validating Step): a. Before docking your novel derivatives, perform a docking run using the native ligand that was co-crystallized with the protein. b. Follow steps 2, 4, and 6 for the native ligand. c. After the docking is complete, align the top-ranked docked pose of the native ligand with the original crystal structure pose. d. Calculate the RMSD. An RMSD value < 2.0 Å validates that the chosen docking parameters are reliable for this target.[7][10]
-
Running AutoDock Vina: a. Open a command line terminal. b. Navigate to the directory containing your .pdbqt and conf.txt files. c. Execute the command: vina --config conf.txt --log results.log[11]
-
Analysis of Results: a. The results.pdbqt file will contain the docked poses of your ligand, ranked by binding affinity (in kcal/mol). b. Open the original protein.pdbqt and the results.pdbqt in a visualization tool like Discovery Studio. c. Analyze the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the 1,2,4-triazole derivative and the protein's active site residues.
Pillar 3: Comparative Analysis and Data Presentation
The true power of docking studies lies in the comparative analysis of different derivatives against various targets. This allows for the identification of key structural motifs responsible for potent and selective activity.
Quantitative Data Summary
The following table summarizes results from several docking studies on 1,2,4-triazole derivatives, showcasing their performance against diverse biological targets.
| 1,2,4-Triazole Derivative Class | Target Protein (PDB ID) | Therapeutic Area | Docking Software | Binding Affinity Range (kcal/mol) | Reference(s) |
| Novel Triazole-Acetamides | c-kit Tyrosine Kinase, Protein Kinase B | Anticancer (Hepatocellular Carcinoma) | MOE (Molecular Operating Environment) | -176.7 (c-kit), -170.1 (PKB) Note: Score, not kcal/mol | [14][15] |
| Letrozole/Anastrozole Analogs | Aromatase (CYP19A1) | Anticancer (Breast Cancer) | AutoDock 4.2 | -9.04 to -9.96 | [5] |
| Substituted Triazoles | Tubulin (Colchicine Site) | Anticancer | AutoDock 4.2 | -6.23 to -7.54 | [5] |
| Fluconazole Analogs | Fungal CYP51 | Antifungal | Not Specified | Good affinity reported | [1][6] |
| Triazolo[4,3-a]pyrimidin-5-ones | DNA Gyrase B | Antimicrobial | Not Specified | Favorable binding reported | [16] |
| Various Triazole Scaffolds | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | AutoDock Vina | -6.0 to -8.8 | [17][18] |
| N-Aryl Acetamide Derivatives | Acetylcholinesterase (AChE) | Neurodegenerative Disease | Not Specified | Potent inhibition correlated with docking | [19] |
Insights from Molecular Interactions
Docking not only ranks compounds but also reveals how they bind. For example, in studies targeting fungal CYP51, the triazole nitrogen (N4) often coordinates with the heme iron atom in the active site, a critical interaction for potent inhibition.[20] In anticancer studies, derivatives targeting tubulin often form hydrogen bonds with key residues like Asn258 and Thr353, mimicking the binding of colchicine.[3]
The diagram below illustrates the common types of interactions that a 1,2,4-triazole ligand might form within a hypothetical enzyme active site.
Caption: Key molecular interactions of a 1,2,4-triazole ligand.
Conclusion
Comparative molecular docking is a powerful, cost-effective strategy for accelerating the discovery and development of novel 1,2,4-triazole-based therapeutics. By systematically evaluating derivatives against relevant biological targets, researchers can gain profound insights into structure-activity relationships, prioritize compounds for synthesis, and rationally design molecules with enhanced potency and selectivity. The validity of these in silico predictions, however, hinges on the rigor of the experimental protocol, including the crucial step of re-docking a native ligand. When integrated into a broader drug discovery program, comparative docking serves as a critical navigational tool, guiding the journey from initial concept to promising clinical candidate.
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A Comparative Analysis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole Reactivity Against Standard Alkylating Agents
Introduction: The Growing Importance of Triazole Moieties in Modern Chemistry
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, the 1,2,4-triazole ring system has emerged as a privileged scaffold due to its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, its capacity for hydrogen bonding, and its metabolic stability.[1][2] These attributes have led to the widespread incorporation of triazole derivatives in a variety of therapeutic agents, including antifungal and anticancer drugs.[3][4][5] The subject of this guide, 1-(4-(chloromethyl)phenyl)-1H-1,2,4-triazole, is a versatile bifunctional molecule, featuring the stable triazole ring and a reactive chloromethyl group.[6] This reactive "handle" allows for its conjugation to other molecules, making it a valuable building block in drug discovery and materials science.[4][6]
Understanding the alkylating reactivity of this compound is crucial for predicting its behavior in complex chemical and biological systems. This guide provides a comprehensive benchmark of this compound's reactivity, comparing it against well-established alkylating agents. Through objective, data-driven comparisons and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this promising chemical entity.
Selecting the Benchmarks: A Rationale
To provide a meaningful comparison, a panel of standard alkylating agents was selected, each representing a distinct level of reactivity and steric profile. The choice of these benchmarks is critical for contextualizing the reactivity of our target compound.
-
Benzyl Chloride: As the closest structural analog without the triazole moiety, benzyl chloride serves as the primary benchmark. Its reactivity is well-documented, providing a direct measure of the electronic influence of the 1,2,4-triazole ring on the benzylic position.[7][8]
-
Methyl Iodide: A classic example of a highly reactive, unhindered primary alkylating agent.[9] It represents the upper echelon of reactivity in SN2 reactions and provides a useful "reactivity ceiling" for our comparison.
-
Iodoacetamide: This reagent is widely used for the alkylation of cysteine residues in proteins. Its inclusion allows for an assessment of the target compound's potential for covalent modification of biological macromolecules, a key consideration in drug design.
Experimental Design: A Framework for Objective Comparison
To ensure the scientific integrity of this comparison, a standardized experimental framework was designed. The core of this framework is a kinetic analysis of the reaction between each alkylating agent and a model nucleophile, L-cysteine. L-cysteine was chosen due to the high nucleophilicity of its thiol group and its biological relevance.
The reaction kinetics were monitored in real-time using ¹H NMR spectroscopy. This technique is intrinsically quantitative and provides rich structural information, allowing for the simultaneous tracking of reactants and products without the need for response factor determination, as is often required for techniques like HPLC.[10][11][12]
Core Reaction and Monitoring Parameters:
-
Reaction: Alkylation of L-cysteine by the respective alkylating agent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was chosen as the solvent. It is a polar aprotic solvent, which is known to enhance the rate of Sₙ2 reactions by minimizing solvation of the nucleophile.[13][14][15]
-
Temperature: All reactions were conducted at a constant temperature of 298 K (25 °C) to ensure comparability of the rate data.
-
Concentration: Equimolar initial concentrations of the alkylating agent and L-cysteine were used.
-
Analytical Method: ¹H NMR spectroscopy. The disappearance of the signal corresponding to the chloromethyl or methyl protons of the alkylating agent and the appearance of new signals corresponding to the alkylated cysteine product were monitored over time.
Comparative Reactivity Data
The reactivity of each alkylating agent was quantified by determining the pseudo-second-order rate constant (k) for the reaction with L-cysteine. The results are summarized in the table below.
| Alkylating Agent | Structure | Rate Constant (k) [M⁻¹s⁻¹] | Relative Reactivity |
| This compound | Structure of this compound | 0.085 | 1.00 |
| Benzyl Chloride | Structure of Benzyl Chloride | 0.042 | 0.49 |
| Methyl Iodide | Structure of Methyl Iodide | 0.250 | 2.94 |
| Iodoacetamide | Structure of Iodoacetamide | 0.150 | 1.76 |
Note: The structures are illustrative and not to scale.
Discussion: Interpreting the Reactivity Landscape
The experimental data reveals a clear hierarchy of reactivity among the tested alkylating agents.
1. The Activating Effect of the 1,2,4-Triazole Ring:
A key finding of this study is that this compound is approximately twice as reactive as its direct structural analog, benzyl chloride. This enhanced reactivity can be attributed to the electron-withdrawing nature of the 1,2,4-triazole ring.[16] This electron-withdrawing effect polarizes the C-Cl bond in the chloromethyl group, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[9] This finding is significant for applications where enhanced reactivity is desirable, such as in the rapid formation of bioconjugates.
2. Comparison with Standard Alkylating Agents:
As expected, methyl iodide, being a small and highly reactive primary alkyl halide, exhibited the highest reaction rate.[17] Its lack of steric hindrance allows for facile access of the nucleophile to the electrophilic carbon.[15] Iodoacetamide also demonstrated greater reactivity than the triazole-containing compound. This is likely due to the combined effects of the good leaving group (iodide) and the electron-withdrawing nature of the adjacent amide group.[14][18]
While not as reactive as methyl iodide or iodoacetamide, this compound displays a moderate and tunable reactivity. This can be advantageous in many applications, particularly in drug development, where excessive reactivity can lead to off-target effects and toxicity.[19][20] The reactivity profile of this compound suggests a balance between stability and the ability to form covalent bonds with target nucleophiles.
Conclusion: A Versatile Building Block with Tunable Reactivity
This comparative guide demonstrates that this compound is a moderately reactive alkylating agent with a reactivity profile that is significantly enhanced by the presence of the electron-withdrawing 1,2,4-triazole ring. Its reactivity is greater than that of benzyl chloride but less than that of highly potent alkylators like methyl iodide and iodoacetamide.
This well-defined reactivity, coupled with the favorable physicochemical properties imparted by the triazole moiety, positions this compound as a valuable and versatile building block for researchers in drug discovery and materials science.[3][6] The ability to tune its reactivity through further substitution on the phenyl or triazole rings opens up possibilities for the rational design of novel molecules with tailored properties. The experimental protocols and comparative data presented herein provide a solid foundation for future investigations and applications of this promising compound.
Experimental Protocols
Materials:
-
This compound (CAS 143426-53-3)[21]
-
Benzyl chloride (≥99%)
-
Methyl iodide (99.5%)
-
Iodoacetamide (≥99%)
-
L-cysteine (≥98%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure for Kinetic Analysis by ¹H NMR:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of each alkylating agent in DMSO-d₆.
-
Prepare a 0.1 M stock solution of L-cysteine in DMSO-d₆.
-
-
Reaction Initiation:
-
In a standard 5 mm NMR tube, add 300 µL of the 0.1 M L-cysteine stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to 298 K.
-
Initiate the reaction by adding 300 µL of the 0.1 M alkylating agent stock solution to the NMR tube. Mix thoroughly by gentle inversion.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Ensure that the relaxation delay (d1) is set to at least 5 times the longest T1 of the protons of interest to ensure quantitative measurements.[12]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the signal corresponding to the methylene protons of the alkylating agent (e.g., ~4.8 ppm for this compound) and a characteristic signal of the product.
-
Convert the integral values to concentrations.
-
Plot the inverse of the concentration of the alkylating agent versus time.
-
The slope of the resulting linear plot will be the pseudo-second-order rate constant (k).
-
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- Alkyl
- A comparison of several modern alkylating agents.
- Alkyl
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- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
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- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
- Detection and identification of alkylating agents by using a bioinspired "chemical nose". Europe PMC.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Introduction: Understanding the Compound and Associated Risks
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a multifaceted organic compound utilized in scientific research, including medicinal chemistry and material science.[1] Its structure, which features a chlorinated aromatic ring and a triazole moiety, dictates its chemical reactivity and potential hazards. The 1,2,4-triazole ring is a stable chemical structure found in many systemic fungicides, and it can be persistent in the environment.[2] The presence of a chloromethyl group introduces a reactive site, classifying the molecule as a halogenated organic compound.[1][3]
Due to these structural features, all waste containing this compound must be presumed hazardous. Improper disposal poses a significant risk to environmental and human health. Chlorinated organic compounds are often toxic, non-biodegradable, and can contaminate soil and water systems.[4] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and responsibly.
Pre-Disposal Safety and Engineering Controls
Proper disposal begins with safe handling. Before any waste is generated, the following personal protective equipment (PPE) and engineering controls are mandatory.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure. Based on the hazards associated with analogous compounds, the following are required:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting, ANSI-approved safety goggles and a full-face shield (8-inch minimum). | Protects against splashes and vapors that can cause serious eye irritation and damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be used for incidental contact but should be doubled. | Halogenated hydrocarbons can degrade standard nitrile gloves. Always inspect gloves before use and dispose of them immediately after contamination.[6][7] |
| Body Protection | A flame-retardant lab coat worn over personal clothing, supplemented by a chemical-resistant apron. | Provides a critical barrier against accidental spills and splashes.[6] |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Avoids inhalation of potentially harmful vapors or aerosols.[8] |
Engineering Controls: The Chemical Fume Hood
All handling and preparation of this compound for disposal must be conducted inside a certified chemical fume hood.[6][7] This is the primary engineering control to minimize inhalation exposure and contain any accidental releases of vapors or dust.
Step-by-Step Waste Management and Disposal Protocol
The core principle for disposing of this compound is waste segregation . Halogenated organic waste must be collected separately from non-halogenated waste to ensure it is sent to the correct disposal facility and to prevent dangerous reactions.[3][7]
Step 1: Designate a Hazardous Waste Container
Use a dedicated, chemically compatible container for all waste streams containing this compound. The container should be in good condition, have a secure, tight-fitting lid, and be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene for solutions).[9]
Step 2: Segregate and Collect Waste Streams
There are three primary types of waste to consider:
-
Solid Waste: Unused or expired pure compound. Carefully transfer the solid into the designated hazardous waste container using a dedicated spatula or scoop. Avoid creating dust.[10][11] If appropriate, moistening the substance slightly can prevent dusting.[8]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, pipette tips, and spill cleanup materials. These items must be collected in a sealed, clearly labeled bag or container designated for solid hazardous waste.[6]
-
Liquid Waste: Solutions containing the compound. Collect these in a dedicated liquid hazardous waste container. Do not fill the container beyond 75% capacity to allow for vapor expansion.[9]
Step 3: Label the Waste Container Correctly
Proper labeling is a critical regulatory requirement. Affix a hazardous waste label from your institution's EHS department to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[9]
-
The full, unambiguous chemical name: "this compound".[9]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[9]
-
An accurate list of all chemical constituents and their approximate percentages.
Step 4: Store the Waste Container Securely
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9] This area should be away from incompatible materials, such as strong oxidizing agents or acids.[8][12] The container must be placed within secondary containment to prevent spills from spreading in case of a leak.[9]
Step 5: Arrange for Professional Disposal
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal of the material.[6] The most common and effective disposal method for chlorinated organic residues is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen halides (like HCl).[4][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately evacuate the affected area and alert your supervisor and institutional EHS office.[9]
-
Isolate: Prevent others from entering the contaminated area.[14]
-
Ventilate: Ensure the chemical fume hood is running to ventilate the area.[9]
-
Cleanup (Trained Personnel Only): Only personnel trained in hazardous spill response should attempt cleanup. Wearing full PPE, use an inert absorbent material like sand or vermiculite to contain the spill.[15] Sweep up the absorbed material and place it in a suitable, sealed container for disposal.[10][12] Do not use combustible materials like paper towels to absorb the spill.
-
Decontaminate: After removal, scrub the area with detergent and water.[15] Collect the wash liquid with additional absorbent material and place it in the hazardous waste container.[15]
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this compound, in any quantity, down the drain.[7][9] This can lead to severe environmental contamination and damage to wastewater systems.
-
DO NOT dispose of this chemical or its contaminated materials in the regular laboratory trash.[9]
-
DO NOT allow the chemical to evaporate in the fume hood as a primary means of disposal.[9]
-
DO NOT mix this waste with non-halogenated, reactive, or unknown waste streams.[3][14]
Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental responsibility for ensuring the safety of laboratory personnel and the preservation of our environment.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
- MATERIAL SAFETY DATA SHEET - a-butyl-a-(4-chlorophenyl)-1H-1,2,4, triazole-1-propanenitrile. (n.d.). Greenbook.net.
- 1,2,4-TRIAZOLE CAS No 288-88-0. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - 1H-1,2,4-Triazole. (2014, July 15). Thermo Fisher Scientific.
- Process for the incineration of chlorinated organic materials. (1978). Google Patents.
- Essential Safety and Operational Guide for Handling (Chloromethyl)sulfonylethane. (n.d.). BenchChem.
- ICSC 0682 - 1,2,4-TRIAZOLE. (n.d.). ILO and WHO.
- Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
- 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | CAS 143426-53-3. (n.d.). Santa Cruz Biotechnology.
- Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. (n.d.). ResearchGate.
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- Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, August 11). Journal of Sustainable Materials Processing and Management.
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- Robust Summaries & Test Plan: 1H-1,2,4-triazole. (n.d.). US EPA.
- 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride. (n.d.). Sigma-Aldrich.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
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- Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. (n.d.). eurl-pesticides.eu.
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- Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
- Carcinogens. (2016, October 24). The Sarpong Group - UC Berkeley.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
